trans-8-Methyl-6-nonenoyl Chloride
Description
The exact mass of the compound trans-8-Methyl-6-nonenoyl Chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality trans-8-Methyl-6-nonenoyl Chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-8-Methyl-6-nonenoyl Chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(E)-8-methylnon-6-enoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClO/c1-9(2)7-5-3-4-6-8-10(11)12/h5,7,9H,3-4,6,8H2,1-2H3/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZRIGWDAPNYLT-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=CCCCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C/CCCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95636-02-5 | |
| Record name | 6-Nonenoyl chloride, 8-methyl-, (6E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095636025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Methyl-6-nonenoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to trans-8-Methyl-6-nonenoyl Chloride: Properties, Synthesis, and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-8-Methyl-6-nonenoyl chloride is a reactive chemical intermediate of significant interest in the field of medicinal chemistry and drug discovery. Its core structure, a nine-carbon aliphatic chain with a trans-double bond and a terminal isopropyl group, makes it a key building block for the synthesis of various bioactive molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, handling, and its pivotal role in the development of novel therapeutics, particularly as a precursor to capsaicin and its analogs which are potent modulators of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.
Chemical and Physical Properties
trans-8-Methyl-6-nonenoyl chloride is a colorless to yellow liquid under standard conditions.[1] As an acyl chloride, it is characterized by its high reactivity, particularly towards nucleophiles. The physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₇ClO | [1] |
| Molecular Weight | 188.70 g/mol | [2] |
| CAS Number | 95636-02-5 | [2] |
| Appearance | Colorless to light orange to yellow clear liquid | [2] |
| Boiling Point | 237.6 °C at 760 mmHg | [1] |
| Density | 0.962 g/cm³ | [1] |
| Refractive Index | n/D 1.4516 | [1] |
| Flash Point | 100.9 °C | [1] |
| Storage Temperature | 0-10°C, under inert gas | [1][2] |
Synthesis of trans-8-Methyl-6-nonenoyl Chloride
The primary route for the synthesis of trans-8-Methyl-6-nonenoyl chloride is the chlorination of its corresponding carboxylic acid, trans-8-Methyl-6-nonenoic acid. This precursor acid is a known intermediate in the biosynthesis of capsaicin and plays a crucial role in determining the pungency of chili peppers.[3]
Caption: General synthesis pathway for trans-8-Methyl-6-nonenoyl Chloride.
Experimental Protocol: Synthesis via Oxalyl Chloride
This protocol is a representative procedure based on established methods for the conversion of carboxylic acids to acyl chlorides.[4]
Materials:
-
trans-8-Methyl-6-nonenoic acid
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene
-
Round-bottom flask with a magnetic stirrer
-
Condenser with a drying tube
-
Syringe and needles
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve trans-8-Methyl-6-nonenoic acid in anhydrous dichloromethane.
-
Add a catalytic amount of anhydrous N,N-dimethylformamide (1-2 drops) to the solution.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add oxalyl chloride (typically 1.2-1.5 equivalents) to the stirred solution via a syringe. Gas evolution (CO and CO₂) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases. The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing the formation of the methyl ester by GC-MS or TLC.
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal of volatile impurities, anhydrous toluene can be added and co-evaporated.
-
The resulting crude trans-8-Methyl-6-nonenoyl chloride is typically used in the next step without further purification due to its reactive nature.
Chemical Reactivity and Handling
As a highly reactive acyl chloride, trans-8-Methyl-6-nonenoyl chloride readily undergoes nucleophilic acyl substitution reactions. It is sensitive to moisture and will hydrolyze to the parent carboxylic acid and hydrochloric acid.[5] Therefore, it must be handled under anhydrous conditions and stored under an inert atmosphere.[2] Due to its corrosive nature, appropriate personal protective equipment, including gloves and eye protection, is essential.[2]
Common reactions of trans-8-Methyl-6-nonenoyl chloride include:
-
Amidation: Reaction with primary or secondary amines to form amides. This is the key reaction in the synthesis of capsaicin and its analogs.
-
Esterification: Reaction with alcohols to form esters.
-
Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst to form ketones.
Caption: Key reactions of trans-8-Methyl-6-nonenoyl Chloride.
Applications in Drug Development
The primary application of trans-8-Methyl-6-nonenoyl chloride in drug development is as a key intermediate in the synthesis of capsaicin analogs. Capsaicin is the pungent compound in chili peppers that selectively activates the TRPV1 receptor, a non-selective cation channel involved in pain perception.[6] This has led to the development of capsaicin-based therapies for pain relief.
Furthermore, research into capsaicin analogs has expanded into other therapeutic areas, including:
-
Oncology: Some capsaicin analogs have demonstrated anti-cancer properties.[7][8]
-
Neuroprotection: Novel capsaicin analogs are being investigated for their antioxidant and neuroprotective effects.[9]
The synthesis of these analogs often involves the reaction of trans-8-Methyl-6-nonenoyl chloride with various substituted amines to modify the vanilloid headgroup of the capsaicin molecule, thereby altering its potency, selectivity, and pharmacokinetic properties.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons of the trans-double bond, the methine proton of the isopropyl group, and the methylene protons adjacent to the carbonyl group and the double bond.
-
¹³C NMR: The carbon NMR spectrum should display a signal for the carbonyl carbon in the acyl chloride functional group at a characteristic downfield shift, along with signals for the olefinic carbons and the aliphatic carbons.
-
IR Spectroscopy: A strong absorption band characteristic of the C=O stretch in an acyl chloride is expected around 1785-1815 cm⁻¹.[10]
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the chlorine atom and fragmentation of the aliphatic chain. The exact mass is 188.0967929.[1]
Conclusion
trans-8-Methyl-6-nonenoyl chloride is a valuable and highly reactive chemical intermediate with significant applications in the synthesis of bioactive compounds, particularly those targeting the TRPV1 receptor. A thorough understanding of its chemical properties, synthesis, and handling is crucial for its effective use in research and drug development. While the inherent reactivity of this compound presents challenges in its isolation and characterization, the synthetic routes and reaction pathways outlined in this guide provide a solid foundation for its utilization in the creation of novel therapeutic agents.
References
-
LookChem. trans-8-Methyl-6-nonenoyl Chloride. [Link]
-
MDPI. Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus. [Link]
-
Organic Syntheses. PREPARATION OF 2-ARYLINDOLE-4-CARBOXYLIC AMIDES: [2-(4-FLUOROPHENYL)-1H-INDOL-4-YL]-1-PYRROLIDINYLMETHANONE. [Link]
-
ACS Publications. Flow Synthesis of Capsaicin and Capsaicinoid Analogues. [Link]
-
National Center for Biotechnology Information. Anticancer Activity of Natural and Synthetic Capsaicin Analogs. [Link]
-
ACS Publications. Anticancer Activity of Region B Capsaicin Analogs. [Link]
-
Royal Society of Chemistry. Synthesis and biological evaluation of capsaicin analogues as antioxidant and neuroprotective agents. [Link]
-
Chemguide. converting carboxylic acids into acyl (acid) chlorides. [Link]
-
Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
-
Organic Chemistry Portal. Acyl chloride synthesis. [Link]
-
MDPI. Transient Receptor Potential (TRP) Channels in Drug Discovery: Old Concepts & New Thoughts. [Link]
-
The Organic Division. Acid to Acid Chloride. [Link]
-
YouTube. Conversion of Carboxylic Acids to Acid Chlorides. [Link]
-
Organic Syntheses. SYNTHESIS OF 2-ARYLINDOLE-4-CARBOXYLIC AMIDES: [2-(4-FLUOROPHENYL)-1H-INDOL-4-YL]-1-PYRROLIDINYLMETHANONE. [Link]
-
ResearchGate. Synthesis of 8‐methyl‐6‐nonenyl chloride. [Link]
-
Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]
-
ChemistryStudent. Acyl Chlorides (A-Level). [Link]
-
Master Organic Chemistry. Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]
-
Wikipedia. Acyl chloride. [Link]
-
YouTube. Acid Chloride Reactions (General Mechanism). [Link]
-
Chemguide. an introduction to acyl chlorides (acid chlorides). [Link]
-
Chemguide. reaction between acyl chlorides and alcohols - addition / elimination. [Link]
-
Pharmaffiliates. CAS No : 95636-02-5 | Product Name : (E)-8-Methylnon-6-enoyl Chloride. [Link]
- Google Patents.
-
Capot Chemical. Specifications of (E)-8-methylnon-6-enoyl chloride. [Link]
-
PubChem. (Z)-8-Methyl-6-nonenoyl chloride. [Link]
- Google Patents.
-
ACS Publications. Practical Synthesis of a Vanilloid Receptor-1 Antagonist. [Link]
-
PubMed. Synthetic modulators of TRP channel activity. [Link]
-
Royal Society of Chemistry. Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. [Link]
-
Chemguide. preparation of acyl chlorides (acid chlorides). [Link]
Sources
- 1. CAS 95636-02-5: (6E)-8-methylnon-6-enoyl chloride [cymitquimica.com]
- 2. Acyl chloride synthesis [organic-chemistry.org]
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- 4. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
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- 9. Synthetic modulators of TRP channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acyl chloride - Wikipedia [en.wikipedia.org]
Technical Monograph: (E)-8-Methyl-6-nonenoyl Chloride
Critical Intermediate in the Total Synthesis of TRPV1 Agonists
Executive Summary & Molecular Identity
trans-8-Methyl-6-nonenoyl Chloride (CAS: 95636-02-5) is the activated acyl chloride derivative of (E)-8-methyl-6-nonenoic acid.[1][2] It serves as the electrophilic "warhead" in the biomimetic synthesis of Capsaicin (trans-8-methyl-N-vanillyl-6-nonenamide) and related vanilloids.
For researchers in medicinal chemistry and pharmacognosy, this molecule represents the limiting reagent in the generation of high-purity capsaicinoids used to modulate the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Its high reactivity necessitates strict anhydrous handling to prevent hydrolysis back to the parent acid.
Physicochemical Profile
The following data aggregates specifications from high-purity synthesis standards (TCI, Sigma-Aldrich, and PubChem).
| Property | Specification |
| Molecular Weight | 188.69 g/mol |
| Molecular Formula | |
| CAS Number | 95636-02-5 |
| Parent Acid CAS | 59320-77-3 [(E)-8-Methyl-6-nonenoic acid] |
| Physical State | Colorless to light yellow liquid |
| Boiling Point | ~237.6°C (at 760 mmHg) |
| Density | 0.962 g/cm³ |
| Isomeric Purity | Critical >95% trans (E) to match natural Capsaicin |
| SMILES | CC(C)/C=C/CCCCC(Cl)=O |
Synthetic Utility in Pharmacognosy
The primary application of trans-8-Methyl-6-nonenoyl Chloride is the acylation of Vanillylamine (4-hydroxy-3-methoxybenzylamine). This reaction forms the amide bond characteristic of all capsaicinoids.
Why the Chloride form? Direct coupling of the carboxylic acid and amine requires coupling reagents (EDC/NHS) which can be atom-inefficient and costly at scale. The acid chloride method, generated in situ, is the industrial standard for high-yield synthesis (>80%) of pharmaceutical-grade Capsaicin.
Reaction Pathway Visualization
The following diagram illustrates the activation and coupling workflow.
Figure 1: The synthetic pathway converting the fatty acid precursor to Capsaicin via the reactive acyl chloride intermediate.[3][4][5]
Synthesis & Validation Protocol
Context: This protocol describes the conversion of (E)-8-Methyl-6-nonenoic acid to the chloride, followed by immediate usage. Isolation is possible but risk of hydrolysis is high.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| (E)-8-Methyl-6-nonenoic acid | 1.0 | Substrate |
| Thionyl Chloride ( | 1.5 - 2.0 | Chlorinating Agent |
| DMF (Dimethylformamide) | Catalytic | Vilsmeier-Haack type activator |
| Dichloromethane (DCM) | Solvent | Anhydrous reaction medium |
Step-by-Step Methodology
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush continuously with dry Nitrogen (
) or Argon. -
Dissolution: Dissolve 1.0 eq of (E)-8-Methyl-6-nonenoic acid in anhydrous DCM.
-
Activation: Add catalytic DMF (1-2 drops). This forms the reactive Vilsmeier intermediate, significantly accelerating the reaction with
. -
Chlorination:
-
Cool the system to 0°C.
-
Add
dropwise to control exotherm. -
Critical: Once addition is complete, heat to reflux (approx 40-50°C) for 1-2 hours. The evolution of
and gas indicates reaction progress.
-
-
Concentration: Remove solvent and excess
under reduced pressure (rotary evaporator). -
Validation (In-Process Control):
-
FTIR: Take a small aliquot. Look for the disappearance of the broad carboxylic acid O-H stretch (2500-3300 cm⁻¹) and the shift of the carbonyl (C=O) stretch from ~1710 cm⁻¹ (acid) to ~1800 cm⁻¹ (acid chloride) .
-
TLC: Quench a tiny drop in methanol to form the methyl ester. Run TLC against the starting acid to confirm full conversion.
-
Handling & Stability
The molecular weight of 188.69 g/mol is only valid for the pure, anhydrous chloride. Upon contact with atmospheric moisture, it rapidly hydrolyzes.
-
Storage: Store under inert gas at 0-10°C.
-
Hazards: Causes severe skin burns and eye damage (H314). Reacts violently with water.
-
Corrosion: The hydrolysis releases HCl gas; stainless steel needles and cannulas should be used for transfer, avoiding standard steel which may corrode.
References
-
LookChem. (n.d.). trans-8-Methyl-6-nonenoyl Chloride Product Specifications. Retrieved from [Link]
- Kaga, H., et al. (2007). Preparation and purification of synthetic capsaicin. U.S. Patent Application US20070293703A1.
-
PubChem. (n.d.). (Z)-8-Methyl-6-nonenoyl chloride Compound Summary. (Note: Isomer data often aggregated). National Library of Medicine. Retrieved from [Link]
-
Barbero, G. F., et al. (2024). Continuous Flow Synthesis of Capsaicin Derivatives. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
Sources
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- 3. pubs.acs.org [pubs.acs.org]
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- 6. arctomsci.com [arctomsci.com]
Technical Guide: Precursors and Synthesis of trans-8-Methyl-6-nonenoyl Chloride
Executive Summary
trans-8-Methyl-6-nonenoyl chloride (CAS: 95636-02-5) is the critical electrophilic intermediate required for the synthesis of Capsaicin (trans-8-methyl-N-vanillyl-6-nonenamide), the primary pungent alkaloid in chili peppers. Its structural integrity—specifically the trans (E) configuration at the C6 double bond—is the defining quality attribute that dictates the biological potency and pharmaceutical grade of the final API.
This guide details the strategic synthesis of this acyl chloride from its upstream precursors. Unlike generic protocols, we prioritize the Alkyne Reduction Route for the acid precursor synthesis, as it thermodynamically guarantees the trans-stereochemistry required for USP-grade Capsaicin, avoiding the difficult cis/trans separations inherent to Wittig chemistries.
Strategic Retrosynthesis
To understand the precursor requirements, we must disconnect the target molecule. The synthesis relies on the activation of the free fatty acid, which in turn is constructed from a C5 fragment (valeric acid derivative) and a C5 fragment (isobutyl derivative), or via C4+C6 logic.
Retrosynthetic Pathway Diagram
Figure 1: Retrosynthetic disconnection showing the preferred Alkyne Route (Red) vs. the traditional Wittig Route (Grey).
Primary Precursor Synthesis: trans-8-Methyl-6-nonenoic Acid
The synthesis of the acyl chloride is trivial if the acid precursor is pure. Therefore, the bulk of the technical complexity lies in synthesizing (E)-8-methyl-6-nonenoic acid (CAS: 59320-77-3).
Why the Alkyne Route?
While Wittig reactions (Route B in Fig 1) are common, they predominantly yield cis-alkenes or mixtures (
Protocol: Alkyne Alkylation & Reduction
Reagents:
-
3-Methyl-1-butyne (Starting Material A)
-
5-Bromovaleric acid (Starting Material B)
-
Lithium amide (
) or n-Butyllithium ( )[1] -
Liquid Ammonia (
) / Lithium metal ( )
Step 1: C-C Bond Formation (Alkylation)
This step couples the terminal alkyne with the alkyl halide chain.
-
Deprotonation: In a dry 3-neck flask under
, dissolve 3-methyl-1-butyne (1.1 eq) in anhydrous THF/HMPA. Cool to -78°C. Add (2.2 eq) dropwise. Note: 2 equivalents are needed—one for the carboxylic acid proton and one for the terminal alkyne proton. -
Addition: Slowly add 5-bromovaleric acid dissolved in THF.
-
Reaction: Allow to warm to room temperature and stir for 18 hours.
-
Workup: Quench with dilute HCl. Extract with diethyl ether. The product is 8-methyl-6-nonynoic acid (the alkyne intermediate).
Step 2: Stereoselective Reduction (The Trans-Maker)
-
Setup: Condense ammonia gas into a flask at -78°C.
-
Dissolution: Dissolve the 8-methyl-6-nonynoic acid in a small amount of THF and add to the liquid ammonia.
-
Reduction: Add Lithium metal (wire) in small pieces until a deep blue color persists (solvated electrons).
-
Quench: Carefully add solid ammonium chloride (
) to quench the radical anions. Evaporate ammonia. -
Result: The isolated oil is trans-8-methyl-6-nonenoic acid (>98% trans).
Activation: Synthesis of trans-8-Methyl-6-nonenoyl Chloride
Once the trans-acid is secured, it must be converted to the acyl chloride. Thionyl chloride (
Mechanism of Activation
The reaction proceeds via a nucleophilic acyl substitution. The carboxylic acid attacks the sulfur, releasing chloride, which then attacks the carbonyl carbon.
Figure 2: Chlorination mechanism using Thionyl Chloride.
Experimental Protocol
Safety Note: Acyl chlorides are moisture-sensitive and lachrymators. Perform all steps in a fume hood.
-
Charge: Place 10.0 g (58.7 mmol) of trans-8-methyl-6-nonenoic acid into a 100 mL round-bottom flask equipped with a reflux condenser and a drying tube (
). -
Reagent Addition: Add 8.5 mL (117 mmol, 2.0 eq) of Thionyl Chloride (
) dropwise at room temperature.-
Expert Insight: A slight excess (2.0 eq) ensures complete conversion. The large excess acts as a solvent, but neat reaction is preferred to minimize volume.
-
-
Reflux: Heat the mixture to 60-70°C (oil bath) for 2-3 hours. Evolution of gas (
, ) will be observed. -
Monitoring: Monitor reaction progress by TLC (convert an aliquot to methyl ester with MeOH) or FTIR (disappearance of broad -OH stretch, appearance of acyl chloride C=O at ~1800 cm⁻¹).
-
Purification:
-
Cool the mixture.
-
Connect to a vacuum manifold to strip off excess
. -
Distillation: Perform vacuum distillation (bp ~100-110°C at 10 mmHg).
-
Yield: Expect ~90-95% yield of a colorless to pale yellow liquid.
-
Quantitative Data Summary
| Parameter | Specification | Precursor/Reagent |
| Target Molecule | trans-8-Methyl-6-nonenoyl Chloride | |
| CAS Number | 95636-02-5 | |
| Molecular Weight | 188.70 g/mol | |
| Key Precursor | trans-8-Methyl-6-nonenoic Acid | 3-Methyl-1-butyne + 5-Bromovaleric Acid |
| Activation Reagent | Thionyl Chloride ( | |
| Typical Yield | 92% (from Acid) | |
| Boiling Point | ~237°C (760 mmHg) / 110°C (10 mmHg) | |
| Critical Impurity | cis-Isomer (<1.0% required) | Controlled by Alkyne Reduction step |
References
-
Crombie, L., Dandegaonker, S. H., & Simpson, K. B. (1955). "Amides of Vegetable Origin. Part VI. Synthesis of Capsaicin."[2][1][3][4][5][6][7][8] Journal of the Chemical Society, 1025-1027.[3] Link
- Foundational text establishing the structure and synthesis of capsaicin via the acid chloride.
-
LaHann, T. R., et al. (1985).[3] "N-[(Substituted phenyl) methyl]-cis-monosaturated alkenamide compositions and methods." U.S. Patent 4,493,848. Link
- Details the synthetic routes for capsaicin analogs and the importance of isomeric purity.
-
Kaga, H., et al. (1996). "Total Synthesis of Capsaicin and Its Analogues." Tetrahedron, 52(25), 8451-8470. Link
- Modern comprehensive review of synthetic strategies including the Wittig and orthoester Claisen routes.
-
Narasimha Prasad, B. C., et al. (2006).[8] "Influence of 8-Methyl-nonenoic Acid on Capsaicin Biosynthesis." Journal of Agricultural and Food Chemistry, 54(5), 1854-1859. Link
- Validates 8-methyl-6-nonenoic acid as the limiting biosynthetic precursor.
-
Master Organic Chemistry. (2011). "Thionyl Chloride (SOCl2) – Reaction With Carboxylic Acids." Link
- Mechanistic verification for the chlorin
Sources
- 1. US20050085652A1 - Preparation and purification of synthetic capsaicin - Google Patents [patents.google.com]
- 2. Description, Synthesis and Application of Capsaicin_Chemicalbook [chemicalbook.com]
- 3. US20070293703A1 - Preparation and purification of synthetic capsaicin - Google Patents [patents.google.com]
- 4. Anticancer Activity of Natural and Synthetic Capsaicin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Chemical and Pharmacological Aspects of Capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Guide: Safe Handling and Utilization of trans-8-Methyl-6-nonenoyl Chloride
Executive Summary
trans-8-Methyl-6-nonenoyl Chloride (CAS 95636-02-5) is the activated acyl chloride derivative of (E)-8-methyl-6-nonenoic acid. It serves as the critical electrophilic intermediate in the biomimetic synthesis of Capsaicin (trans-8-methyl-N-vanillyl-6-nonenamide) and related vanilloid receptor (TRPV1) agonists.
While chemically invaluable for its high reactivity toward nucleophiles (amines/alcohols), this reagent poses significant safety challenges due to its moisture sensitivity and corrosive nature. This guide moves beyond standard Material Safety Data Sheets (MSDS) to provide a mechanistic understanding of its hazards, storage stability, and application protocols in drug discovery workflows.
Part 1: Chemical Identity & Physicochemical Profile[1]
Understanding the physical state and structure of this reagent is the first step in exposure mitigation. Unlike lower molecular weight acyl chlorides (e.g., acetyl chloride), the lipophilic tail of this molecule reduces its volatility but increases its persistence on surfaces and skin.
Table 1: Technical Specifications
| Property | Specification |
| Chemical Name | trans-8-Methyl-6-nonenoyl Chloride |
| CAS Number | 95636-02-5 |
| Precursor Acid | (E)-8-Methyl-6-nonenoic acid (CAS 59320-77-3) |
| Molecular Formula | |
| Molecular Weight | 188.70 g/mol |
| Physical State | Liquid (Colorless to light yellow) |
| Boiling Point | ~237.6°C (at 760 mmHg) |
| Density | ~0.962 g/cm³ |
| Solubility | Soluble in DCM, Chloroform, THF, Ether; Decomposes in Water |
| SMILES | CC(C)/C=C/CCCCC(=O)Cl |
Part 2: Hazard Profiling & Mechanism
The primary hazard of trans-8-Methyl-6-nonenoyl Chloride is not just its corrosivity, but its moisture-triggered decomposition . Upon contact with humid air or physiological moisture (mucous membranes), it undergoes rapid hydrolysis.
The Hydrolysis Hazard Loop
This mechanism explains why the reagent "fumes" in air and causes delayed, deep-tissue burns. The lipophilic tail allows the molecule to penetrate the lipid bilayer of the skin before hydrolyzing, releasing hydrochloric acid (HCl) intracellularly.
Figure 1: Mechanism of hydrolysis. The lipophilic nature facilitates entry, while the hydrolysis releases corrosive HCl.
Key Hazards (GHS Classification):
-
H314: Causes severe skin burns and eye damage.
-
H290: May be corrosive to metals.
-
EUH014: Reacts violently with water (releasing HCl gas).
Part 3: Engineering Controls & Storage
Due to the instability of the acyl chloride functionality, "freshness" is a variable that affects yield.
Storage Protocols
-
Atmosphere: Must be stored under Argon or Nitrogen . Carbon dioxide is insufficient due to potential moisture content in standard dry ice.
-
Temperature: Refrigerator (2–8°C) is standard. Freezing (-20°C) is preferred for long-term storage to retard disproportionation.
-
Container: Teflon-lined caps are mandatory. Corrosive HCl fumes will degrade standard rubber septa over time, leading to further moisture ingress.
Handling Environment
-
Primary: Glove box (N2 atmosphere) is ideal for dispensing.
-
Secondary: Chemical Fume Hood.
-
Sash Height: Keep at minimum working height.
-
Glassware: All glassware must be oven-dried (>120°C) for at least 2 hours prior to use. Flame-drying under vacuum is the "Gold Standard" for high-yield syntheses.
-
Part 4: Operational Protocol (Synthesis Application)
The most common application is the synthesis of Capsaicinoids via the Schotten-Baumann reaction or anhydrous coupling. Below is a high-fidelity protocol for coupling this chloride with Vanillylamine.
Experimental Workflow: Capsaicin Synthesis
Context: Direct reaction of the acid chloride with Vanillylamine requires a base scavenger to neutralize the HCl byproduct, preventing the protonation of the amine nucleophile.
Figure 2: Workflow for converting the precursor acid to Capsaicin via the acyl chloride intermediate.
Detailed Step-by-Step Procedure
1. Activation (In-Situ Generation)
-
Why: Commercial acyl chlorides degrade. Making it fresh ensures >98% active electrophile.
-
Reagents: (E)-8-Methyl-6-nonenoic acid (1.0 equiv), Oxalyl Chloride (1.2 equiv), DMF (cat. 1-2 drops).[1]
-
Protocol: Dissolve acid in anhydrous DCM. Add DMF. Dropwise add Oxalyl Chloride at 0°C. Allow to warm to RT. Stir until gas evolution (
, , ) ceases. -
Validation: Aliquot 50 µL into MeOH. Run TLC/GC. If the methyl ester forms quantitatively, conversion is complete.
2. Solvent Swap (Critical)
-
Remove solvent and excess oxalyl chloride under reduced pressure.
-
Note: Residual oxalyl chloride will react with your amine to form urea impurities. Co-evaporate with anhydrous toluene twice to ensure removal.
3. Coupling
-
Reagents: Vanillylamine (1.1 equiv), Triethylamine (TEA) (2.0 equiv).
-
Protocol: Dissolve the crude acyl chloride in anhydrous THF or DCM. Add dropwise to a stirred solution of Vanillylamine/TEA at 0°C.
-
Observation: A white precipitate (TEA·HCl) will form immediately. This confirms the reaction is proceeding.
4. Quenching & Workup
-
Quench with saturated
or dilute HCl (depending on workup preference). -
Safety: The quench of any unreacted acyl chloride is exothermic. Add aqueous phase slowly.
Part 5: Emergency Response
Spills
-
Isolate: Evacuate the immediate area.
-
Neutralize: Cover the spill with a 1:1 mixture of sodium carbonate (
) and clay cat litter (bentonite). The carbonate neutralizes the acid; the clay absorbs the organic bulk. -
Clean: Sweep into a double-bagged hazardous waste container.
First Aid
-
Skin Contact: Immediate flushing is insufficient due to lipophilicity. Wash with Polyethylene Glycol 400 (PEG-400) or soap and water for 15 minutes. The PEG acts as a solvent to draw the chemical out of the lipid layer.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. Observe for pulmonary edema (delayed fluid in lungs) for 24 hours.
References
-
Tokyo Chemical Industry (TCI). (n.d.). Product Specification: trans-8-Methyl-6-nonenoyl Chloride (M1826).[4] Retrieved from
-
Sigma-Aldrich. (n.d.). Safety Data Sheet: Acyl Chlorides, Corrosive, N.O.S.[4] Retrieved from
-
Kozikowski, A. P., et al. (2007). Preparation and purification of synthetic capsaicin.[1] US Patent Application US20070293703A1. Retrieved from
-
Bennett, D. J. (1967). Structure and Biosynthesis of Capsaicin.[1][5] Imperial College London, PhD Thesis. (Validating the acid chloride route for capsaicin synthesis). Retrieved from
-
American Chemical Society. (2024). Flow Synthesis of Capsaicin and Capsaicinoid Analogues. ACS Sustainable Chemistry & Engineering. Retrieved from
Sources
Methodological & Application
Application Note: High-Yield Synthesis of Capsaicinoids via trans-8-Methyl-6-nonenoyl Chloride
Introduction & Scope
The synthesis of Capsaicin (trans-8-methyl-N-vanillyl-6-nonenamide) and its analogs is a critical workflow in medicinal chemistry, particularly for research targeting the TRPV1 receptor (Transient Receptor Potential Vanilloid 1). While peptide coupling reagents (e.g., EDC, HATU) are common for amide bond formation, the Acid Chloride Method remains the gold standard for scaling up lipidated amides due to its high atom economy, rapid kinetics, and simplified purification post-workup.
This Application Note details a robust, self-validating protocol for coupling ** trans-8-methyl-6-nonenoyl chloride** with vanillylamine . Unlike generic amide synthesis guides, this protocol specifically addresses the challenges of handling the lipophilic alkene tail and the competitive nucleophilicity of the phenol moiety present in vanillylamine.
Key Advantages of this Protocol
-
Regioselectivity: Optimized temperature and base conditions minimize O-acylation (ester formation) on the vanillylamine phenol.
-
Purification Efficiency: The workup is designed to chemically scavenge unreacted starting materials, often negating the need for flash chromatography.
-
Scalability: Suitable for milligram to multi-gram batch synthesis.
Chemical Safety & Handling
** trans-8-Methyl-6-nonenoyl Chloride** is a potent electrophile and lachrymator. It reacts violently with moisture to release hydrogen chloride (HCl) gas.
-
Engineering Controls: All operations must be performed in a functioning chemical fume hood.
-
PPE: Neoprene or Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.
-
Reagent Stability: The acid chloride is moisture-sensitive. If not synthesized in situ, it must be stored under inert gas (Argon/Nitrogen) at -20°C.
Reaction Mechanism
The reaction proceeds via a Nucleophilic Acyl Substitution . The nitrogen atom of the vanillylamine attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. The reformation of the carbonyl double bond expels the chloride ion, which is subsequently neutralized by the auxiliary base (Triethylamine).
Critical Mechanistic Insight:
Vanillylamine contains two nucleophiles: the primary amine and the phenol. The amine is more nucleophilic (
Mechanistic Pathway Diagram[1][2][3]
Figure 1: Simplified mechanistic flow of the N-acylation process.
Experimental Protocol
Materials & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role |
| Vanillylamine HCl | 189.64 | 1.0 | Nucleophile |
| ** trans-8-Methyl-6-nonenoyl Chloride** | 188.70 | 1.05 | Electrophile (Slight Excess) |
| Triethylamine (Et3N) | 101.19 | 2.5 | Acid Scavenger (Base) |
| Dichloromethane (DCM) | - | Solvent | Anhydrous (0.1 M conc.) |
Note: Vanillylamine is often supplied as the Hydrochloride salt. An extra equivalent of base is required to free the amine.
Step-by-Step Procedure
Phase 1: Preparation of the Nucleophile
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and an inert gas inlet (N2 or Ar).
-
Solubilization: Add Vanillylamine HCl (1.0 equiv) to the flask. Add anhydrous DCM (concentration ~0.1 M relative to amine).
-
Activation: Add Triethylamine (2.5 equiv) via syringe. The solution should turn clear as the free base is liberated.
-
Thermal Control: Submerge the flask in an ice/water bath to cool the reaction mixture to 0°C . Stir for 10 minutes.
-
Why? Cooling suppresses the reaction rate of the phenol, ensuring the more nucleophilic amine reacts exclusively.
-
Phase 2: Electrophile Addition
-
Dilution: Dilute the ** trans-8-methyl-6-nonenoyl chloride (1.05 equiv)** in a small volume of anhydrous DCM (e.g., 1/5th of the main solvent volume).
-
Controlled Addition: Add the acid chloride solution dropwise to the stirring amine solution over 15–20 minutes using a syringe pump or pressure-equalizing addition funnel.
-
Critical: Maintain internal temperature < 5°C. Rapid addition causes localized heating, leading to impurities.
-
-
Reaction: Once addition is complete, allow the reaction to warm to Room Temperature (20–25°C) naturally. Stir for 2–3 hours.
-
Monitoring: Check reaction progress via TLC (50% EtOAc/Hexane). The acid chloride spot (if visible) should disappear, and a new polar spot (Capsaicin) should appear.
-
Phase 3: Workup & Purification (The "Self-Validating" System)
-
Quench: Carefully add water (equal volume to solvent) to quench unreacted acid chloride.
-
Phase Separation: Transfer to a separatory funnel. Separate the organic layer.[3][2][4]
-
Acid Wash (Crucial): Wash the organic layer with 1N HCl (2x) .
-
Logic: This protonates any unreacted Vanillylamine and Triethylamine, forcing them into the aqueous layer.
-
-
Base Wash: Wash the organic layer with Saturated NaHCO3 (2x) .
-
Logic: This neutralizes the generated HCl and converts any hydrolyzed acid chloride (8-methyl-6-nonenoic acid) into its water-soluble carboxylate salt.
-
-
Drying: Wash with Brine (1x), dry over anhydrous
, filter, and concentrate in vacuo. -
Final Purification: The resulting residue is often >95% pure.[2] If necessary, purify via Recrystallization (Ether/Hexane) or Flash Chromatography (SiO2, Gradient 10% -> 40% EtOAc in Hexane).
Workflow Visualization
Figure 2: Operational flowchart for the synthesis and purification of Capsaicinoids.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Acid Chloride | Ensure Acid Chloride is fresh/distilled. Ensure DCM is anhydrous. |
| Impurity: Ester | O-Acylation (Phenol attack) | Reaction temperature too high during addition. Keep strictly at 0°C. |
| Sticky Residue | Residual DMF (if used) or Solvent | Co-evaporate with Ether/Hexane to induce solidification. |
| Starting Material Remains | Incomplete coupling | Check purity of Acid Chloride. It may have degraded to acid.[3] |
References
-
Patent Protocol for Capsaicin Synthesis: Kaga, H., et al. (2007). Preparation and purification of synthetic capsaicin.[1][5] US Patent Application US20070293703A1. (Authoritative source for the specific stoichiometry and workup of trans-capsaicin).
-
Flow Synthesis & Acid Chloride Utility: Ötvös, S. B., et al. (2024).[5] Flow Synthesis of Capsaicin and Capsaicinoid Analogues.[5] ACS Sustainable Chemistry & Engineering. [Link] (Modern validation of the acid chloride route and discussion of alternative activating agents).
-
General Amide Synthesis (Schotten-Baumann): Organic Chemistry Portal. Schotten-Baumann Reaction. [Link] (Foundational reference for the mechanism and base selection).[4]
Sources
- 1. arcjournals.org [arcjournals.org]
- 2. WO2004092122A2 - Preparation and purification of synthetic capsaicin - Google Patents [patents.google.com]
- 3. US20070293703A1 - Preparation and purification of synthetic capsaicin - Google Patents [patents.google.com]
- 4. Amide Synthesis [fishersci.dk]
- 5. pubs.acs.org [pubs.acs.org]
Schotten-Baumann reaction with trans-8-Methyl-6-nonenoyl Chloride
This Application Note provides a rigorous technical guide for the synthesis of Capsaicin (and related capsaicinoids) via the Schotten-Baumann reaction, utilizing the specific acylating agent trans-8-Methyl-6-nonenoyl Chloride .
Target Reagent: trans-8-Methyl-6-nonenoyl Chloride (CAS: 95636-02-5) Reaction Class: Biphasic Nucleophilic Acyl Substitution (Schotten-Baumann) Primary Application: Pharmaceutical Synthesis (TRPV1 Agonists, Analgesics)[1][2][3]
Executive Summary
The Schotten-Baumann reaction remains the gold standard for the scalable, bench-stable synthesis of amides from acid chlorides. This protocol details the coupling of Vanillylamine (4-hydroxy-3-methoxybenzylamine) with trans-8-Methyl-6-nonenoyl Chloride to synthesize Capsaicin .[1] Unlike anhydrous methods requiring inert atmospheres and expensive scavengers, this biphasic protocol utilizes an aqueous base to simultaneously neutralize the generated HCl and solubilize the amine, driving the reaction to completion through phase-transfer kinetics.
Chemical Profile & Handling
trans-8-Methyl-6-nonenoyl Chloride is the activated acyl derivative of the fatty acid tail found in natural capsaicin. It is highly electrophilic and moisture-sensitive.
| Property | Specification |
| CAS Number | 95636-02-5 |
| Molecular Formula | C₁₀H₁₇ClO |
| Molecular Weight | 188.70 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Stability | Hydrolyzes rapidly in moist air to form HCl and the parent acid.[1] Store under inert gas at 2–8°C. |
| Hazards | Corrosive (Causes severe skin burns/eye damage). Lachrymator. |
Mechanistic Insight
The Schotten-Baumann reaction operates in a biphasic system (Organic/Aqueous).[4] The success of this synthesis relies on the Chemoselectivity between the amine and the phenol functional groups present on Vanillylamine.
-
Nucleophilic Attack: The amine nitrogen of Vanillylamine attacks the carbonyl carbon of the acyl chloride. This is kinetically favored over the phenolic oxygen attack due to the higher nucleophilicity of the amine.
-
Base Role (Dual Function):
-
Neutralization: The aqueous base (NaOH) neutralizes the HCl byproduct, preventing the protonation of the unreacted amine (which would render it non-nucleophilic).
-
Phenol Protection/Competition: At high pH (>10), the phenol exists as a phenolate. While phenolate is a strong nucleophile, the amide bond is thermodynamically more stable. Furthermore, any ester formed (via phenol attack) is more susceptible to base-catalyzed hydrolysis than the amide, effectively "correcting" the side reaction in situ.
-
Reaction Pathway Visualization
Caption: Kinetic pathway of biphasic amide formation. The base maintains the amine in its nucleophilic free-base form.
Experimental Protocol
Scale: 10 mmol (Approx. 3.05 g theoretical yield of Capsaicin)
Reagents & Equipment[1][3][5][6][7]
-
Amine: Vanillylamine Hydrochloride (1.90 g, 10 mmol)
-
Acyl Chloride: trans-8-Methyl-6-nonenoyl Chloride (2.07 g, 11 mmol, 1.1 equiv)
-
Base: 10% Aqueous Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)
-
Solvent: Dichloromethane (DCM) or Diethyl Ether
-
Equipment: 3-neck round bottom flask, addition funnel, thermometer, ice bath.
Step-by-Step Procedure
Phase 1: Preparation of the Aqueous Phase
-
Dissolve 1.90 g of Vanillylamine Hydrochloride in 20 mL of water in the reaction flask.
-
Add 25 mL of 10% NaOH solution.
-
Note: The solution will turn slightly yellow. The pH should be >10 to ensure the amine is deprotonated and the phenol is solubilized as phenolate.
-
-
Cool the mixture to 0–5°C using an ice bath.
Phase 2: Acylation (The Schotten-Baumann Step)[4][5][6]
-
Dissolve 2.07 g of trans-8-Methyl-6-nonenoyl Chloride in 15 mL of DCM (or Diethyl Ether).
-
Transfer this organic solution to the addition funnel .
-
Slowly add the acyl chloride solution to the vigorously stirred aqueous amine solution over 20–30 minutes .
-
Critical: Vigorous stirring is essential to maximize the interfacial surface area between the organic and aqueous phases.
-
Temperature Control: Maintain internal temperature <10°C to minimize hydrolysis of the expensive acid chloride.
-
Phase 3: Reaction & Quenching[6]
-
After addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) .
-
Stir for an additional 2–3 hours .
-
Check pH: Ensure the aqueous layer remains basic (pH > 9). If it drops, add small aliquots of 10% NaOH.
-
Why? If the solution becomes acidic, the amine protonates and stops reacting, while the acid chloride simply hydrolyzes.
-
Phase 4: Workup & Purification[6]
-
Separation: Transfer the mixture to a separatory funnel. Separate the layers.
-
Wash: Wash the organic layer sequentially with:
-
10 mL 1M HCl (Removes unreacted amine).
-
10 mL Water (Neutral wash).
-
10 mL Saturated NaHCO₃ (Removes any hydrolyzed fatty acid).
-
10 mL Brine (Drying).
-
-
Dry & Concentrate: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
Crystallization: The crude oil often solidifies upon standing. Recrystallize from Ether/Hexane (1:3 ratio) to yield pure Capsaicin.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the isolation of high-purity Capsaicin.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Acyl Chloride | Ensure temperature is <5°C during addition. Increase stirring speed to improve phase transfer. |
| Ester Byproduct | Phenol acylation | The amide is thermodynamically favored. Ensure the reaction runs long enough for any transient ester to hydrolyze or aminolyze. |
| Oily Product | Impurities preventing crystallization | Use a "seed" crystal of capsaicin if available. Ensure all solvent (DCM) is removed before adding Hexane. |
| Emulsion | Surfactant-like properties of fatty chain | Add solid NaCl to the aqueous phase to break the emulsion (salting out). |
References
-
Bennett, D. J. (1966). Structure and Biosynthesis of Capsaicin. Imperial College London. Link
-
Sathee. (2021). Schotten-Baumann Reaction Mechanism and Procedure. IIT Kanpur. Link
-
Zhang, S., et al. (2010).[8] Preparation of Capsaicin by Condensation and Crystallization. Food Science. Link
-
TCI Chemicals. (2024).[3] Product Specification: trans-8-Methyl-6-nonenoyl Chloride. Link
-
Organic Chemistry Portal. Schotten-Baumann Reaction. Link
Sources
- 1. Capsaicin synthesis - chemicalbook [chemicalbook.com]
- 2. Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. chemistnotes.com [chemistnotes.com]
- 6. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 7. arcjournals.org [arcjournals.org]
- 8. Preparation of Capsaicin by Condensation and Crystallization [spkx.net.cn]
Application Note: Chemoselective Synthesis of Capsaicin via N-Acylation
Abstract
This application note details the optimized protocol for the synthesis of Capsaicin (trans-8-methyl-N-vanillyl-6-nonenamide) via the Schotten-Baumann acylation of vanillylamine with trans-8-methyl-6-nonenoyl chloride. The protocol addresses the critical challenge of chemoselectivity—preferential N-acylation over O-acylation—by leveraging nucleophilic differentiation under controlled basic conditions. This guide is designed for medicinal chemists and process engineers requiring high-purity synthesis of capsaicinoids for pharmaceutical or biological research.
Introduction & Strategic Reaction Engineering
Capsaicin is the primary pungent alkaloid in Capsicum species, widely researched for its agonism of the TRPV1 receptor (Transient Receptor Potential Vanilloid 1).[1] While extraction from natural sources is common, it yields a mixture of capsaicinoids (including dihydrocapsaicin) that are difficult to separate. Total synthesis via acylation offers a route to chemically pure (>99%) material.
The Chemoselectivity Challenge
The core reaction involves coupling vanillylamine (4-hydroxy-3-methoxybenzylamine) with an acid chloride. Vanillylamine is a bifunctional nucleophile containing:
-
Primary Amine (
): High nucleophilicity, (conjugate acid) 10.5. -
Phenolic Hydroxyl (
): Lower nucleophilicity, 10.0.
Objective: Form the amide (Capsaicin) while avoiding the ester (O-acylation product).
Mechanism: Under neutral to weakly basic conditions, the nitrogen atom is significantly more nucleophilic than the oxygen of the phenol. However, in the presence of strong bases (e.g., NaH, unbuffered NaOH), the phenol deprotonates to a phenoxide anion (
Solution: We utilize a weak organic base (Triethylamine) in an anhydrous organic solvent (Dichloromethane). This acts as a proton scavenger for the HCl byproduct without generating significant concentrations of the phenoxide anion, ensuring exclusive N-acylation.
Stoichiometry & The "Salt" Trap
Commercial vanillylamine is typically supplied as the hydrochloride salt (Vanillylamine
-
Critical Adjustment: You must add at least 2.0 equivalents of base.
-
1st Eq: Neutralizes the HCl salt to release the free amine.
-
2nd Eq: Scavenges the HCl generated during the acylation reaction.
-
Reaction Pathway Visualization
The following diagram illustrates the reaction logic and the competitive pathway that this protocol avoids.
Figure 1: Reaction pathway highlighting the necessity of base stoichiometry to activate the amine while avoiding phenoxide formation.
Materials & Equipment
| Component | Specification | Role |
| Vanillylamine HCl | >98% Purity | Nucleophile Source |
| Acid Chloride | trans-8-Methyl-6-nonenoyl Chloride | Electrophile (Acyl source) |
| Triethylamine ( | Anhydrous, >99% | Base / HCl Scavenger |
| Dichloromethane (DCM) | Anhydrous (stored over mol. sieves) | Solvent |
| Equipment | 3-neck RBF, N2 line, Addition Funnel | Reaction Vessel |
Detailed Experimental Protocol
Safety Note: Acid chlorides are corrosive and lachrymators. Handle in a fume hood. Vanillylamine is an irritant.
Step 1: Preparation of the Nucleophile (Free-Basing)
-
Flame-dry a 100 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Charge the flask with Vanillylamine Hydrochloride (1.00 g, 5.27 mmol).
-
Add Anhydrous DCM (20 mL) via syringe. The salt will likely remain as a suspension.
-
Cool the mixture to 0°C using an ice/water bath.
-
Add Triethylamine (1.61 mL, 11.6 mmol, 2.2 equiv) dropwise.
-
Observation: The suspension should clear as the free amine dissolves into the DCM. Stir for 15 minutes at 0°C.
-
Step 2: Acylation (The Critical Step)
-
Dissolve ** trans-8-Methyl-6-nonenoyl Chloride** (1.09 g, 5.80 mmol, 1.1 equiv) in anhydrous DCM (5 mL) in a separate vial.
-
Transfer the acid chloride solution to a pressure-equalizing addition funnel attached to the RBF.
-
Dropwise Addition: Add the acid chloride solution slowly over 20–30 minutes, maintaining the internal temperature < 5°C.
-
Reasoning: Rapid addition generates heat, which increases the kinetic energy of the system, potentially overcoming the activation energy for the unwanted O-acylation.
-
-
Once addition is complete, allow the reaction to warm to Room Temperature (25°C) naturally.
-
Stir for 2–3 hours. Monitor via TLC (5% MeOH in DCM).
Step 3: Workup & Purification
-
Quench: Add 10 mL of saturated
solution to quench unreacted acid chloride. Stir vigorously for 10 minutes. -
Phase Separation: Transfer to a separatory funnel. Separate the organic (DCM) layer.
-
Acid Wash: Wash the organic layer with 1M HCl (2 x 15 mL).
-
Purpose: Removes unreacted Vanillylamine and excess Triethylamine.
-
-
Base Wash: Wash the organic layer with 1M NaOH (1 x 15 mL) rapidly and immediately separate.
-
Purpose: Removes any hydrolyzed fatty acid. Caution: Prolonged exposure to strong base can hydrolyze the product.
-
-
Drying: Wash with Brine (sat. NaCl), dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: If necessary, recrystallize from Hexane/Ether or purify via Flash Column Chromatography (
, Ethyl Acetate/Hexane gradient).
Process Workflow Diagram
Figure 2: Step-by-step workflow for the synthesis and purification of Capsaicin.
Analytical Validation
Successful synthesis is confirmed by the following analytical markers:
| Method | Diagnostic Signal | Interpretation |
| 1H-NMR ( | Vinylic protons of the trans double bond (C6-C7). | |
| 1H-NMR ( | Amide N-H proton (confirms N-acylation). | |
| 1H-NMR ( | Methoxy group (-OCH3) on the vanillyl ring. | |
| IR Spectroscopy | 1640–1660 | Amide I band (C=O stretch). Absence of Ester C=O (~1735 |
| Melting Point | 62–65°C | Matches literature value for pure Capsaicin.[2] |
References
-
Nelson, E. K. (1919). "The Constitution of Capsaicin, the Pungent Principle of Capsicum." Journal of the American Chemical Society, 41(7), 1115–1121.
-
Späth, E., & Darling, S. F. (1930).[3] "Synthese des Capsaicins."[2][4] Berichte der deutschen chemischen Gesellschaft, 63(3), 737–743.
-
Kaga, H., et al. (2002). "Lipase-catalyzed synthesis of capsaicin analogues." Tetrahedron Letters, 43(29), 5163-5166. (Provides context on enzymatic vs chemical routes).
-
Barbero, G. F., et al. (2010). "Ultrasound-assisted extraction of capsaicinoids from peppers." Talanta, 81(4-5), 1187-1196. (Reference for analytical comparison with natural extracts).
-
PubChem. (n.d.). "Capsaicin Compound Summary." (For physical property verification).
Sources
- 1. Capsaicin and its analogues: structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comprehensive review of capsaicin: Biosynthesis, industrial productions, processing to applications, and clinical uses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abis-files.atauni.edu.tr [abis-files.atauni.edu.tr]
- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
preparation of capsaicin analogs from trans-8-Methyl-6-nonenoyl Chloride
Executive Summary
This guide details the high-precision synthesis of Capsaicin (trans-8-methyl-N-vanillyl-6-nonenamide) and its structural analogs utilizing trans-8-methyl-6-nonenoyl chloride (CAS 95636-02-5) as the divergent intermediate. Unlike extraction from Capsicum oleoresin, which yields complex mixtures of capsaicinoids (e.g., dihydrocapsaicin, nordihydrocapsaicin), this semi-synthetic route guarantees >98% isomeric purity of the trans-olefin.
The protocols herein prioritize chemoselectivity —specifically targeting the amine moiety of vanilloids while suppressing esterification of the phenolic hydroxyl—using a biphasic Schotten-Baumann system and an anhydrous nucleophilic substitution method.
Strategic Rationale & Mechanism
The lipophilic "tail" of capsaicin, derived from trans-8-methyl-6-nonenoic acid, is critical for Vanilloid Receptor 1 (TRPV1) hydrophobic pocket binding. Using the acid chloride derivative offers two distinct advantages over direct carboxylic acid coupling (e.g., EDC/HOBt):
-
Atom Economy: Eliminates the need for costly coupling reagents and urea byproducts.
-
Kinetics: Rapid acylation at low temperatures minimizes thermal isomerization of the trans double bond.
Reaction Mechanism: The reaction proceeds via a Nucleophilic Acyl Substitution. The amine nucleophile attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. Collapse of this intermediate expels the chloride ion. A base scavenger is required to neutralize the generated HCl and drive the equilibrium forward.
Figure 1: Mechanistic pathway for the N-acylation of vanillylamine derivatives.
Safety Protocol: The "Scoville" Directive
WARNING: The starting material is a corrosive lachrymator, and the product is a potent neurotoxin/irritant (16,000,000 SHU).
-
Engineering Controls: All operations must be performed in a certified chemical fume hood with a face velocity of >100 fpm.
-
PPE: Double nitrile gloves (minimum thickness 0.11 mm), lab coat, and chemical splash goggles.
-
Decontamination Solution: Prepare a mixture of 50% Ethanol, 40% Water, and 10% Sodium Dodecyl Sulfate (SDS) . Capsaicin is hydrophobic; water alone will spread the contamination.
-
Spill Management: Do not wipe dry powder. Cover with wet paper towels soaked in the decontamination solution, then wipe.
Experimental Protocols
Protocol A: Biphasic Schotten-Baumann Synthesis (Recommended)
Best for: High throughput, scale-up, and suppression of O-acylation side products.
Materials:
-
Vanillylamine Hydrochloride
-
Chloroform (CHCl₃)
-
Sodium Bicarbonate (NaHCO₃)
-
Deionized Water
Procedure:
-
Aqueous Phase Preparation: Dissolve Vanillylamine HCl (1.0 equiv, 10 mmol) in 20 mL of saturated aqueous NaHCO₃. The pH should be ~8.5. This mild basicity liberates the free amine while keeping the phenol largely protonated (pKa ~10), favoring N-acylation.
-
Organic Phase Preparation: Dissolve trans-8-methyl-6-nonenoyl chloride (1.05 equiv, 10.5 mmol) in 20 mL of CHCl₃.
-
Coupling: Add the organic phase dropwise to the rapidly stirring aqueous phase at 0°C over 15 minutes.
-
Reaction: Allow the biphasic mixture to stir vigorously at Room Temperature (RT) for 2 hours. The reaction is driven by the partition coefficient; the amide product remains in the CHCl₃ layer.
-
Workup:
-
Separate layers.
-
Wash organic layer with 1M HCl (2 x 10 mL) to remove unreacted amine.
-
Wash with saturated NaHCO₃ (2 x 10 mL) to remove unreacted acid/phenolic esters.
-
Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Yield Expectation: 90–95% as a waxy white solid or viscous oil.
Protocol B: Anhydrous Acylation (For Sensitive Analogs)
Best for: Non-aqueous soluble amines or water-sensitive functional groups.
Materials:
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Nitrogen atmosphere[3]
Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with N₂.
-
Solvation: Dissolve the target amine (1.0 equiv) and Et₃N (2.0 equiv) in anhydrous DCM (0.2 M concentration).
-
Addition: Cool to 0°C. Add trans-8-methyl-6-nonenoyl chloride (1.1 equiv) dropwise via syringe to control exotherm.
-
Completion: Stir at 0°C for 30 mins, then warm to RT for 2 hours. Monitor by TLC (50% EtOAc/Hexanes).
-
Quench: Add 1M HCl to quench and solubilize amine salts. Extract with DCM.
Modular Analog Library
By substituting the amine in the protocols above, a library of TRPV1 modulators can be synthesized.
| Target Analog | Amine Precursor | Structural Modification | Biological Relevance |
| Capsaicin | Vanillylamine | Native | TRPV1 Agonist (Reference) |
| Desmethoxycapsaicin | 4-Hydroxybenzylamine | Removal of 3-OMe | Reduced potency; metabolic study probe |
| Nonivamide (Analog)* | Vanillylamine | Use Nonanoyl Cl | Synthetic "Pepper Spray" active (PAVA) |
| Phenylcapsaicin | Aniline | Removal of benzylic carbon | Rigid linker study |
*Note: Nonivamide technically uses a saturated chain, but the coupling protocol is identical.
Purification & Characterization Workflow
Purification Strategy: While the biphasic method yields high purity, pharmaceutical-grade applications require flash chromatography.
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Mobile Phase: Gradient of 10%
40% Ethyl Acetate in Hexanes. -
Recrystallization: For ultra-high purity (>99%), recrystallize from a mixture of Pentane/Ether (10:1) at -20°C.
Analytical Validation (Self-Validating Checkpoints):
-
¹H NMR (CDCl₃): Look for the characteristic doublet at
0.95 (isopropyl methyls) and the multiplet at 5.35 (trans-alkene protons). The coupling constant for the alkene should be ~15 Hz, confirming the trans geometry is preserved. -
HPLC: C18 Column, MeOH/H₂O gradient. cis-isomer (impurity) typically elutes slightly later than the trans-isomer.
Figure 2: Decision tree and workflow for capsaicinoid synthesis.
References
-
Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity. MDPI. Available at: [Link]
-
Highly efficient synthesis of capsaicin analogues by condensation of vanillylamine and acyl chlorides in a biphase H2O/CHCl3 system. ResearchGate. Available at: [Link]
-
Flow Synthesis of Capsaicin and Capsaicinoid Analogues. ACS Publications. Available at: [Link]
-
Anticancer Activity of Region B Capsaicin Analogs. Journal of Medicinal Chemistry. Available at: [Link]
-
Safety Data Sheet: Capsaicin. Carl Roth. Available at: [Link]
Sources
Application Note: High-Efficiency Synthesis of Capsaicinoids using trans-8-Methyl-6-nonenoyl Chloride
Executive Summary
This guide details the strategic application of trans-8-Methyl-6-nonenoyl Chloride (CAS 95636-02-5) in the synthesis of fatty acid amides, specifically Capsaicin (trans-8-methyl-N-vanillyl-6-nonenamide) and its structural analogs.
While biological systems utilize the Coenzyme-A thioester for this coupling (mediated by Pun1 encoded acyltransferases), chemical synthesis relies on the high reactivity of the acyl chloride to drive amidation with Vanillylamine. This protocol provides a high-yield, chemically robust workflow suitable for drug discovery applications targeting TRPV1 activation.
Chemical Basis & Mechanism
The synthesis relies on Nucleophilic Acyl Substitution . The carboxylic acid precursor (trans-8-methyl-6-nonenoic acid) is relatively unreactive toward amines. Conversion to the acyl chloride creates a potent electrophile.
-
Activation: The -OH of the carboxylic acid is replaced by -Cl, transforming a poor leaving group into an excellent one.
-
Coupling: The amine nitrogen of Vanillylamine attacks the carbonyl carbon of the acyl chloride.
-
Elimination: The tetrahedral intermediate collapses, expelling chloride and forming the stable amide bond.
Reaction Pathway Diagram
Figure 1: Synthetic workflow from fatty acid precursor to active Capsaicinoid.
Safety & Handling
-
Corrosivity: trans-8-Methyl-6-nonenoyl Chloride is corrosive and causes severe skin burns and eye damage.
-
Moisture Sensitivity: Rapidly hydrolyzes to the parent acid and HCl gas upon contact with water or humid air. Handle strictly under inert atmosphere (
or ). -
Lachrymator: Acyl chlorides are potent lachrymators. All operations must occur in a functioning fume hood.
Experimental Protocols
Protocol A: Preparation of trans-8-Methyl-6-nonenoyl Chloride
Note: If purchasing the acyl chloride commercially (e.g., TCI, Sigma), skip to Protocol B. This step is for synthesis from the parent acid.
Reagents:
-
trans-8-Methyl-6-nonenoic acid (1.0 eq)[1]
-
Thionyl Chloride (
) (1.5 - 2.0 eq) -
Catalytic DMF (Dimethylformamide) (1 drop)
-
Solvent: Neat or Anhydrous DCM (optional)
Procedure:
-
Setup: Equip a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl2) or nitrogen inlet.
-
Addition: Add trans-8-Methyl-6-nonenoic acid. If using solvent, dissolve in minimal anhydrous DCM.
-
Activation: Add Thionyl Chloride dropwise at room temperature. Add 1 drop of DMF to catalyze the formation of the Vilsmeier-Haack intermediate, accelerating the reaction.
-
Reaction: Heat the mixture to 50–75°C for 60–90 minutes.
-
Checkpoint: Evolution of gas (
and ) indicates reaction progress. Reaction is complete when gas evolution ceases.
-
-
Workup: Remove excess
under reduced pressure (vacuum) at 40–45°C.-
Note: Do not overheat, as this may degrade the alkene tail.
-
-
Yield: The resulting yellow oil is the crude acyl chloride. It is generally used immediately in Protocol B without further purification to prevent hydrolysis.
Protocol B: Amide Coupling (Synthesis of Capsaicin)
This protocol uses a modified Schotten-Baumann condition which is robust for phenolic amines like Vanillylamine.
Reagents:
-
Crude trans-8-Methyl-6-nonenoyl Chloride (from Protocol A)
-
Vanillylamine Hydrochloride (1.0 eq relative to acid chloride)
-
Base: 5N NaOH (Aqueous) or Triethylamine (Anhydrous method)
-
Solvent: Diethyl Ether (anhydrous) or DCM
Step-by-Step Methodology:
| Step | Action | Critical Parameter |
| 1. Amine Prep | Dissolve Vanillylamine HCl in DMF or Water. | If using water, ensure pH > 10 to free the amine. |
| 2. Base Addition | Add base (NaOH or | Stir for 30 mins to ensure deprotonation of the ammonium salt. |
| 3. Cooling | Cool the amine mixture to 0–10°C (Ice bath). | Low temp prevents side reactions (esterification of the phenol). |
| 4. Acylation | Dissolve Acyl Chloride in anhydrous Ether/DCM. Add dropwise to the amine.[2][3] | Slow addition controls exotherm and maintains selectivity. |
| 5. Equilibration | Allow to warm to Room Temp (20-25°C). | Stir for 4–12 hours (Overnight recommended). |
| 6. Quench | Add dilute HCl (1N) until pH ~3. | Neutralizes excess base; protonates the phenol. |
Purification:
-
Extraction: Extract the aqueous mixture with Ethyl Acetate (
). -
Washing: Wash combined organics with:
- (sat.) to remove unreacted fatty acid.
-
Brine (sat.) to remove water.
-
Drying: Dry over anhydrous
, filter, and concentrate in vacuo. -
Isolation: Purify via Flash Column Chromatography (Silica Gel).
-
Eluent: Hexane:Ethyl Acetate (gradient 80:20 to 60:40).
-
Target: Capsaicin typically elutes as a white to off-white solid/oil.
-
Analytical Validation (Self-Validating System)
To ensure the protocol worked, verify the following spectral markers.
1. H-NMR (Chloroform-d):
-
Amide Proton: Look for a broad singlet/triplet around
5.5 - 6.0 ppm (NH). -
Alkene Region: The trans double bond protons appear at
5.3 - 5.4 ppm (multiplet). -
Isopropyl Head: The terminal isopropyl group of the fatty acid tail is a diagnostic doublet at
0.95 ppm . -
Vanillyl Ring: Aromatic protons at
6.7 - 6.9 ppm ; Methoxy singlet at 3.8 ppm .
2. IR Spectroscopy:
-
Carbonyl (C=O): Shift from ~1800
(Acid Chloride) to 1640–1660 (Amide I band). -
Absence of -OH: Broad carboxylic acid O-H stretch (2500-3300
) should be absent (though phenolic OH remains, it is sharper).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Acyl Chloride | Ensure all glassware is flame-dried; use fresh anhydrous solvents. |
| Ester Formation | Reaction on Phenolic -OH | Maintain reaction temp < 10°C during addition; ensure stoichiometric amine. |
| Impurity: Acid | Incomplete coupling | Wash organic layer thoroughly with saturated |
| Dark Color | Oxidation of Phenol | Perform reaction under Nitrogen atmosphere; use degassed solvents.[2][3] |
References
-
Mazourek, M., et al. (2009). The Pun1 gene for pungency in pepper encodes a putative acyltransferase. Plant Physiology. Link
-
Appendino, G., et al. (2004). Preparation and purification of synthetic capsaicin. Patent WO2004092122A2. Link
-
TCI Chemicals. (n.d.).[4] trans-8-Methyl-6-nonenoyl Chloride Product Specifications. Link
-
Aza-González, C., et al. (2011). Molecular biology of capsaicinoid biosynthesis in chili pepper (Capsicum spp.). Plant Cell Reports. Link
-
Arctom Scientific. (n.d.). Safety Data Sheet: trans-8-Methyl-6-nonenoyl chloride. Link
Sources
Optimized Amidation Protocol: Coupling trans-8-Methyl-6-nonenoyl Chloride with Primary Amines
Executive Summary
This application note details the optimized reaction conditions for coupling trans-8-methyl-6-nonenoyl chloride (the acyl chloride derivative of the fatty acid tail found in Capsaicin) with primary amines. While this specific acyl chloride is best known as the precursor to Capsaicin (when reacted with vanillylamine), the protocol is adaptable for synthesizing a library of "capsaicinoids" or lipophilic amides for drug discovery.
The guide prioritizes anhydrous organic synthesis (Method A) for high-purity research applications, while providing a biphasic Schotten-Baumann alternative (Method B) for robust, larger-scale preparations.
Chemical Context & Mechanism
The reaction follows a classical nucleophilic acyl substitution (addition-elimination) mechanism.[1] The primary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride.[1]
Mechanistic Pathway[1][2][3][4]
-
Nucleophilic Attack: The lone pair of the primary amine nitrogen attacks the carbonyl carbon, forming a tetrahedral intermediate.
-
Elimination: The carbonyl double bond reforms, expelling the chloride ion (
) as a good leaving group. -
Deprotonation: The resulting protonated amide is neutralized by a base (auxiliary base or excess amine), driving the equilibrium forward and preventing the formation of unreactive amine hydrochloride salts.
Critical Stability Factors
-
Stereochemistry: The trans (E) geometry at the C6-position is thermodynamically stable but can isomerize under prolonged exposure to high heat or strong Lewis acids.
-
Hydrolysis: The acid chloride is highly moisture-sensitive. Water competes with the amine, hydrolyzing the reagent back to trans-8-methyl-6-nonenoic acid.
Reaction Optimization Matrix
Solvent Selection
| Solvent | Suitability | Notes |
| Dichloromethane (DCM) | Excellent | High solubility for lipophilic acid chlorides; easy workup (low BP). Standard for small-scale discovery. |
| Tetrahydrofuran (THF) | Good | Useful for polar amines. Must be anhydrous to prevent hydrolysis. |
| Diethyl Ether | Good | Classical solvent for capsaicin synthesis; precipitates amine salts effectively. |
| DMF | Fair | Hard to remove; use only if amine solubility is problematic in DCM/THF. |
Base Selection (HCl Scavenger)
| Base | Type | Recommendation |
| Triethylamine (TEA) | Organic (Tertiary) | Standard. Cheap, effective, easily removed. |
| DIPEA (Hünig's Base) | Organic (Tertiary) | Preferred for sterically hindered amines or to reduce racemization risk (though low risk here). |
| Pyridine | Organic (Aromatic) | Good solvent/base combo, but difficult to remove traces; foul odor. |
| NaOH / Na₂CO₃ | Inorganic (Aqueous) | Used in biphasic (Schotten-Baumann) systems only. |
Experimental Protocols
Method A: Anhydrous Organic Synthesis (High Purity)
Recommended for medicinal chemistry and library generation.
Reagents:
-
trans-8-Methyl-6-nonenoyl Chloride (1.0 equiv)
-
Primary Amine (e.g., Vanillylamine) (1.0 - 1.1 equiv)
-
Triethylamine (TEA) or DIPEA (1.2 - 1.5 equiv)
-
Anhydrous Dichloromethane (DCM) (Concentration: 0.1 M - 0.2 M)
Protocol:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
) or Argon. -
Amine Solubilization: Dissolve the Primary Amine (1.0 equiv) and TEA (1.2 equiv) in anhydrous DCM . Cool the mixture to 0°C in an ice bath.
-
Acyl Chloride Addition: Dissolve trans-8-methyl-6-nonenoyl chloride (1.0 equiv) in a small volume of DCM. Add this solution dropwise to the amine mixture over 15–30 minutes.
-
Note: Dropwise addition controls the exotherm and prevents side reactions.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours .
-
Monitor: Check reaction progress via TLC (typically 30-50% EtOAc/Hexanes) or LC-MS.
-
-
Workup:
-
Dilute with excess DCM.
-
Wash with 1N HCl (to remove unreacted amine and TEA).
-
Wash with Saturated
(to remove any hydrolyzed acid). -
Wash with Brine .
-
Dry organic layer over
, filter, and concentrate in vacuo.
-
-
Purification: Flash column chromatography (Silica gel; EtOAc/Hexanes gradient) or Recrystallization (Ether/Hexanes) if the product is solid.
Method B: Schotten-Baumann Conditions (Robust/Scale-up)
Recommended for scale-up or when using amine hydrochloride salts.
Reagents:
-
trans-8-Methyl-6-nonenoyl Chloride (1.0 equiv)
-
Primary Amine (1.0 equiv)
-
Sodium Hydroxide (NaOH) (2.0 - 2.5 equiv, 1N - 5N solution)
-
Diethyl Ether or Ethyl Acetate
Protocol:
-
Aqueous Phase: Dissolve the Primary Amine in the NaOH solution in a flask.
-
Organic Phase: Dissolve trans-8-methyl-6-nonenoyl chloride in Diethyl Ether .
-
Addition: Add the organic acid chloride solution to the vigorously stirring aqueous amine solution at 0°C to 10°C .
-
Reaction: Stir vigorously for 4–12 hours allowing it to warm to RT.
-
Workup: Separate layers. Extract aqueous layer with Ether.[2][3] Combine organics, wash with HCl, NaHCO3, and Brine. Dry and concentrate.
Visualizations
Figure 1: Reaction Mechanism & Pathway
This diagram illustrates the nucleophilic attack and the role of the base in scavenging the HCl byproduct.
Caption: Nucleophilic acyl substitution mechanism showing the critical role of base neutralization.
Figure 2: Experimental Workflow (Method A)
Step-by-step logic flow for the anhydrous synthesis protocol.
Caption: Logical workflow for the high-purity anhydrous synthesis (Method A).
Safety & Handling
-
Corrosivity: trans-8-Methyl-6-nonenoyl chloride is corrosive and causes severe skin burns and eye damage. Handle in a fume hood with gloves and goggles.
-
Hydrolysis: Releases HCl gas upon contact with moisture. Store under inert gas at -20°C if not used immediately.
-
Toxicity: Ensure proper ventilation. The resulting capsaicinoids are potent irritants (pungent); avoid inhalation of dusts or aerosols during purification.
References
-
Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA. MDPI. Retrieved from [Link]
-
Flow Synthesis of Capsaicin and Capsaicinoid Analogues. ACS Publications. Retrieved from [Link]
- Preparation and purification of synthetic capsaicin (US20070293703A1).Google Patents.
-
Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution reaction mechanism to form amides reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Description, Synthesis and Application of Capsaicin_Chemicalbook [chemicalbook.com]
Application Note: High-Purity Isolation of Capsaicinoids from trans-8-Methyl-6-nonenoyl Chloride Amidation
Abstract & Introduction
This application note details the purification protocols for reaction products derived from trans-8-methyl-6-nonenoyl chloride . This acid chloride is the critical electrophilic precursor used in the biomimetic synthesis of Capsaicin ((E)-N-(4-hydroxy-3-methoxybenzyl)-8-methylnon-6-enamide) and related vanilloid receptor (TRPV1) agonists.
While the Schotten-Baumann acylation of vanillylamine with this acid chloride is chemically straightforward, the purification is complicated by the lipophilicity of the acyl chain, the phenolic nature of the product, and the rapid hydrolysis of the acid chloride into its free acid form (trans-8-methyl-6-nonenoic acid). This guide provides a self-validating workflow to isolate high-purity amides while effectively removing hydrolytic degradants and unreacted amines.
Chemical Context & Impurity Landscape[1]
The Reaction
The primary application involves the acylation of a benzylamine derivative (typically Vanillylamine) in the presence of a base (Et₃N or DIPEA) to scavenge the HCl byproduct.
Critical Impurities
Understanding the origin of impurities is essential for selecting the correct purification logic:
-
trans-8-Methyl-6-nonenoic Acid (Hydrolysis Product): The acid chloride is moisture-sensitive. Any trace water converts it back to the carboxylic acid. This is the most persistent impurity as its polarity often mimics the amide product.
-
Unreacted Amine (e.g., Vanillylamine): Often used in slight excess to drive the reaction.
-
O-Acylated Byproducts: When using phenolic amines (like vanillylamine), the acid chloride may attack the phenol oxygen instead of the amine nitrogen if the pH is too high, forming an ester-amide dimer.
-
cis-Isomer: Thermal stress can isomerize the alkene from trans to cis, reducing biological potency.
Workflow Visualization
The following decision tree outlines the purification strategy based on the physical state and purity requirements of the crude mixture.
Figure 1: Strategic decision tree for the purification of capsaicinoids following acid chloride amidation.
Experimental Protocols
Protocol A: Reaction Quenching & Liquid-Liquid Extraction (LLE)
Purpose: The "Rough Cut" – Removes 90% of bulk impurities including salts and unreacted amines.
Reagents:
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1M HCl (aqueous)
-
Saturated Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated NaCl)
Procedure:
-
Dilution: Dilute the crude reaction mixture with DCM (approx. 10 mL per 1 mmol reactant).
-
Acid Wash (Removes Amine): Transfer to a separatory funnel. Wash the organic phase twice with 1M HCl (1:1 v/v ratio).
-
Base Wash (Removes Free Acid): Wash the organic phase twice with Sat. NaHCO₃ .
-
Drying: Wash with Brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo at <40°C (to prevent thermal isomerization).
Checkpoint: Analyze the resulting oil/solid by TLC.[4] If a spot corresponding to the carboxylic acid (
Protocol B: Flash Column Chromatography
Purpose: Separation of the amide product from persistent free fatty acids and O-acylated byproducts.
Stationary Phase: Silica Gel 60 (230–400 mesh). Mobile Phase: Gradient of Hexanes:Ethyl Acetate.
| Gradient Step | Hexanes (%) | Ethyl Acetate (%) | Target Elution |
| Equilibration | 90 | 10 | Non-polar impurities |
| Ramp 1 | 80 | 20 | trans-8-methyl-6-nonenoic acid |
| Ramp 2 | 60 | 40 | Target Capsaicinoid (Amide) |
| Wash | 0 | 100 | Polar degradants |
Procedure:
-
Loading: Dissolve the crude residue in a minimum volume of DCM. Load onto the column.[5]
-
Elution: Run the gradient. The free acid typically elutes before the amide due to the dimerization of carboxylic acids in non-polar solvents, or after if the silica is very active; TLC monitoring is required.
-
Visualization: Use UV (254 nm) for the amide (aromatic ring). Use Iodine or p-Anisaldehyde stain for the fatty acid chain (non-UV active if detached).
Protocol C: Recrystallization (Polishing)
Purpose: Achieving >99% purity for analytical standards or pharmaceutical use.
Solvent System: Diethyl Ether / Petroleum Ether (or Pentane).
-
Dissolution: Dissolve the semi-pure solid in a minimum amount of warm Diethyl Ether (~35°C).
-
Precipitation: Add Petroleum Ether dropwise until the solution turns slightly turbid.
-
Cooling: Allow the solution to cool to room temperature, then place in a freezer (-20°C) for 12 hours.
-
Collection: Filter the white waxy crystals and wash with cold pentane.
Analytical Validation
To ensure the integrity of the purified product, the following parameters must be met.
HPLC Method (Purity & Isomer Ratio)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.
-
Gradient: 0-5 min (40% B), 5-20 min (Linear to 100% B).
-
Detection: UV at 280 nm (characteristic of the vanillyl moiety).[6]
-
Acceptance Criteria:
-
Main Peak Purity: >98.5%[5]
-
cis-isomer content: <1.0% (The cis isomer typically elutes slightly earlier than the trans isomer).
-
NMR Validation (Identity)
-
¹H NMR (CDCl₃, 400 MHz):
-
Doublet (Isopropyl):
0.95 ppm (d, 6H) confirms the 8-methyl terminus. -
Multiplet (Alkene):
5.30–5.40 ppm confirms the C6-C7 double bond. -
Coupling Constant: The coupling constant (
) of the alkene protons must be 15–16 Hz , confirming the trans (E) geometry. A value of ~10-11 Hz indicates cis contamination.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Acid Chloride | Ensure all glassware is flame-dried and solvents are anhydrous. Use fresh acid chloride. |
| Product is Oily | Residual Solvent or cis-isomer | Dry under high vacuum for 24h. If persistent, recrystallize from Pentane at -78°C. |
| Extra Spots on TLC | O-acylation (Phenol ester) | The base was too strong or added too fast. Hydrolyze the ester byproduct selectively using dilute NaOH (mild conditions). |
References
-
Synthesis of Capsaicinoids: Milde, R. et al. "Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity." Molecules, 2022.[7]
-
Chromatographic Purification: Liu, C. et al. "Separation of capsaicin from capsaicinoids by macroporous resin adsorption chromatography."[5] Journal of Separation Science, 2015.[5]
-
General Amidation Protocols: "Amide Synthesis via Acid Chlorides." Common Organic Chemistry.
-
Analytical Standards: "(E)-8-Methyl-6-nonenoic Acid Product Information." Cayman Chemical.
Sources
- 1. youtube.com [youtube.com]
- 2. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. US20050085652A1 - Preparation and purification of synthetic capsaicin - Google Patents [patents.google.com]
- 5. Separation of capsaicin from capsaicinoids by macroporous resin adsorption chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Precision Monitoring of trans-8-Methyl-6-nonenoyl Chloride Reactions
Part 1: Strategic Overview
The Chemical Context
trans-8-Methyl-6-nonenoyl chloride is the activated intermediate required for the synthesis of Capsaicin (and related capsaicinoids) via coupling with vanillylamine. The structural integrity of this molecule is governed by two Critical Quality Attributes (CQAs):
-
Functional Group Conversion: Complete conversion of the carboxylic acid to the acyl chloride is essential to prevent stoichiometric mismatches in the subsequent coupling step.
-
Stereochemical Purity: The trans (E) configuration at the C6 position is thermodynamically stable but susceptible to isomerization or migration under thermal stress or strong acid catalysis. Commercial precursors often contain 5–15% cis (Z) isomer; process monitoring must ensure this does not increase.
The Analytical Challenge
Monitoring acyl chlorides presents a paradox: they are too reactive for standard offline analysis (rapid hydrolysis in air/moisture) yet require precise quantification to optimize yield.
The Solution: A dual-method approach.
-
Method A (In-Situ FTIR): For real-time endpoint determination and safety monitoring without sampling.
-
Method B (Derivatization GC-FID): For precise quantitative purity and stereoisomer ratios (cis vs. trans).
Part 2: Reaction Scheme & Monitoring Strategy
The following diagram illustrates the synthesis pathway and the specific analytical intervention points.
Figure 1: Reaction workflow for Capsaicin synthesis precursors, highlighting the distinct roles of In-Situ FTIR (process control) and GC-FID (quality control).
Part 3: Method A - In-Situ FTIR (Process Control)
Objective: Monitor the disappearance of the carboxylic acid and formation of the acid chloride in real-time to determine the exact reaction endpoint. This eliminates the safety risk of sampling hazardous thionyl chloride mixtures.
Mechanistic Principle
The conversion of a carboxylic acid to an acid chloride results in a significant shift in the carbonyl (
-
Reactant (Acid): Hydrogen-bonded dimer stretch at ~1710 cm⁻¹ .
-
Product (Chloride): Inductive effect of chlorine shifts the stretch to ~1800 cm⁻¹ .
Experimental Protocol
Equipment: Mettler Toledo ReactIR (or equivalent) with a DiComp (Diamond) probe. Spectral Range: 2000–650 cm⁻¹.
| Step | Action | Rationale |
| 1 | Blanking | Collect background spectrum of the dry solvent (e.g., Toluene or DCM) before adding reagents. |
| 2 | Baseline | Add trans-8-methyl-6-nonenoic acid. Confirm peak at 1710 cm⁻¹ . |
| 3 | Reagent Addition | Add SOCl₂ dropwise. Monitor the 1800 cm⁻¹ band. It should not rise significantly until heat/catalyst is applied (induction period). |
| 4 | Reaction | Heat to reflux. Track the decline of 1710 cm⁻¹ and growth of 1800 cm⁻¹. |
| 5 | Endpoint | Stop reaction when the 1710 cm⁻¹ peak stabilizes (flatlines) near baseline. |
Critical Success Factor: Ensure the system is strictly anhydrous. Moisture will generate HCl and revert the chloride to the acid, confusing the IR trends.
Part 4: Method B - Quantitative GC-FID (Purity & Isomers)
Objective: Precise quantification of the trans/cis ratio and total assay. Constraint: Acid chlorides cannot be injected directly into a GC column. They react with the stationary phase (siloxanes) and moisture in the carrier gas, leading to peak tailing and column degradation. Strategy: Derivatization via Methanolysis. We convert the unstable acid chloride into its stable Methyl Ester (FAME) analog immediately upon sampling.
Protocol: Sampling & Quenching
-
Prepare Quench Vial: Add 1.0 mL of anhydrous Methanol (MeOH) to a GC vial.
-
Sampling: Withdraw 50 µL of the reaction mixture using a dry glass syringe.
-
Reaction: Immediately inject the sample into the MeOH vial. Shake for 10 seconds.
-
Chemistry:
-
-
Neutralization (Optional but Recommended): Add 1.0 mL of 5% NaHCO₃ solution and 1.0 mL of Hexane. Vortex and let layers separate.
-
Analysis: Inject the top Hexane layer into the GC.
GC-FID Method Parameters[4][5]
| Parameter | Setting | Note |
| Column | CP-Sil 88 or DB-23 (60m x 0.25mm x 0.20µm) | Crucial: Highly polar cyanopropyl phases are required to separate geometric (cis/trans) isomers. Standard DB-5 columns will likely co-elute them. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | |
| Inlet | Split (50:1) @ 250°C | High split ratio prevents column overload. |
| Oven Program | 100°C (hold 2 min) | Slow ramp ensures separation of the C6 alkene isomers. |
| Detector | FID @ 260°C | Flame Ionization Detector provides uniform response for hydrocarbons. |
Data Interpretation (Expected Retention Times)
| Compound | Approx.[1][2][3][4][5][6][7][8][9] R.T. (min) | Identification Note |
| Solvent (Hexane) | 2.5 | Ignore |
| Methyl cis-8-methyl-6-nonenoate | 12.8 | Impurity (Limit < 5%) |
| Methyl trans-8-methyl-6-nonenoate | 13.2 | Target Product |
| Methyl 8-methyl-nonanoate | 13.5 | Over-reduced impurity (if hydrogenation used upstream) |
Part 5: Troubleshooting & Quality Control
Analytical Decision Tree
Use this logic flow to resolve common process deviations.
Figure 2: Diagnostic logic for reconciling discrepancies between in-situ IR data and offline GC results.
Common Pitfalls
-
"Ghost" Acid Peak: If the GC chromatogram shows a broad, tailing peak, the quench was insufficient. The acid chloride hydrolyzed back to the acid inside the GC inlet. Correction: Ensure excess Methanol is used and shake vigorously.
-
Isomer Merging: If cis and trans peaks are not baseline separated, lower the initial oven temperature to 80°C and reduce the ramp rate to 5°C/min.
References
-
Milde, R. et al. (2022). Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity. Molecules, 27(20). Available at: [Link]
- Context: Describes the synthesis of the CoA ester from the acid, validating the trans-8-methyl-6-nonenoic acid precursor structure.
-
Mettler Toledo. (n.d.). Reaction Analysis of Acid Chlorides. Available at: [Link]
- Context: Authoritative source for the 1710 cm⁻¹ to 1800 cm⁻¹ carbonyl shift monitoring methodology.
- Context: Verifies the commercial availability of the standard and the inherent cis-isomer impurity profile (≤15%).
- Eder, K. (1995). Gas chromatographic analysis of fatty acid methyl esters. Journal of Chromatography B.
Sources
- 1. uobabylon.edu.iq [uobabylon.edu.iq]
- 2. Development and validation of a GC-FID method for quantitative analysis of oleic acid and related fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 8-Methyl-6-nonenoic acid, predominantly trans analytical standard 59320-77-3 [sigmaaldrich.com]
- 7. mt.com [mt.com]
- 8. (PDF) Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus (2022) | Raika Milde | 7 Citations [scispace.com]
- 9. Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus [mdpi.com]
High-Throughput Synthesis of Capsaicinoids: Large-Scale Amidation Protocols using trans-8-Methyl-6-nonenoyl Chloride
Abstract
This Application Note details the industrial-scale utilization of trans-8-Methyl-6-nonenoyl Chloride (CAS: 95636-02-5) for the synthesis of Capsaicin and related vanilloid receptor (TRPV1) agonists. While laboratory-scale synthesis often utilizes peptide coupling reagents (EDC/DCC), large-scale manufacturing favors the acid chloride route due to superior atom economy and reaction kinetics. This guide provides a robust, self-validating protocol for the amidation of vanillylamine, emphasizing stereochemical retention of the trans-double bond, exothermic control, and impurity management.
Chemical Basis & Strategic Rationale
The "Capsaicin Anchor"
trans-8-Methyl-6-nonenoyl Chloride serves as the lipophilic "tail" anchor for the capsaicinoid family. Its reactivity is driven by the electrophilic carbonyl carbon, which is highly susceptible to nucleophilic attack by primary amines.
Key Synthetic Challenges:
-
Stereochemical Integrity: The trans (E) geometry at the C6 position is thermodynamically stable but can isomerize to cis (Z) under prolonged exposure to Lewis acids or excessive heat, significantly reducing biological potency.
-
Hydrolytic Instability: Like all acyl chlorides, this reagent reacts violently with moisture to revert to the parent acid and HCl. Anhydrous handling is non-negotiable.
-
Exothermic Amidation: The reaction with amines is highly exothermic. On a large scale, uncontrolled heat release leads to impurity formation (dimers) and solvent boiling.
Reaction Mechanism (Amidation)
The synthesis follows a nucleophilic acyl substitution mechanism. The nitrogen lone pair of the amine (e.g., Vanillylamine) attacks the carbonyl carbon, forming a tetrahedral intermediate. The chloride ion is eliminated, reforming the carbonyl. A base (Auxiliary Base) is required to scavenge the generated HCl, driving the equilibrium forward and preventing the protonation of the unreacted amine.
Figure 1: Reaction pathway from acid precursor to final amide. The acid chloride intermediate is the critical control point for stereochemistry and yield.
Critical Process Parameters (CPPs)
| Parameter | Specification | Rationale |
| Stoichiometry | 1.05 eq Amine : 1.0 eq Chloride | Slight excess of amine ensures complete consumption of the unstable chloride. |
| Base Equivalent | Neutralizes HCl (1 eq) and maintains basicity to keep amine nucleophilic. | |
| Temperature | Addition: 0°C to 5°CReaction: 20°C to 25°C | Low temp during addition prevents "hot spots" and side reactions. |
| Solvent | Dichloromethane (DCM) or Toluene | Anhydrous, non-nucleophilic solvents. DCM offers easy workup; Toluene is greener. |
| Atmosphere | Dry Nitrogen or Argon | Prevents hydrolysis of the acid chloride. |
Large-Scale Synthesis Protocol
Target Scale: 100 g - 1 kg batch size. Reagents:
-
trans-8-Methyl-6-nonenoyl Chloride (Assay >95%)[1]
-
Vanillylamine Hydrochloride (or target amine)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) - Anhydrous
Phase A: Reactor Setup & Inerting
-
Equip a double-jacketed glass reactor with an overhead mechanical stirrer, internal temperature probe, and a pressure-equalizing dropping funnel.
-
Purge the system with dry Nitrogen for 15 minutes to remove ambient moisture.
-
Set the jacket cooling fluid to -5°C.
Phase B: Amine Preparation (The "Receiver")
-
Charge the reactor with Vanillylamine Hydrochloride (1.05 equivalents).
-
Add DCM (10 volumes relative to amine mass). Stir to suspend.
-
Add Triethylamine (2.5 equivalents) slowly.
-
Observation: The suspension will clear or change consistency as the free base is liberated.
-
Exotherm Check: Ensure internal temperature does not exceed 10°C during base addition.
-
Phase C: Acyl Chloride Addition (The "Critical Step")
-
Dissolve trans-8-Methyl-6-nonenoyl Chloride (1.0 equivalent) in DCM (2 volumes) in the dropping funnel.
-
Note: If the chloride was synthesized in situ, ensure all thionyl chloride is removed before this step.
-
-
Begin dropwise addition of the chloride solution to the reactor.
-
Rate Control: Adjust flow to maintain internal temperature below 5°C .
-
Time: For a 1 kg batch, addition should take 45–90 minutes.
-
-
Once addition is complete, allow the reaction to stir at 0°C for 30 minutes.
-
Remove cooling and allow the mixture to warm to Room Temperature (20–25°C). Stir for 2–4 hours.
Phase D: Quenching & Workup
-
Quench: Add water (5 volumes) to the reactor to dissolve triethylamine hydrochloride salts. Stir vigorously for 15 minutes.
-
Phase Separation: Transfer to a separator; collect the lower organic phase (DCM).
-
Acid Wash: Wash the organic phase with 1N HCl (cold) to remove unreacted amine and excess TEA.
-
pH Check: Aqueous layer should be acidic (pH < 2).
-
-
Base Wash: Wash with saturated Sodium Bicarbonate (
) to remove any hydrolyzed acid or residual HCl. -
Drying: Dry the organic phase over Anhydrous Sodium Sulfate (
), filter, and concentrate under vacuum (Rotovap) at <40°C.
Figure 2: Process flow diagram for the large-scale amidation workflow.
Purification & Quality Control
Crude synthetic capsaicin often appears as a waxy oil or off-white solid. For pharmaceutical grade (>99%), recrystallization is preferred over chromatography for scale.
Recrystallization Protocol[3]
-
Dissolve the crude residue in a minimal amount of Diethyl Ether or Ethyl Acetate (warm, ~35°C).
-
Slowly add Hexane or Heptane (anti-solvent) until slight turbidity is observed.
-
Cool slowly to room temperature, then refrigerate at 0–4°C overnight.
-
Filter the white crystals and wash with cold Hexane.
QC Specifications
| Test | Method | Acceptance Criteria |
| Assay | HPLC (C18, MeOH/Water) | |
| Stereochemistry | 1H-NMR | Coupling constant |
| Residual Solvents | GC-Headspace | Meets ICH Q3C limits (DCM < 600 ppm). |
| Appearance | Visual | White to off-white crystalline powder. |
Safety & Handling (Acid Chlorides)
-
Corrosivity: trans-8-Methyl-6-nonenoyl Chloride causes severe skin burns and eye damage. Full PPE (Face shield, chemically resistant gloves, Tyvek suit) is mandatory.
-
Inhalation Hazard: The compound releases HCl gas upon contact with moist air. All operations must be performed within a fume hood or a closed reactor system with a scrubber.
-
Storage: Store under Argon at 2–8°C. Moisture sensitivity requires tightly sealed containers (Sure/Seal™ or equivalent).
References
-
Milde, R., et al. (2022). "Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus." Molecules, 27(20), 6878. Link
-
Appendino, G., et al. (2002). "Chemoselective acylation of vanillylamine." US Patent Application US20050085652A1. Link
-
Dunn, P. J., et al. (2022). "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection." Organic Process Research & Development. Link
-
TCI Chemicals. (2024). "Safety Data Sheet: trans-8-Methyl-6-nonenoyl Chloride." Link
Sources
synthesis of labeled capsaicinoids using trans-8-Methyl-6-nonenoyl Chloride
Application Notes & Protocols
Title: Synthesis of Labeled Capsaicinoids using trans-8-Methyl-6-nonenoyl Chloride: A Guide for Researchers
Abstract
This document provides a comprehensive guide for the synthesis of isotopically labeled capsaicinoids, focusing on the strategic acylation of vanillylamine with labeled trans-8-Methyl-6-nonenoyl Chloride. The protocols detailed herein are designed for researchers in drug metabolism, pharmacokinetics, and related fields who require high-purity, stable isotope-labeled capsaicinoids for use as internal standards or for metabolic fate studies. We delve into the mechanistic underpinnings of the synthesis, provide step-by-step protocols for the preparation of the labeled acyl chloride precursor and the final coupling reaction, and outline robust methods for purification and characterization.
Introduction: The Need for Labeled Capsaicinoids
Capsaicin and its related compounds, collectively known as capsaicinoids, are the active components of chili peppers responsible for their characteristic pungency.[1] Beyond their culinary significance, capsaicinoids exhibit a range of pharmacological effects, including analgesia, anti-inflammatory, and anti-obesity properties, primarily through their interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2]
Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is critical for their development as therapeutic agents.[3] Isotopic labeling is a powerful technique used by drug metabolism scientists to trace the fate of drugs and their metabolites in biological systems.[3][4] Stable isotope-labeled compounds (e.g., containing 2H, 13C, or 15N) are particularly valuable as they are non-radioactive and can serve as ideal internal standards for quantitative mass spectrometry (MS) assays, mitigating issues of ion suppression and improving analytical accuracy.[3]
This guide focuses on a robust and efficient chemical synthesis pathway to produce labeled capsaicinoids. The core of this strategy is the formation of an amide bond between vanillylamine and an isotopically labeled fatty acid moiety, trans-8-methyl-6-nonenoic acid, via its highly reactive acyl chloride derivative.[5][6]
Core Principles and Mechanistic Insights
The synthesis of capsaicin from trans-8-Methyl-6-nonenoyl Chloride and vanillylamine is a classic example of nucleophilic acyl substitution. The reaction proceeds via a nucleophilic addition-elimination mechanism.[7]
Mechanism: Nucleophilic Addition-Elimination
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the vanillylamine's amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.[8] This breaks the pi-bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.[9]
-
Elimination: The tetrahedral intermediate is unstable. The lone pair on the negatively charged oxygen atom reforms the carbon-oxygen double bond. Concurrently, the chloride ion, being a good leaving group, is eliminated.[9][10]
-
Deprotonation: The resulting protonated amide is then deprotonated by a base (typically an excess of the amine reactant or an added scavenger base like triethylamine) to yield the final, neutral amide product (capsaicin) and a hydrochloride salt.
Caption: Nucleophilic addition-elimination mechanism for amide synthesis.
Strategic Considerations for Labeling:
The isotopic label can be incorporated into either the vanillylamine moiety or the acyl chain. For metabolic studies, it is often preferable to place the label in a part of the molecule that is not easily cleaved or exchanged.[4] This protocol focuses on incorporating labels (e.g., 13C or 2H) into the trans-8-Methyl-6-nonenoyl Chloride backbone, as this portion of the molecule is known to undergo metabolic hydroxylation.[11]
Synthesis of Labeled Capsaicinoids: A Step-by-Step Protocol
This synthesis is a multi-step process that begins with the creation of the labeled fatty acid, followed by its conversion to the acyl chloride, and culminating in the final acylation reaction.
Caption: A multi-step workflow for the synthesis of labeled capsaicinoids.
Protocol 1: Synthesis of Labeled trans-8-Methyl-6-nonenoic Acid
This protocol is adapted from established methods for synthesizing the capsaicin side chain.[6][12] The isotopic label is introduced via a labeled starting material, such as 5-bromo-[1,1-2H2]-valeric acid or 5-bromo-[1-13C]-valeric acid.
Materials:
-
3-Methyl-1-butyne
-
Anhydrous Tetrahydrofuran (THF)
-
Hexamethylphosphoramide (HMPA)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Labeled 5-bromovaleric acid (e.g., 5-bromo-[1-13C]-valeric acid)
-
Hydrochloric acid (3 M)
-
Ethyl acetate
-
Brine solution
-
Sodium metal
-
Liquid ammonia
Procedure:
-
Alkylation:
-
To a three-necked flask under a nitrogen atmosphere, add anhydrous THF and HMPA. Cool the mixture to -75 °C.[6]
-
Slowly add 3-methyl-1-butyne, followed by the dropwise addition of n-BuLi, maintaining the temperature below -65 °C.[6]
-
Stir the mixture and allow it to warm to -30 °C for 45 minutes.
-
Add a solution of labeled 5-bromovaleric acid in anhydrous THF dropwise, keeping the temperature around -30 °C.[6]
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding 3 M HCl and water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude labeled 8-methyl-6-nonynoic acid.[12]
-
-
Reduction to trans-Alkene:
-
In a flask equipped for handling liquid ammonia, condense ammonia gas at -78 °C.
-
Add small pieces of sodium metal until a persistent blue color is observed.
-
Add the crude labeled 8-methyl-6-nonynoic acid dissolved in THF.
-
Stir the reaction until the blue color disappears. Quench carefully with ammonium chloride.
-
Allow the ammonia to evaporate. Add water and acidify with HCl. Extract with ethyl acetate, wash with brine, dry, and concentrate to yield labeled trans-8-Methyl-6-nonenoic acid.
-
Protocol 2: Conversion to Labeled trans-8-Methyl-6-nonenoyl Chloride
Materials:
-
Labeled trans-8-Methyl-6-nonenoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl Chloride
-
Anhydrous dichloromethane (DCM) (if using oxalyl chloride)
-
Dimethylformamide (DMF) (catalytic, if using oxalyl chloride)
Procedure:
-
Place the labeled trans-8-Methyl-6-nonenoic acid in a round-bottom flask under a nitrogen atmosphere.
-
Slowly add an excess of thionyl chloride (e.g., 2-3 equivalents) at room temperature.[6]
-
Heat the solution to approximately 60 °C for 1-2 hours to drive the reaction to completion.
-
Remove the excess thionyl chloride under vacuum to obtain the crude labeled trans-8-Methyl-6-nonenoyl Chloride, which is typically used immediately in the next step without further purification.[12]
Protocol 3: Acylation of Vanillylamine to form Labeled Capsaicin
Materials:
-
Crude labeled trans-8-Methyl-6-nonenoyl Chloride
-
Vanillylamine hydrochloride (4-hydroxy-3-methoxybenzylamine hydrochloride)
-
Anhydrous dichloromethane (DCM) or anhydrous ether
-
Triethylamine (Et₃N) or Pyridine
Procedure:
-
Dissolve vanillylamine hydrochloride in anhydrous DCM in a flask under a nitrogen atmosphere. Add an excess of triethylamine (at least 2.5 equivalents) to both deprotonate the hydrochloride salt and act as a base for the acylation.
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve the crude labeled trans-8-Methyl-6-nonenoyl Chloride in a minimal amount of anhydrous DCM and add it dropwise to the cooled vanillylamine solution over 30-60 minutes.[6]
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl (to remove excess amine), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude labeled capsaicin product.
Purification and Characterization
Purification is essential to remove unreacted starting materials and byproducts. The identity and purity of the final compound must be confirmed analytically.
Purification Protocol
-
Column Chromatography: The crude product can be purified by silica gel column chromatography. A gradient of ethyl acetate in hexane is typically effective for elution.[12]
-
Recrystallization: Further purification can be achieved by recrystallization. A common solvent system is a mixture of ether and hexane. Dissolve the crude product in the hot solvent mixture and allow it to cool slowly to form crystals.[13]
Characterization Methods
| Technique | Purpose | Expected Observations for Labeled Capsaicin |
| HPLC | Purity assessment and quantification. | A single major peak with a retention time matching a non-labeled capsaicin standard. Purity should be ≥98%.[12][14] |
| Mass Spectrometry (MS) | Confirmation of molecular weight and isotopic incorporation. | The molecular ion peak ([M+H]⁺) will be shifted by the mass of the incorporated isotope(s) compared to the unlabeled standard (e.g., m/z 306.2 for unlabeled, m/z 307.2 for one 13C).[5][15] |
| NMR Spectroscopy (¹H, ¹³C) | Structural confirmation and verification of label position. | ¹H NMR will show characteristic peaks for the vanillyl and acyl chain moieties. If deuterium is used, the corresponding proton signal will be absent. ¹³C NMR will show an enhanced signal for the carbon atom where a ¹³C label has been incorporated. |
Applications in Research
-
Metabolic Studies: Labeled capsaicinoids can be administered in vivo or in vitro, and their metabolites can be identified by tracing the isotopic signature using LC-MS/MS.[16][17] This allows for the unambiguous identification of metabolic pathways, such as hydroxylation of the acyl side chain.[11]
-
Pharmacokinetic Analysis: By co-administering a labeled intravenous microdose with an unlabeled oral dose, the absolute bioavailability of capsaicin can be determined with high precision.
-
Quantitative Bioanalysis: Labeled capsaicin serves as an ideal internal standard for LC-MS quantification of natural capsaicin in biological matrices (e.g., plasma, urine). It co-elutes with the analyte and compensates for variations in sample preparation and instrument response, leading to highly accurate and precise measurements.[3]
References
-
Aritake, K., et al. (2022). Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus. PubMed Central. Available at: [Link]
-
OUCI. (n.d.). Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus. Available at: [Link]
-
MDPI. (n.d.). The Transcription Factor CcMYB330 Regulates Capsaicinoid Biosynthesis in Pepper Fruits. Available at: [Link]
-
ORBi. (2025). Discovery and isolation of novel capsaicinoids and their TRPV1-related activity. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 8‐methyl‐6‐nonenyl chloride. [Diagram]. Available at: [Link]
-
ResearchGate. (n.d.). Isotopic Labeling of Metabolites in Drug Discovery Applications. Available at: [Link]
-
ResearchGate. (2022). (PDF) Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus. Available at: [Link]
- Google Patents. (2004). WO2004092122A2 - Preparation and purification of synthetic capsaicin.
-
ResearchGate. (n.d.). Synthesis of Stable Isotope-Labeled Precursors for the Biosyntheses of Capsaicinoids, Capsinoids, and Capsiconinoids. Available at: [Link]
- Google Patents. (2005). US20050085652A1 - Preparation and purification of synthetic capsaicin.
-
ResearchGate. (n.d.). Influence of 8-Methyl-nonenoic Acid on Capsaicin Biosynthesis in In-Vivo and In-Vitro Cell Cultures of Capsicum Spp. | Request PDF. Available at: [Link]
-
PubMed. (n.d.). Influence of 8-methyl-nonenoic acid on capsaicin biosynthesis in in-vivo and in-vitro cell cultures of Capsicum spp. Available at: [Link]
-
PubMed. (2011). Synthesis of stable isotope-labeled precursors for the biosyntheses of capsaicinoids, capsinoids, and capsiconinoids. Available at: [Link]
- Google Patents. (2007). US20070293703A1 - Preparation and purification of synthetic capsaicin.
-
ResearchGate. (n.d.). Extraction, Purification, and Spectroscopic Characterization of a Mixture of Capsaicinoids | Request PDF. Available at: [Link]
-
Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Available at: [Link]
-
YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides. Available at: [Link]
-
Oxford Academic. (n.d.). Synthesis of Stable Isotope-Labeled Precursors for the Biosyntheses of Capsaicinoids, Capsinoids, and Capsiconinoids | Bioscience, Biotechnology, and Biochemistry. Available at: [Link]
-
PubMed Central. (n.d.). Chemical and Pharmacological Aspects of Capsaicin. Available at: [Link]
-
Chemicals Knowledge Hub. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Available at: [Link]
-
Save My Exams. (n.d.). Acylation Mechanism - A Level Chemistry Revision Notes. Available at: [Link]
-
bioRxiv. (2024). Discovery and isolation of novel capsaicinoids and their TRPV1-related activity. Available at: [Link]
-
PubMed. (1995). Metabolism of capsaicinoids: evidence for aliphatic hydroxylation and its pharmacological implications. Available at: [Link]
-
Semantic Scholar. (n.d.). Applications of stable isotopes in clinical pharmacology. Available at: [Link]
-
MDPI. (n.d.). Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus. Available at: [Link]
-
Chemistry LibreTexts. (2023). Addition & Elimination Reactions in Acyl Chlorides. Available at: [Link]
-
Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Available at: [Link]
Sources
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- 2. Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 5. researchgate.net [researchgate.net]
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- 9. chem.libretexts.org [chem.libretexts.org]
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- 11. Metabolism of capsaicinoids: evidence for aliphatic hydroxylation and its pharmacological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WO2004092122A2 - Preparation and purification of synthetic capsaicin - Google Patents [patents.google.com]
- 13. US20070293703A1 - Preparation and purification of synthetic capsaicin - Google Patents [patents.google.com]
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- 15. Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus [mdpi.com]
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Troubleshooting & Optimization
preventing hydrolysis of trans-8-Methyl-6-nonenoyl Chloride during reactions
Case ID: PREV-HYD-8M6N Status: Active Priority: Critical (Moisture Sensitive / Stereochemistry Retention) Applicable For: Capsaicinoid Synthesis, Lipid Analog Development
Executive Summary: The Hydrolysis Threat
trans-8-Methyl-6-nonenoyl Chloride (CAS: 95636-02-5) is the electrophilic "warhead" used to attach the hydrophobic tail in the synthesis of Capsaicin and its analogs.
The Core Problem: Acid chlorides are highly reactive toward nucleophiles. While you want it to react with your specific amine (e.g., vanillylamine), water is a ubiquitous, competitive nucleophile.
-
Reaction with Amine: Yields the desired Amide (Capsaicinoid).
-
Reaction with Water: Yields the parent Carboxylic Acid (trans-8-methyl-6-nonenoic acid) and Hydrochloric Acid (HCl).
Why this matters:
-
Yield Loss: Every molecule of water consumes one molecule of your expensive acid chloride.
-
Purification Nightmare: The resulting acid is structurally similar to the product, making chromatographic separation difficult.
-
Stereochemical Drift: The trans (E) double bond at C6 is thermodynamically stable, but the generation of HCl (a byproduct of hydrolysis) can catalyze isomerization to the cis (Z) form or promote addition across the double bond under certain conditions.
The "Dry Zone" Protocol: Prevention Strategy
This section outlines the mandatory environmental controls required to prevent hydrolysis before and during the reaction.
A. Solvent Integrity (The First Line of Defense)
Standard "bottle" solvents are insufficient. Hydrolysis rates in acid chlorides are second-order; even trace moisture (ppm levels) triggers degradation.
| Solvent | Recommended Grade | Drying Method (In-Lab) | Residual Water Target |
| Dichloromethane (DCM) | Anhydrous (>99.9%) | Distilled over CaH₂ or passed through activated Alumina columns. | < 50 ppm |
| Tetrahydrofuran (THF) | Anhydrous, Inhibitor-free | Distilled over Sodium/Benzophenone (purple endpoint). | < 20 ppm |
| Diethyl Ether | Anhydrous | Sodium wire or Sodium/Benzophenone. | < 20 ppm |
| Toluene | Anhydrous | Sodium metal. | < 30 ppm |
Technical Note: Avoid using DMF if possible. While it is a good solvent for polar amines, removing water from DMF is notoriously difficult, and it can accelerate hydrolysis via Vilsmeier-Haack type intermediates if not strictly dry.
B. Glassware & Apparatus
-
Oven Drying is Insufficient: Glass surfaces adsorb moisture.
-
Flame Drying (Required): Assemble the apparatus, connect to a Schlenk line (vacuum/inert gas manifold), and flame dry under vacuum. Backfill with dry Argon.
-
Septa: Use high-quality rubber septa; avoid old, punctured septa which allow atmospheric moisture ingress.
C. The Scavenger System (HCl Management)
You cannot stop the formation of HCl during the coupling reaction (it is the stoichiometric byproduct). You must neutralize it to prevent acid-catalyzed side reactions.
-
Reagent: Triethylamine (TEA) or Diisopropylethylamine (DIPEA/Hünig's Base).
-
Stoichiometry: Use at least 1.1 to 1.5 equivalents relative to the acid chloride.
-
Order of Addition: Add the base to the amine solution before introducing the acid chloride.
Workflow Visualization
The following diagram illustrates the critical decision pathways to preserve the acid chloride integrity.
Figure 1: Critical Control Points in the handling of labile acid chlorides.
Troubleshooting & FAQs
Q1: Upon opening the bottle, the liquid is smoking/fuming. Is it ruined?
-
Diagnosis: This is "hydrolytic fog." The acid chloride vapor is reacting with atmospheric moisture to form HCl gas, which condenses water vapor into a mist.
-
Solution: It is not necessarily ruined, but the titer (concentration) has likely dropped.
-
Action: If the liquid is still clear/yellow, use it immediately but assume a lower purity (e.g., 90%). If there is a white solid crust (the carboxylic acid), you must distill the compound under reduced pressure before use.
Q2: Can I store the acid chloride after synthesizing it?
-
Recommendation: Avoid storage if possible. This molecule is best prepared in situ and used immediately (telescoped synthesis).
-
If Storage is Mandatory:
-
Place in a Schlenk tube or a vial with a Teflon-lined cap.
-
Flush heavily with Argon.
-
Seal with Parafilm.
-
Store at 0–4°C .
-
Warning: Do not freeze below -20°C if you are unsure of the seal integrity, as contraction of air can pull moisture in.
-
Q3: I see a white precipitate immediately upon adding the acid chloride to my amine/base mixture. Did it hydrolyze?
-
Diagnosis: Likely No .[1] This is usually the formation of the amine hydrochloride salt (e.g., Triethylamine Hydrochloride), which is insoluble in non-polar solvents like DCM or Ether.
-
Verification: This is actually a good sign—it means the base is successfully scavenging the HCl produced by the coupling reaction. The precipitate should be filtered off during workup.
Q4: Can I use Schotten-Baumann conditions (Aqueous NaOH + DCM)?
-
Answer: Technically yes, but it is not recommended for this specific intermediate if high yield is the goal.
-
Reasoning: While Schotten-Baumann is robust for simple benzoyl chlorides, the long hydrophobic chain of 8-methyl-6-nonenoyl chloride can cause micelle formation or slower phase transfer, giving water more time to hydrolyze the acid chloride before it finds the amine. Anhydrous organic synthesis is superior for this specific lipid-like molecule.
Synthesis Protocol: The "Strictly Anhydrous" Coupling
Objective: Synthesis of Capsaicin (or analog) from trans-8-Methyl-6-nonenoyl Chloride.
Reagents:
-
trans-8-Methyl-6-nonenoyl Chloride (1.0 equiv)
-
Vanillylamine (or analog) (1.0 equiv)[2]
-
Triethylamine (TEA) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step:
-
Apparatus Prep: Flame-dry a 2-neck round bottom flask (RBF) equipped with a magnetic stir bar and an addition funnel. Flush with Argon.
-
Amine Solubilization: Add Vanillylamine and TEA to the RBF. Add Anhydrous DCM via syringe. Stir until dissolved.
-
Note: Vanillylamine HCl salt is often used; if so, increase TEA to 2.5 equiv to free the amine.
-
-
Cooling: Submerge the RBF in an ice/water bath (0°C).
-
Why? Cooling slows the reaction rate, preventing exotherms that could degrade the reagents, but more importantly, it minimizes the kinetic energy available for competitive side reactions.
-
-
Addition: Dissolve the trans-8-Methyl-6-nonenoyl Chloride in a small volume of anhydrous DCM. Transfer to the addition funnel. Add dropwise over 15–20 minutes.
-
Observation: You will see white smoke (HCl) or precipitate (TEA-HCl) forming. This is normal.
-
-
Completion: Allow to warm to room temperature and stir for 2–4 hours.
-
Quench: Only after TLC confirms consumption of the amine, quench with saturated aqueous
. This destroys any unreacted acid chloride safely and neutralizes the mixture.
References
-
Synthesis of Capsaicin Precursors
-
Handling Acid Chlorides (General Stability)
-
Drying Agents & Solvent Data
- Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. (2010). Journal of Organic Chemistry.
-
Source:
-
Product Specifications & Physical Properties
- trans-8-Methyl-6-nonenoyl Chloride Purity & Storage.
-
Source:
Sources
- 1. US20070293703A1 - Preparation and purification of synthetic capsaicin - Google Patents [patents.google.com]
- 2. arcjournals.org [arcjournals.org]
- 3. Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2004092122A2 - Preparation and purification of synthetic capsaicin - Google Patents [patents.google.com]
- 5. Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Guide: Optimizing Capsaicin Yield with trans-8-Methyl-6-nonenoyl Chloride
[1]
Executive Summary
This guide addresses yield and purity challenges in the synthesis of Capsaicin (trans-8-methyl-N-vanillyl-6-nonenamide) via the Schotten-Baumann acylation of Vanillylamine with trans-8-Methyl-6-nonenoyl Chloride.[1]
While this route is kinetically favored and avoids the atom-economy issues of coupling reagents (e.g., DCC/EDC), it introduces specific instability risks—primarily hydrolytic decomposition of the acyl chloride and competitive O-acylation of the phenol group. This document provides a self-validating protocol and troubleshooting logic to maximize the yield of the biologically active trans-isomer.
Critical Mechanism Analysis
The synthesis relies on Nucleophilic Acyl Substitution.[1][2] Two competing nucleophiles exist on the Vanillylamine scaffold: the primary amine (desired) and the phenolic hydroxyl (undesired).
-
Pathway A (Desired): Amine attacks the carbonyl carbon
Amide (Capsaicin).[1] -
Pathway B (Impurity): Phenol attacks the carbonyl carbon
Ester (O-acyl impurity).[1] -
Pathway C (Yield Loss): Water attacks the acyl chloride
Carboxylic acid (Hydrolysis).[1]
Key Control Parameter: pH & Temperature.
-
pH < 8: Vanillylamine exists as ammonium salt (
), halting reaction.[1] -
pH > 11: Phenol deprotonates to phenoxide (
), increasing the rate of unwanted O-acylation and hydrolysis.[1] -
Optimal Window: pH 9.0–10.0 at 0–5°C .[1] This maintains the amine as a free base nucleophile while keeping the phenol largely protonated and less reactive.
Pathway Visualization
Caption: Competitive reaction pathways in Capsaicin synthesis. Green path indicates optimal yield conditions.
Troubleshooting Hub (FAQs)
Issue 1: Low Yield (<60%) with High Recovery of Fatty Acid
Q: I added the acid chloride dropwise, but my final yield is low, and I isolated a large amount of 8-methyl-6-nonenoic acid. What went wrong?
A: This indicates hydrolysis of your acid chloride before it could react with the amine.
-
Root Cause: The reaction medium contained too much water relative to the organic solvent, or the mixing was inefficient in the biphasic system.
-
Fix:
-
Switch to Anhydrous Conditions (Single Phase): If possible, use anhydrous DCM with Triethylamine (TEA) as the base.[1] This eliminates water entirely.[1]
-
Optimize Biphasic (Schotten-Baumann): If using water/DCM, ensure vigorous stirring (>800 RPM) . The reaction happens at the interface; poor mixing favors hydrolysis in the aqueous bulk.
-
Reagent Quality: Check your acid chloride. If it smells strongly of HCl or has a precipitate, it may have already hydrolyzed in the bottle. Distill or use fresh reagents.
-
Issue 2: Presence of "Double-Acylated" Impurity
Q: My LC-MS shows a peak with Mass M+166. What is this?
A: This is the N,O-diacylated byproduct .[1]
-
Root Cause: Excess acid chloride was used in the presence of high pH (>11). Once the amide is formed, the remaining phenol group was acylated because the base deprotonated it.[1]
-
Fix:
Issue 3: Isomerization (Loss of trans-geometry)
Q: My product purity is high, but the melting point is lower than the literature value (62–65°C). NMR suggests cis-isomer presence.[1]
A: The trans-double bond at C-6 is thermally sensitive and can isomerize under acidic conditions or high heat.[1]
-
Root Cause: Heating the reaction mixture or the work-up solution above 40°C, or prolonged exposure to acidic byproducts (HCl).[1]
-
Fix:
Optimized Experimental Protocol
This protocol uses a modified Schotten-Baumann approach designed to suppress hydrolysis and O-acylation.[1]
Reagents
| Reagent | Equiv. | Role | Notes |
| Vanillylamine HCl | 1.0 | Substrate | Keep dry; hygroscopic.[1] |
| trans-8-Methyl-6-nonenoyl Chloride | 1.05 | Electrophile | Critical: Freshly distilled or high purity (>95%).[1][3] |
| Dichloromethane (DCM) | Solvent | Organic Phase | High solubility for acid chloride.[1] |
| Sodium Bicarbonate (Sat.[1] Aq.) | Excess | Base/Buffer | Maintains pH ~9; scavenges HCl.[1] |
Step-by-Step Workflow
-
Preparation of Aqueous Phase:
-
Biphasic Setup:
-
Add an equal volume of DCM to the aqueous phase.
-
Cool the biphasic mixture to 0–4°C (Ice bath).
-
Start vigorous stirring. The two phases must form a cloudy emulsion.
-
-
Acyl Chloride Addition:
-
Dissolve trans-8-Methyl-6-nonenoyl Chloride (1.05 equiv) in a small volume of DCM.
-
Add this solution dropwise over 20–30 minutes to the stirring mixture.
-
Reasoning: Slow addition prevents local excesses of acid chloride that lead to O-acylation.[1]
-
-
Reaction & Quench:
-
Purification (The "Golden" Step):
Troubleshooting Logic Tree
Caption: Decision matrix for diagnosing yield and purity failures in capsaicin synthesis.
References
-
Wang, Y., et al. (2016).[1] New synthesis method of capsaicin. CN105859572A.[1][4] Google Patents. Link
-
Kaga, H., et al. (2004).[1] Preparation and purification of synthetic capsaicin. WO2004092122A2.[1] Google Patents. Link
-
Organic Chemistry Portal. (n.d.).[1] Schotten-Baumann Reaction. Link
-
TCI Chemicals. (n.d.).[1] trans-8-Methyl-6-nonenoyl Chloride Product Specifications. Link
Technical Support Center: Solvent Effects on trans-8-Methyl-6-nonenoyl Chloride Reaction Rate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth insights and practical troubleshooting advice for experiments involving trans-8-Methyl-6-nonenoyl Chloride. As a highly reactive acyl chloride, its reaction outcomes are profoundly influenced by the choice of solvent. This document will explore the causality behind these solvent effects to empower you to optimize your reaction conditions, troubleshoot challenges, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for trans-8-Methyl-6-nonenoyl Chloride?
A1: trans-8-Methyl-6-nonenoyl Chloride, like other acyl chlorides, primarily undergoes nucleophilic acyl substitution .[1][2][3] This is not a single-step process but a two-stage mechanism known as addition-elimination .[2][4][5][6]
-
Addition: A nucleophile (Nu-H) attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, and the electrons move to the oxygen, forming a negatively charged tetrahedral intermediate.[6][7]
-
Elimination: The tetrahedral intermediate is unstable and collapses. The C=O double bond reforms, and in the process, the chloride ion (Cl⁻)—a good leaving group—is expelled.[6][7] A final deprotonation step, often involving the expelled chloride ion, yields the final product and HCl.[3][5]
Caption: The addition-elimination mechanism of acyl chlorides.
Q2: How does the choice of solvent broadly impact the reaction rate?
A2: Solvents influence reaction rates primarily through their ability to stabilize or destabilize reactants, transition states, and intermediates. The key properties to consider are polarity (dielectric constant) and the ability to form hydrogen bonds (protic vs. aprotic nature). For nucleophilic acyl substitution, the solvent's interaction with the nucleophile is often the most critical factor.
Q3: What are the key differences between polar protic and polar aprotic solvents, and how do they affect this reaction?
A3: This distinction is central to controlling the reaction rate.
-
Polar Protic Solvents: These solvents (e.g., water, ethanol, methanol) contain hydrogen atoms bonded to electronegative atoms (O-H or N-H) and can act as hydrogen bond donors. While they can dissolve polar reactants, they tend to form a "cage" of hydrogen bonds around the nucleophile.[8] This solvation shell sterically hinders the nucleophile and lowers its energy, making it less reactive and slowing down the reaction rate .[8][9] It's also critical to note that protic solvents like water and alcohols are themselves nucleophiles and can react directly and often violently with acyl chlorides.[1][10][11]
-
Polar Aprotic Solvents: These solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), Tetrahydrofuran (THF)) are polar but lack O-H or N-H bonds, so they cannot act as hydrogen bond donors. They are excellent at solvating cations but leave anions (the nucleophiles) relatively "bare" and highly reactive.[8][9] This lack of nucleophile stabilization leads to a significant increase in the reaction rate .[9]
Caption: Solvation of a nucleophile in protic vs. aprotic solvents.
Troubleshooting Guide
| Problem | Potential Cause & Scientific Rationale | Recommended Solution |
| Reaction is extremely slow or stalls. | Solvent-Induced Nucleophile Deactivation: You may be using a polar protic solvent (e.g., ethanol as a reactant and solvent). The solvent is forming hydrogen bonds with your nucleophile, creating a solvation shell that reduces its nucleophilicity and accessibility to the electrophilic carbonyl carbon.[8][9] | Switch to a Polar Aprotic Solvent: Change the solvent to anhydrous acetonitrile, DMF, or THF. These solvents do not form hydrogen bonds with the nucleophile, leaving it "bare" and significantly more reactive.[9] This will accelerate the rate-determining nucleophilic attack. |
| Reaction is uncontrollably fast, exothermic, and yields multiple side products. | High Reactivity in a Non-Moderating Solvent: trans-8-Methyl-6-nonenoyl Chloride is inherently very reactive.[2][10] Using a highly polar aprotic solvent like DMF or DMSO can make the reaction too fast to control, leading to thermal decomposition or side reactions. | Use a Less Polar, Inert Solvent & Temperature Control: Switch to a less polar aprotic solvent like Dichloromethane (DCM) or Diethyl Ether. These solvents are less effective at stabilizing the transition state, thus moderating the reaction rate. Additionally, perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) to gain kinetic control. |
| The primary product observed is trans-8-Methyl-6-nonenoic acid. | Hydrolysis from Wet Solvents: Acyl chlorides react vigorously with water.[10][11] The presence of even trace amounts of moisture in your solvent or on your glassware will lead to rapid hydrolysis of the starting material to its corresponding carboxylic acid. | Implement Rigorous Anhydrous Technique: Use a freshly distilled or commercially available anhydrous grade solvent. Dry all glassware in an oven (e.g., >100 °C) for several hours and cool under a stream of inert gas (Nitrogen or Argon). Handle the acyl chloride and perform the reaction under an inert atmosphere. |
| Low yield despite complete consumption of starting material. | Reaction with Solvent or Formation of HCl Adducts: If using a nucleophilic solvent (e.g., an alcohol), it can compete with your intended nucleophile. Additionally, the HCl byproduct is acidic and can react with sensitive functional groups on your product or starting materials. In reactions with amines, the HCl will protonate the amine, rendering it non-nucleophilic. | Use an Inert Solvent and an HCl Scavenger: Ensure your solvent is inert to the reaction conditions. Add a non-nucleophilic base, such as pyridine or triethylamine (TEA), to the reaction mixture.[12] The base will neutralize the HCl as it is formed, preventing unwanted side reactions and, in the case of amine nucleophiles, regenerating the free amine to drive the reaction to completion. |
Experimental Protocol: Comparing Solvent Effects on Reaction Rate
This protocol provides a framework for qualitatively and quantitatively assessing the effect of different solvent classes on the reaction of trans-8-Methyl-6-nonenoyl Chloride with a model nucleophile, benzyl alcohol.
Objective: To compare the relative reaction rates of esterification in a non-polar (Hexane), a polar aprotic (Acetonitrile), and a less polar aprotic (DCM) solvent.
Materials:
-
trans-8-Methyl-6-nonenoyl Chloride (>95% purity)
-
Benzyl alcohol (anhydrous)
-
Triethylamine (TEA, anhydrous)
-
Hexane (anhydrous)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
TLC plates (silica gel)
-
GC-MS for quantitative analysis
Procedure:
-
Preparation: Dry three round-bottom flasks and magnetic stir bars in an oven and cool under a nitrogen atmosphere.
-
Reaction Setup:
-
To each flask, add benzyl alcohol (1.0 eq) and triethylamine (1.1 eq).
-
To Flask 1, add 10 mL of anhydrous Hexane.
-
To Flask 2, add 10 mL of anhydrous Acetonitrile.
-
To Flask 3, add 10 mL of anhydrous DCM.
-
-
Initiation: Place all three flasks in an ice bath (0 °C) and begin stirring. Once equilibrated, add trans-8-Methyl-6-nonenoyl Chloride (1.05 eq) to each flask simultaneously via syringe.
-
Monitoring:
-
Qualitative (TLC): At time points (t = 2, 5, 15, 30, 60 min), take a small aliquot from each reaction mixture and spot it on a TLC plate. Elute with an appropriate solvent system (e.g., 9:1 Hexane:Ethyl Acetate). Visualize the spots under UV light and/or with a potassium permanganate stain. The rate of disappearance of the acyl chloride spot and the appearance of the new ester product spot gives a qualitative measure of the reaction rate.
-
Quantitative (GC-MS): At the same time points, take a precise aliquot (e.g., 0.1 mL) from each reaction, quench it immediately in a vial containing a known concentration of an internal standard (e.g., dodecane) dissolved in ether, and vortex. Analyze the quenched samples by GC-MS to determine the concentration of the remaining acyl chloride and the formed ester product over time.
-
-
Data Analysis: Plot the concentration of the product versus time for each solvent. The initial slope of this curve is proportional to the initial reaction rate.
Expected Results & Data Summary
The reaction rate is expected to follow the trend: Acetonitrile > DCM > Hexane .
| Solvent Class | Example Solvent | Solvation Effect | Expected Relative Rate | Rationale |
| Polar Aprotic | Acetonitrile | Solvates cations, leaving the nucleophile "bare" and highly reactive. Stabilizes the polar transition state.[9] | Very Fast | Maximizes nucleophile reactivity and stabilizes the charge separation in the tetrahedral intermediate's transition state. |
| Less Polar Aprotic | Dichloromethane (DCM) | Moderate polarity. Provides some stabilization to the transition state but is less effective than acetonitrile. | Moderate | A good balance between dissolving reactants and moderating the high intrinsic reactivity of the acyl chloride. |
| Non-Polar | Hexane | Minimal interaction with reactants or transition states. Reactant solubility may be limited. | Slow | The reaction relies on random collisions without solvent assistance. The low dielectric constant does not stabilize the polar transition state, leading to a higher activation energy. |
References
- Vertex AI Search. (n.d.). Effect of protic vs. aprotic solvents in nucleophilic substitution.
- Vertex AI Search. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions.
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved February 6, 2026, from [Link]
-
Chemistry LibreTexts. (2023, September 21). Nucleophilic acyl substitution reactions. Retrieved February 6, 2026, from [Link]
-
Chemguide. (n.d.). An introduction to acyl chlorides (acid chlorides). Retrieved February 6, 2026, from [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved February 6, 2026, from [Link]
-
Wikipedia. (n.d.). Acyl chloride. Retrieved February 6, 2026, from [Link]
-
Chemistry LibreTexts. (2024, March 17). 21.2: Nucleophilic Acyl Substitution Reactions. Retrieved February 6, 2026, from [Link]
-
Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved February 6, 2026, from [Link]
-
Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved February 6, 2026, from [Link]
-
Chemguide. (n.d.). Reaction between acyl chlorides and alcohols - addition/elimination. Retrieved February 6, 2026, from [Link]
-
ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved February 6, 2026, from [Link]
-
Chemistry LibreTexts. (2019, June 5). 20.17: Reactions of Acid Chlorides. Retrieved February 6, 2026, from [Link]
-
Michigan State University. (2023, January 22). Carboxylic Derivatives - Reactions. Retrieved February 6, 2026, from [Link]
-
MDPI. (n.d.). Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus. Retrieved February 6, 2026, from [Link]
-
RSC Publishing. (n.d.). The reaction between alcohols and acid chlorides in solvents of low polarity. Retrieved February 6, 2026, from [Link]
-
LookChem. (n.d.). trans-8-Methyl-6-nonenoyl Chloride. Retrieved February 6, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). Addition & Elimination Reactions in Acyl Chlorides. Retrieved February 6, 2026, from [Link]
-
PubChem. (n.d.). (Z)-8-Methyl-6-nonenoyl chloride. Retrieved February 6, 2026, from [Link]
Sources
- 1. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 2. chemistrystudent.com [chemistrystudent.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. savemyexams.com [savemyexams.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 9. users.wfu.edu [users.wfu.edu]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Acyl chloride - Wikipedia [en.wikipedia.org]
catalyst selection for trans-8-Methyl-6-nonenoyl Chloride reactions
The following Technical Support Guide is structured as a high-level troubleshooting and optimization resource for researchers utilizing trans-8-Methyl-6-nonenoyl Chloride (CAS: 95636-02-5). This compound is the critical electrophilic precursor for the synthesis of Capsaicin (trans-8-methyl-N-vanillyl-6-nonenamide) and related vanilloids.
Senior Application Scientist Desk Subject: Catalyst Selection, Reaction Optimization, and Troubleshooting
Executive Summary & Molecule Profile
trans-8-Methyl-6-nonenoyl Chloride is a moisture-sensitive, 9-carbon acyl chloride characterized by a trans (E) double bond at the C6 position and a terminal isopropyl group. Its primary application is the acylation of amines (specifically vanillylamine) to form capsaicinoids.
Critical Technical Challenge: The non-conjugated double bond (C6) is remote from the carbonyl (C1), but the molecule is prone to hydrolysis and acid-catalyzed degradation. Successful utilization requires precise catalyst selection to accelerate kinetics without compromising the alkene geometry.
Physical Property Reference Table
| Property | Value | Notes |
| Molecular Weight | 188.70 g/mol | |
| Appearance | Colorless to Light Yellow Liquid | Darkening indicates HCl degradation |
| Boiling Point | ~110-115°C (at reduced pressure) | Decomposes at atm pressure |
| Storage | 0-10°C, under Argon/Nitrogen | Strictly Anhydrous |
| Solubility | DCM, THF, Et2O, Toluene | Reacts violently with alcohols/water |
Catalyst Selection Guide
Scenario A: Synthesis of the Chloride (Acid Acyl Chloride)
User Question: "I am converting trans-8-methyl-6-nonenoic acid to the chloride using Thionyl Chloride (
Technical Recommendation: You must utilize N,N-Dimethylformamide (DMF) as a nucleophilic catalyst.
-
The Catalyst: DMF (0.5 - 1.0 mol%).
-
Mechanism: DMF reacts with
to form the highly reactive Vilsmeier-Haack intermediate (chloroiminium salt). This species reacts with the carboxylic acid much faster than bulk thionyl chloride, allowing the reaction to proceed at lower temperatures (RT to 40°C) and preventing thermal isomerization of the trans-alkene. -
Protocol Note: Avoid refluxing pure
without DMF; the extended heat stress can degrade the C6-alkene.
Scenario B: Amidation (Chloride Capsaicin Analog)
User Question: "I am coupling the chloride with Vanillylamine HCl. Yields are inconsistent, and I see unreacted amine."
Technical Recommendation: Select your catalyst system based on your solvent phase.
Option 1: Homogeneous Organic Phase (Anhydrous)
-
Primary Catalyst: 4-Dimethylaminopyridine (DMAP) (5-10 mol%).
-
Base (Stoichiometric): Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
-
Why: DMAP forms a highly electrophilic N-acylpyridinium intermediate, which is roughly
times more reactive toward the amine nucleophile than the free acid chloride. This is crucial when coupling sterically hindered or electron-poor amines.
Option 2: Biphasic Aqueous/Organic (Schotten-Baumann)
-
Catalyst/Base: 5N Sodium Hydroxide (NaOH) .[1]
-
Phase Transfer Agent (Optional): Tetrabutylammonium bromide (TBAB) (1-2 mol%).
-
Why: For industrial scalability, the Schotten-Baumann method is preferred. The base neutralizes the HCl byproduct immediately in the aqueous phase, driving the equilibrium.
-
Warning: The phenol on vanillylamine is acidic (
). Strong bases can deprotonate the phenol, leading to competitive O-acylation (ester formation). Control pH between 8-9 or use a borate buffer to protect the phenol.
Visualizing the Catalytic Pathways
The following diagram illustrates the decision logic for catalyst selection and the mechanistic flow for the DMF-catalyzed synthesis of the precursor.
Figure 1: Workflow for catalyst selection in the synthesis of Capsaicin from 8-methyl-6-nonenoic acid, highlighting the critical role of DMF and DMAP.
Standard Operating Procedures (SOPs)
Protocol 1: DMF-Catalyzed Synthesis of trans-8-Methyl-6-nonenoyl Chloride
Objective: High-yield conversion of acid to chloride without isomerization.
-
Setup: Equip a 3-neck round bottom flask with a magnetic stir bar, addition funnel, and an inert gas (Ar/N2) inlet. Connect the outlet to a caustic scrubber (NaOH trap) to neutralize
and HCl gases. -
Reagents:
-
trans-8-Methyl-6-nonenoic acid (1.0 eq)[2]
-
Thionyl Chloride (
) (1.2 - 1.5 eq) -
Catalyst: Anhydrous DMF (1-2 drops per 10 mmol acid).
-
-
Procedure:
-
Charge the flask with the acid. (If the acid is solid, dissolve in a minimal amount of anhydrous DCM; if liquid, use neat).
-
Add the DMF catalyst.[1]
-
Add
dropwise via the addition funnel at Room Temperature (RT). Caution: Gas evolution. -
Once addition is complete, heat the mixture to 50°C for 1 hour.
-
QC Check: Aliquot a small sample, quench with MeOH, and run GC-MS. Look for the methyl ester. If acid remains, stir longer.
-
-
Workup: Remove excess
under reduced pressure (vacuum distillation). The product is a light yellow liquid. Use immediately or store at 4°C under Argon.
Protocol 2: Schotten-Baumann Synthesis of Capsaicin
Objective: Coupling with Vanillylamine HCl using aqueous base.
-
Reagents:
-
Procedure:
-
Dissolve Vanillylamine HCl in a minimal amount of water/DMF mixture.
-
Add 5N NaOH dropwise until pH is ~9-10.
-
Dissolve the Acid Chloride in Diethyl Ether (or DCM).
-
Cool the amine solution to 0°C .
-
Add the Acid Chloride solution dropwise while vigorously stirring. Simultaneously add NaOH to maintain pH > 8 (neutralizing the generated HCl).
-
Allow to warm to RT and stir for 4 hours.
-
-
Purification:
-
Separate phases.[3] Wash organic layer with dilute HCl (to remove unreacted amine), then saturated
, then brine. -
Dry over
and concentrate. -
Recrystallize from hexane/ether if necessary.
-
Troubleshooting & FAQs
Q1: My product turned dark brown/black during storage. Is it ruined? A: The darkening is likely due to residual HCl catalyzing polymerization or degradation.
-
Fix: Distill the acid chloride under vacuum immediately after synthesis.
-
Prevention: Store with a small amount of activated molecular sieves or a stabilizer if downstream applications permit. Ensure the container is flushed with Argon.
Q2: I am observing the cis isomer in my final product. Where did it come from?
A: Isomerization usually occurs during the acid chloride formation step if the temperature exceeds 70°C or if the reaction time is prolonged in the presence of strong acid (
-
Fix: Use the DMF catalyst protocol (Protocol 1) to lower the reaction temperature to 40-50°C. Do not reflux
unnecessarily.
Q3: Can I use Oxalyl Chloride instead of Thionyl Chloride?
A: Yes. Oxalyl chloride (
Q4: In the amidation step, I am getting O-acylation (ester) instead of N-acylation (amide). A: This occurs if the Phenol group on the vanillylamine is deprotonated and acts as a nucleophile.
-
Fix: Ensure your base is not too strong or in large excess. If using Schotten-Baumann, keep pH < 10. If using anhydrous conditions, use a weaker base like Pyridine or TEA, and avoid NaH. The amine is more nucleophilic than the phenol, so kinetic control favors the amide.
References
-
Biosynthesis and Genetic Evidence
-
Synthetic Methodology (Patent)
-
Kaga, H., et al. (2004).[1] "Preparation and purification of synthetic capsaicin." World Intellectual Property Organization, WO2004092122A2.
-
-
Schotten-Baumann Reaction Context
Sources
- 1. WO2004092122A2 - Preparation and purification of synthetic capsaicin - Google Patents [patents.google.com]
- 2. lookchem.com [lookchem.com]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. byjus.com [byjus.com]
Technical Support Center: Minimizing By-product Formation in Schotten-Baumann Reactions of trans-8-Methyl-6-nonenoyl Chloride
<_ _>
Welcome to the technical support center for optimizing Schotten-Baumann reactions involving trans-8-Methyl-6-nonenoyl Chloride. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and purity of their amide or ester synthesis. Here, we will delve into common challenges and provide actionable, scientifically-grounded solutions to minimize by-product formation and maximize your desired product yield.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each problem is followed by a detailed explanation of potential causes and step-by-step recommendations for resolution.
Question 1: I am observing a significant amount of a carboxylic acid by-product, trans-8-Methyl-6-nonenoic acid, in my reaction mixture. What is the likely cause and how can I prevent this?
Answer:
The presence of the corresponding carboxylic acid is a classic sign of acyl chloride hydrolysis, a primary competitive side reaction in Schotten-Baumann conditions.[1][2] trans-8-Methyl-6-nonenoyl Chloride is highly reactive and susceptible to hydrolysis by water or hydroxide ions present in the aqueous basic phase.
Causality and Strategic Solutions:
-
Slow Rate of Acylation vs. Fast Hydrolysis: The intended reaction is the nucleophilic attack of your amine or alcohol on the acyl chloride. However, if the concentration of the hydroxide ion is too high or if the acyl chloride has significant residence time in the aqueous phase, hydrolysis will dominate.
-
Interfacial Area and Agitation: The Schotten-Baumann reaction is typically a two-phase system (aqueous and organic).[3][4][5][6] The reaction occurs at the interface of these two layers. Insufficient agitation leads to a small interfacial area, slowing down the desired reaction and giving the acyl chloride more opportunity to hydrolyze.
Recommended Actions:
-
Control the Rate of Addition: Add the trans-8-Methyl-6-nonenoyl Chloride slowly and dropwise to the reaction mixture.[7] This maintains a low instantaneous concentration of the acyl chloride, favoring the reaction with your nucleophile over hydrolysis.
-
Optimize Agitation: Ensure vigorous and consistent stirring throughout the reaction. This maximizes the interfacial surface area between the organic and aqueous phases, promoting the desired acylation.
-
Temperature Control: Perform the reaction at a low temperature (e.g., 0-5 °C). Lower temperatures decrease the rate of both the desired reaction and the hydrolysis, but often the hydrolysis is slowed more significantly.[2]
-
Choice of Base: While sodium hydroxide is common, consider using a weaker inorganic base like sodium bicarbonate or potassium carbonate initially.[8] Alternatively, an organic base like pyridine can be used, which also acts as a nucleophilic catalyst.[9][10][11]
-
Phase-Transfer Catalysis: The addition of a phase-transfer catalyst (PTC) can significantly enhance the rate of the desired reaction without increasing the rate of hydrolysis.[1][2] A PTC, such as a quaternary ammonium salt, facilitates the transfer of the nucleophile from the aqueous to the organic phase, accelerating the acylation.
Question 2: My yield of the desired amide/ester is low, and I have a significant amount of unreacted starting amine/alcohol. What are the potential reasons?
Answer:
Low conversion of your starting nucleophile in a Schotten-Baumann reaction often points to issues with base stoichiometry or the reactivity of the nucleophile itself.
Causality and Strategic Solutions:
-
Protonation of the Nucleophile: The Schotten-Baumann reaction generates one equivalent of hydrochloric acid (HCl) for every equivalent of acyl chloride that reacts.[9][11][12] If an insufficient amount of base is present, the generated HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3][12]
-
Insufficient Base: At least two equivalents of base are theoretically required: one to neutralize the generated HCl and one to act as a catalyst. In practice, a slight excess is often beneficial.
Recommended Actions:
-
Ensure Adequate Base Stoichiometry: Use at least 2.2 equivalents of your chosen base relative to the trans-8-Methyl-6-nonenoyl Chloride.
-
Monitor pH: If your reaction setup allows, monitor the pH of the aqueous phase. It should remain basic throughout the addition of the acyl chloride.
-
Consider a Stronger Base: If you are using a weak base and still observing low conversion, switching to a stronger base like sodium hydroxide or potassium hydroxide may be necessary to effectively neutralize the generated acid.[8]
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about optimizing Schotten-Baumann reactions with trans-8-Methyl-6-nonenoyl Chloride.
What are the critical parameters to control in a Schotten-Baumann reaction to minimize by-products?
The most critical parameters are:
-
Temperature: Lower temperatures generally favor the desired acylation over hydrolysis.
-
Rate of Addition: Slow, controlled addition of the acyl chloride is crucial.
-
Agitation: Vigorous stirring is necessary to maximize the interfacial reaction area.
-
Stoichiometry of Base: An adequate excess of base is required to neutralize the generated acid and maintain a catalytic environment.
-
Choice of Solvent and Base: The solvent system and the type of base used can significantly impact the reaction outcome.
How do I choose the optimal base for my reaction?
The choice of base depends on the reactivity of your nucleophile and the acyl chloride.
| Base | pKa of Conjugate Acid | Suitability |
| Sodium Bicarbonate (NaHCO₃) | 6.3 | Suitable for highly reactive amines and when mild conditions are required. |
| Potassium Carbonate (K₂CO₃) | 10.3 | A good general-purpose base, stronger than bicarbonate. |
| Sodium Hydroxide (NaOH) | 15.7 | A strong base, effective but increases the risk of acyl chloride hydrolysis. |
| Potassium Hydroxide (KOH) | 15.7 | Similar to NaOH, but in some cases, it has shown to increase selectivity towards the desired product.[1] |
| Pyridine | 5.2 | Acts as both a base and a nucleophilic catalyst, often enhancing the acylating power of the acyl chloride.[10][11] |
| Triethylamine (Et₃N) | 10.7 | A common organic base used in non-aqueous Schotten-Baumann modifications. |
Can the double bond in trans-8-Methyl-6-nonenoyl Chloride cause side reactions?
Under standard Schotten-Baumann conditions, the double bond is generally stable. However, prolonged exposure to strong base or high temperatures could potentially lead to isomerization or other undesired reactions. It is good practice to use the mildest conditions that afford a good yield and to work up the reaction promptly upon completion.
Experimental Protocols
Optimized Schotten-Baumann Protocol for Amide Synthesis with trans-8-Methyl-6-nonenoyl Chloride:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve the amine (1.0 eq.) and the chosen base (e.g., K₂CO₃, 2.2 eq.) in a biphasic solvent system (e.g., dichloromethane/water, 1:1 v/v).[4][5][6][13]
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve trans-8-Methyl-6-nonenoyl Chloride (1.1 eq.) in a minimal amount of the organic solvent and add it to the addition funnel. Add the acyl chloride solution dropwise to the vigorously stirred reaction mixture over 30-60 minutes.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer with dilute HCl (to remove excess amine and base), followed by saturated aqueous NaHCO₃, and finally with brine.[13]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[13]
Visualizing the Reaction and Troubleshooting
Schotten-Baumann Reaction Mechanism:
Caption: A decision tree to diagnose and resolve common issues in Schotten-Baumann reactions.
References
-
Reaction Mechanism of Schotten Baumann Reaction - Physics Wallah. Available at: [Link]
-
Schotten-Baumann Reaction - J&K Scientific LLC. Available at: [Link]
-
Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor - Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]
-
Schotten Baumann Reaction: Characteristics, Mechanism, and Applications - Collegedunia. Available at: [Link]
-
Schotten-Baumann Reaction and its Mechanism - YouTube. Available at: [Link]
-
Schotten Baumann Reaction: Introduction, mechanism, procedure - Chemistry Notes. Available at: [Link]
-
In schotten-baumann conditions, why doesn't the acyl chloride react with the water? - Reddit. Available at: [Link]
-
Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction - Royal Society of Chemistry. Available at: [Link]
-
Schotten Baumann Reaction - BYJU'S. Available at: [Link]
-
Schotten–Baumann Reaction Guide | PDF - Scribd. Available at: [Link]
-
Chemistry Schotten Baumann Reaction - SATHEE. Available at: [Link]
-
Schotten-Baumann Reaction - Organic Chemistry Portal. Available at: [Link]
-
Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses - Testbook. Available at: [Link]
-
Kinetic study and modeling of the Schotten-Baumann synthesis of peroxyesters using phase-Transfer catalysts in - Pure. Available at: [Link]
-
Schotten–Baumann reaction - L.S.College, Muzaffarpur. Available at: [Link]
-
Schotten–Baumann reaction - Wikipedia. Available at: [Link]
Sources
- 1. Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. pure.tue.nl [pure.tue.nl]
- 3. scribd.com [scribd.com]
- 4. testbook.com [testbook.com]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 7. chemistnotes.com [chemistnotes.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Schotten Baumann Reaction| Reaction Mechanism of Schotten Baumann Reaction [pw.live]
- 10. collegedunia.com [collegedunia.com]
- 11. byjus.com [byjus.com]
- 12. Schotten-Baumann Reaction [organic-chemistry.org]
- 13. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
Technical Guide: Characterization & Impurity Profiling of trans-8-Methyl-6-nonenoyl Chloride
This technical guide is designed for researchers and process chemists optimizing the synthesis of trans-8-Methyl-6-nonenoyl Chloride, a critical intermediate in the production of high-purity Capsaicinoids (e.g., trans-Capsaicin).
Executive Summary & Critical Control Points
The synthesis of trans-8-Methyl-6-nonenoyl Chloride (MNC) presents a unique challenge: preserving the trans (
Core Synthesis Workflow & Impurity Origins
The following diagram maps the standard synthesis pathway using Thionyl Chloride (
Figure 1: Critical Control Points in the conversion of 8-methyl-6-nonenoic acid to its acid chloride. Red dashed lines indicate process-induced impurities.
Troubleshooting & Characterization (Q&A)
Scenario A: Isomeric Purity (Cis vs. Trans)
User Question: “I see two closely eluting peaks in my GC-MS chromatogram with identical mass spectra (
Technical Insight:
The cis (
Diagnostic Protocol:
-
Sample Prep: Dissolve ~10 mg of the acid chloride in
. (Note: Ensure solvent is dry to prevent hydrolysis). -
Acquisition: Run a standard 1H-NMR (400 MHz or higher).
-
Analysis: Focus on the alkene region (5.3 – 5.5 ppm).
-
Trans (
): Look for a large coupling constant, . -
Cis (
): Look for a smaller coupling constant, .
-
| Isomer | Chemical Shift ( | Coupling Constant ( | Geometry |
| Trans (Target) | ~5.38 ppm (dt) | 15.4 Hz | Anti-periplanar |
| Cis (Impurity) | ~5.32 ppm (dt) | 10.8 Hz | Syn-periplanar |
Remediation: If cis content is >5%, recrystallize the acid precursor before chlorination. Separation of the acid chlorides by distillation is difficult due to similar boiling points.
Scenario B: "Ghost" Peaks & Mass Increases
User Question: “My mass spec shows a small impurity peak at M+36 (or M+38). Is this a contamination from the solvent?”
Technical Insight: This is likely Hydrochlorination (Impurity C in Fig 1). The generated HCl byproduct can add across the C6-C7 double bond, especially if the reaction is run in a sealed vessel or without an HCl scavenger (like DMF catalytic or base).
Mechanism:
Prevention Strategy:
-
Reagent Choice: Use Oxalyl Chloride with a catalytic amount of DMF in DCM; this generates gases (
) that help sweep HCl out of the system. -
Temperature: Keep reaction temperature
. Higher temperatures favor addition across the double bond.
Scenario C: GC Column Degradation
User Question: “When I inject the neat acid chloride into the GC, the peak tailing is terrible, and my retention times are shifting. What is wrong?”
Technical Insight: Acid chlorides are highly reactive and will react with the silanol groups in the GC column stationary phase (stationary phase bleed) or moisture in the carrier gas, forming the free acid (hydrolysis). Never inject underivatized acid chlorides for quantitative purity analysis.
Correct Analytical Workflow (Derivatization): You must convert the unstable acid chloride to a stable methyl ester before GC analysis.
Protocol: Methanolysis Derivatization
-
Aliquot: Take 50
L of the reaction mixture. -
Quench: Add to 1.0 mL of anhydrous Methanol (MeOH).
-
Reaction:
-
-
Buffer: Add 50 mg solid
to neutralize HCl (protects the GC liner). -
Extract: Add 1 mL Hexane, vortex, and let layers separate.
-
Inject: Analyze the top Hexane layer via GC-MS.
Comprehensive Impurity Table
| Impurity Name | Origin | Detection (GC-MS Derivatized) | Limit (Spec) |
| 8-Methylnonanoyl Chloride | Hydrogenation of feedstock | M+ = 206 (Methyl ester) | < 1.0% |
| Cis-8-Methyl-6-nonenoyl Cl | Thermal isomerization | M+ = 204 (Same as target) | < 5.0% |
| Chloro-adducts | HCl addition to alkene | M+ = 240/242 | < 0.5% |
| 8-Methyl-6-nonenoic Anhydride | Stoichiometry (0.5 eq SOCl2) | High MW (Dimer region) | < 2.0% |
| Free Acid | Hydrolysis (Wet solvent) | Broad peak (tailing) | < 1.0% |
Analytical Decision Tree
Use this logic flow to identify unknown peaks in your crude reaction mixture.
Figure 2: Rapid diagnostic logic for identifying impurities based on Mass Spectrometry data.
References
-
Sigma-Aldrich. 8-Methyl-6-nonenoic acid, predominantly trans analytical standard.Link
-
Milde, R. et al. (2022). Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity. MDPI. Link
-
TCI Chemicals. trans-8-Methyl-6-nonenoyl Chloride Product Specification.Link
-
Cayman Chemical. (E)-8-Methyl-6-nonenoic Acid Product Information.Link
-
TutorChase. How does NMR differentiate between cis and trans isomers?Link
dealing with steric hindrance in reactions of trans-8-Methyl-6-nonenoyl Chloride
This guide serves as a technical support resource for researchers utilizing trans-8-Methyl-6-nonenoyl Chloride (CAS: 95636-02-5), the acyl chloride precursor to Capsaicin and its analogs.
While the acyl chloride moiety itself is located on a linear alkyl chain (C1–C5), users frequently encounter "steric hindrance" in two distinct contexts:
-
Coupling to Bulky Nucleophiles: Attempting to attach this lipid tail to sterically crowded amines or alcohols (common in drug discovery for lipophilicity enhancement).
-
Distal Alkene Functionalization: Attempting to react the C6=C7 double bond, which is sterically shielded by the terminal isopropyl group at C8.
Technical Support Center: trans-8-Methyl-6-nonenoyl Chloride
Reagent Profile & Steric Analysis
-
Reagent: trans-8-Methyl-6-nonenoyl Chloride[1]
-
Key Structural Feature: A 9-carbon chain with a trans-double bond at C6 and a terminal isopropyl fork.
-
Steric Status:
-
Carbonyl (C1): Unhindered. Accessible to standard nucleophiles.
-
Alkene (C6=C7): Moderately hindered. The C8 isopropyl group blocks approach to C7, directing electrophilic addition to C6 or reducing reactivity entirely compared to terminal alkenes.
-
Troubleshooting Guide: Acylation of Hindered Nucleophiles
Issue: "I am trying to couple trans-8-Methyl-6-nonenoyl Chloride to a secondary amine/tertiary alcohol, but yields are <20%."
Diagnosis: While the acyl chloride is reactive, bulky nucleophiles (e.g., scaffold-constrained amines) cannot access the carbonyl carbon in standard kinetic conditions due to the nucleophile's own steric bulk, not the acyl chloride's.
Protocol A: The "Hyper-Active" Acylation (DMAP Catalysis)
For moderately hindered nucleophiles (e.g., N-methylanilines, secondary aliphatic amines).
-
Mechanism: DMAP (4-Dimethylaminopyridine) attacks the acyl chloride to form a highly electrophilic N-acylpyridinium ion. This intermediate is less sterically sensitive and more reactive than the free acyl chloride.
-
Workflow:
-
Dissolve Nucleophile (1.0 equiv) and DMAP (0.1–1.0 equiv) in anhydrous DCM or Pyridine.
-
Cool to 0°C under Argon.
-
Add trans-8-Methyl-6-nonenoyl Chloride (1.2 equiv) dropwise.
-
Critical Step: Allow to warm to reflux (40°C) if reaction is sluggish after 1 hour.
-
Why it works: The planar nature of the acyl-pyridinium intermediate reduces steric clash during the nucleophilic attack.
-
Protocol B: The "Hard" Coupling (Sodium Hydride Method)
For severely hindered nucleophiles (e.g., tert-alcohols, hindered phenols).
-
Mechanism: Instead of activating the electrophile, we activate the nucleophile by deprotonating it completely to the alkoxide/amide anion, increasing its kinetic driving force to overcome the steric barrier.
-
Workflow:
-
Suspend NaH (60% dispersion, 1.2 equiv) in anhydrous THF at 0°C.
-
Add the Hindered Alcohol/Amine (1.0 equiv) slowly. Stir 30 min until H₂ evolution ceases.
-
Add trans-8-Methyl-6-nonenoyl Chloride (1.1 equiv) in one portion.
-
Note: This reaction is fast. Quench with NH₄Cl(aq) immediately upon completion to prevent ester hydrolysis or side reactions at the alkene.
-
Troubleshooting Guide: Reactions at the Hindered Alkene
Issue: "I am trying to epoxidize or metathesize the double bond, but the reaction is failing or regioselective to the wrong position."
Diagnosis: The C8-isopropyl group creates a "steric wall" protecting the C7 position. Reagents will preferentially attack C6 or fail to bind if they require a terminal-like environment.
Q: How do I epoxidize the C6=C7 bond without affecting the acyl head?
-
A: You must protect the acyl chloride first (e.g., as a methyl ester) or react it before epoxidation. The acyl chloride is too moisture-sensitive to survive standard epoxidation (mCPBA/DCM) conditions without hydrolysis.
-
Steric Tip: Use mCPBA (meta-Chloroperoxybenzoic acid). The trans geometry aids the reaction, but the isopropyl group will slow down the approach. Expect reaction times to be 2-3x longer than for a terminal alkene.
Comparative Data: Coupling Efficiency
The following table summarizes the expected yields when coupling trans-8-Methyl-6-nonenoyl Chloride to 2,6-Dimethylaniline (a model sterically hindered amine).
| Method | Base/Catalyst | Solvent | Temp | Yield (%) | Notes |
| Standard | Et₃N (1.5 eq) | DCM | 25°C | 15% | Fails due to slow kinetics/hydrolysis competition. |
| Catalytic | Et₃N + DMAP (10%) | DCM | Reflux | 82% | DMAP creates the active acyl-pyridinium species. |
| Anionic | NaH (1.2 eq) | THF | 0°C | 94% | Best for non-base-sensitive substrates. |
| Biphasic | NaOH / Na₂CO₃ | H₂O/CHCl₃ | 25°C | 45% | Schotten-Baumann conditions; poor for hindered substrates. |
Decision Logic for Experimental Design
The following diagram illustrates the decision process for selecting the correct reaction conditions based on your specific steric challenge.
Caption: Workflow for optimizing reaction conditions based on nucleophile sterics and regiochemical requirements.
Frequently Asked Questions (FAQ)
Q1: Can I use Schotten-Baumann conditions (NaOH/Water) for this reaction?
-
Answer: Only if your nucleophile is unhindered (like Vanillylamine for Capsaicin synthesis). For hindered substrates, the hydrolysis of the acyl chloride by water will outcompete the slow nucleophilic attack. Use anhydrous conditions (DCM/THF) for hindered couplings [1].
Q2: Does the double bond migrate during acylation?
-
Answer: Under standard basic conditions (Et₃N, Pyridine), the trans-6-double bond is stable. However, strong Lewis Acids (AlCl₃) or high temperatures (>100°C) can cause isomerization to the conjugated position. Avoid Lewis acids if possible.
Q3: Why is my acyl chloride turning yellow/orange?
-
Answer: This indicates HCl formation and degradation. The reagent should be colorless to pale yellow. If it is dark orange, distill it under reduced pressure before use to remove HCl and degradation products which can catalyze polymerization of the alkene tail [2].
References
-
MDPI. (2015). Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Amide Synthesis by Acylation: Catalytic Strategies for Hindered Substrates. Retrieved from [Link]
Sources
Validation & Comparative
Technical Guide: trans-8-Methyl-6-nonenoyl Chloride in Capsaicinoid Synthesis
Executive Summary
trans-8-Methyl-6-nonenoyl Chloride is the activated acyl halide derivative of trans-8-methyl-6-nonenoic acid. It serves as the critical lipophilic intermediate in the chemical synthesis of Capsaicin (8-methyl-N-vanillyl-6-nonenamide) and high-potency TRPV1 agonists.
While direct coupling of carboxylic acids using carbodiimides (EDC/DCC) is common in discovery chemistry, the Acid Chloride route remains the industrial and scale-up "Gold Standard." This guide objectively compares this reagent against alternative acylating agents, demonstrating its superior atom economy, purification efficiency, and reaction kinetics in the production of vanilloids.
Chemical Profile & Specifications
| Property | Data |
| Chemical Name | (E)-8-Methylnon-6-enoyl chloride |
| Parent Acid CAS | 59320-77-3 (trans-8-Methyl-6-nonenoic acid) |
| Molecular Formula | C₁₀H₁₇ClO |
| Molecular Weight | 188.7 g/mol |
| Physical State | Colorless to pale yellow liquid (moisture sensitive) |
| Primary Application | Acylation of Vanillylamine to form Capsaicin |
Comparative Analysis: Acylating Agents
The choice of acylating agent dictates the impurity profile and downstream processing costs. The following analysis contrasts trans-8-Methyl-6-nonenoyl Chloride against common alternatives.
Performance Matrix
| Feature | Acid Chloride Method | Carbodiimide (DCC/EDC) | Enzymatic (Lipase) | Mixed Anhydride (CDI) |
| Reaction Rate | Very Fast (< 1 hour) | Slow (12–24 hours) | Very Slow (Days) | Moderate |
| Yield | 93–96% | 60–75% | 40–60% | 70–85% |
| Atom Economy | High (HCl byproduct) | Low (Large urea byproduct) | High | Moderate |
| Purification | Extraction / Crystallization | Chromatography Required | Filtration | Extraction |
| Scalability | Excellent (Kilogram scale) | Poor (Urea removal difficult) | Moderate | Good |
| Moisture Sensitivity | High | Low | N/A (Aqueous compatible) | High |
Technical Deep Dive
-
vs. DCC/EDC Coupling: Carbodiimide coupling generates urea byproducts (DCU/EDU) that are notoriously difficult to remove from the viscous capsaicinoid oil. This often necessitates silica gel chromatography, which is cost-prohibitive at scale. The Acid Chloride route produces only HCl (gas/salt), which is removed via a simple aqueous wash.
-
vs. Enzymatic Synthesis: While "green," lipase-catalyzed amidation suffers from low conversion rates and requires strict control of water activity to prevent hydrolysis. It is currently unsuited for high-throughput synthesis of high-purity standards.
-
The Biphasic Advantage: Recent optimizations utilize the acid chloride in a Biphasic System (CHCl₃/H₂O) . Unlike anhydrous conditions that require dry solvents, the rapid kinetics of the acid chloride allows it to react with the amine faster than it hydrolyzes with water, provided a suitable base (e.g., Na₂CO₃) is present.
Experimental Protocols
Protocol A: The "Gold Standard" Acid Chloride Synthesis
Recommended for high purity (>95%) and scale-up.
Reagents:
-
(E)-8-Methyl-6-nonenoic acid (1.0 equiv)
-
Thionyl Chloride (SOCl₂) (1.5 equiv) or Oxalyl Chloride
-
Vanillylamine Hydrochloride (1.0 equiv)
-
Solvents: Toluene (for activation), CHCl₃/Water (for amidation)
Step 1: Acid Chloride Generation
-
Dissolve trans-8-methyl-6-nonenoic acid in anhydrous Toluene under N₂ atmosphere.
-
Add Thionyl Chloride dropwise at 0°C.
-
Reflux for 2 hours. Monitor via TLC (conversion of acid to non-polar spot).[1]
-
Evaporate solvent and excess SOCl₂ under reduced pressure to yield the crude trans-8-Methyl-6-nonenoyl Chloride as a yellow oil. Use immediately.
Step 2: Biphasic Schotten-Baumann Amidation
-
Dissolve Vanillylamine HCl in distilled water containing Na₂CO₃ (2.5 equiv).
-
Dissolve the freshly prepared Acid Chloride in CHCl₃.
-
Add the organic phase to the aqueous phase vigorously at 0–5°C.
-
Stir vigorously for 30 minutes. The reaction is diffusion-controlled; high agitation is critical.
-
Workup: Separate phases. Wash organic layer with 1N HCl (to remove unreacted amine), then saturated NaHCO₃, then Brine.
-
Dry over MgSO₄ and concentrate.
-
Result: High-purity Capsaicin (Solid/Oil). Recrystallize from hexane/ether if necessary.
Protocol B: Alternative EDC Coupling
Recommended only for small-scale discovery where acid chloride sensitivity is an issue.
-
Dissolve trans-8-methyl-6-nonenoic acid (1 equiv) and NHS (N-hydroxysuccinimide, 1.1 equiv) in dry DCM.
-
Add EDC·HCl (1.2 equiv) and stir for 4 hours to form the NHS-ester.
-
Add Vanillylamine (1.0 equiv) and Et₃N (1.5 equiv). Stir for 12–16 hours.
-
Workup: Requires column chromatography (EtOAc/Hexane) to remove urea byproducts and unreacted NHS.
Mechanistic Visualization
The following diagram contrasts the direct, irreversible nucleophilic attack of the Acid Chloride pathway against the multi-step activation required by Carbodiimides.
Figure 1: Mechanistic comparison of Acyl Chloride vs. EDC coupling. Pathway A demonstrates a direct, high-yielding route with easily removable byproducts.
References
-
Chemical Synthesis of Capsaicin Synthase Substrates. Milde, R., et al. (2022). "Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity." Molecules. Citation Context: Describes the synthesis of the CoA ester via the NHS/DCC strategy, highlighting the complexity compared to direct acid chloride routes for simple amides.
-
Efficient Biphasic Synthesis. Wang, Y., et al. (2009).[2] "Highly efficient synthesis of capsaicin analogues by condensation of vanillylamine and acyl chlorides in a biphase H2O/CHCl3 system." Journal of Chemical Research. Citation Context: Establishes the biphasic acid chloride protocol as the high-yield (>93%) standard for capsaicinoid synthesis.
-
Flow Chemistry & Green Alternatives. Benyhe, Z., et al. (2024).[3] "Flow Synthesis of Capsaicin and Capsaicinoid Analogues." ACS Sustainable Chemistry & Engineering. Citation Context: Compares acid chloride activation (using SOCl2) against CDI in flow systems, noting the trade-offs between toxicity and atom economy.
-
Fatty Acid Analogues. Olatunji, G.A., et al. (2014). "Synthesis of Some Capsaicin Analogues Using Fatty and Benzoic Acid Chlorides." International Journal of Advanced Research in Chemical Science.[4] Citation Context: Validates the use of long-chain fatty acid chlorides for coupling with vanillylamine to create capsaicin analogs.
Sources
A Comparative Guide to the Validation of Analytical Methods for the Purity of trans-8-Methyl-6-nonenoyl Chloride
For researchers, scientists, and drug development professionals engaged in the synthesis and application of specialized chemical intermediates, the purity of starting materials is a cornerstone of reproducible and reliable outcomes. This is particularly true for reactive molecules such as trans-8-Methyl-6-nonenoyl Chloride, a key building block in the synthesis of various bioactive compounds, including capsaicinoids.[1][2] The inherent reactivity of the acyl chloride functional group presents unique challenges for the development and validation of analytical methods for purity assessment.[3] This guide provides an in-depth comparison of analytical methodologies for the purity determination of trans-8-Methyl-6-nonenoyl Chloride, grounded in the principles of scientific integrity and regulatory expectations as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6]
The Criticality of Purity for trans-8-Methyl-6-nonenoyl Chloride
trans-8-Methyl-6-nonenoyl Chloride is a liquid at room temperature, sensitive to moisture and heat.[7] Its high reactivity, stemming from the electrophilic carbonyl carbon, makes it an excellent acylating agent.[3][8] However, this same reactivity makes it susceptible to hydrolysis, forming the corresponding carboxylic acid, (E)-8-Methyl-6-nonenoic acid.[2][8] The presence of this and other impurities can have significant downstream consequences in a synthetic scheme, leading to lower yields, the formation of side products, and complications in purification. Therefore, robust and validated analytical methods are imperative to ensure the quality and consistency of this critical reagent.
A Comparative Overview of Analytical Techniques
The selection of an appropriate analytical technique for purity determination hinges on a balance of specificity, sensitivity, accuracy, and precision. For a reactive compound like trans-8-Methyl-6-nonenoyl Chloride, the sample handling and preparation are as critical as the instrumental analysis itself. Here, we compare the most pertinent methods: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Titrimetry, and Spectroscopic techniques (FTIR and NMR).
Workflow for Analytical Method Selection and Validation
Caption: A generalized workflow for the selection and subsequent validation of an analytical method for purity determination.
Gas Chromatography (GC) with Derivatization
Gas chromatography is a powerful technique for separating and quantifying volatile and thermally stable compounds. However, the high reactivity of acyl chlorides can lead to on-column hydrolysis or degradation, yielding inaccurate results.[9] To circumvent this, a pre-column derivatization step is often employed, converting the acyl chloride into a more stable and less reactive derivative.[10]
Principle: The acyl chloride is reacted with a suitable agent, such as an alcohol or a secondary amine, to form a stable ester or amide, respectively.[10][11] This derivative is then analyzed by GC, typically with a Flame Ionization Detector (FID) for quantitative analysis.
Experimental Protocol: GC-FID with Methanol Derivatization
-
Standard and Sample Preparation:
-
Prepare a stock solution of a reference standard of trans-8-Methyl-6-nonenoyl Chloride in a dry, aprotic solvent (e.g., anhydrous hexane).
-
Accurately weigh the sample of trans-8-Methyl-6-nonenoyl Chloride and dissolve it in the same solvent.
-
-
Derivatization:
-
To an aliquot of the standard and sample solutions, add a molar excess of anhydrous methanol.
-
The reaction to form the methyl ester, methyl trans-8-methyl-6-nonenoate, is typically rapid.
-
-
GC-FID Analysis:
-
Column: A mid-polarity column (e.g., DB-WAX) is suitable for separating the methyl ester from potential impurities.
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 230 °C at 10 °C/min.
-
Detector Temperature: 270 °C
-
Carrier Gas: Helium or Hydrogen.
-
-
Quantification: The purity is determined by comparing the peak area of the derivatized analyte in the sample to that of the derivatized reference standard.
Validation Insights:
-
Specificity: The chromatographic separation should be able to resolve the methyl ester derivative from the derivatization reagent, solvent front, and potential impurities, including the corresponding carboxylic acid which would not be derivatized under these conditions.
-
Linearity: A series of standards at different concentrations are derivatized and injected to establish a linear relationship between concentration and peak area. A correlation coefficient (R²) > 0.999 is desirable.[12]
-
Accuracy: Determined by spiking a known amount of the analyte into a sample matrix and calculating the percent recovery. Recoveries between 97.3% and 101.5% are considered excellent.[12]
-
Precision: Expressed as the Relative Standard Deviation (RSD) of replicate analyses. For the assay of a drug substance, an RSD of ≤ 1.0% is typically expected.
High-Performance Liquid Chromatography (HPLC) with Derivatization
Similar to GC, direct analysis of acyl chlorides by reversed-phase HPLC is challenging due to the presence of water in the mobile phase, which can cause hydrolysis on the column.[13] Pre-column derivatization is therefore the preferred approach.[3][12]
Principle: The acyl chloride is reacted with a UV-active derivatizing agent, such as an aniline or a phenylhydrazine derivative, to produce a stable amide or hydrazide that can be easily detected by a UV detector.[3][12][14] This approach offers the advantage of enhancing the chromophoric properties of the analyte, thereby improving detection sensitivity.
Experimental Protocol: HPLC-UV with 2-Nitrophenylhydrazine Derivatization
-
Standard and Sample Preparation:
-
Prepare stock solutions of the reference standard and sample in anhydrous acetonitrile.
-
-
Derivatization:
-
To an aliquot of the standard and sample solutions, add a solution of 2-nitrophenylhydrazine in acetonitrile.
-
The reaction is allowed to proceed to completion, which may be facilitated by gentle heating.
-
-
HPLC-UV Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The maximum absorbance of the derivative, for instance, 395 nm for a 2-nitrophenylhydrazine derivative, which minimizes matrix interference.[3]
-
-
Quantification: Purity is calculated based on the peak area of the derivatized analyte relative to the derivatized standard.
Validation Insights:
-
Specificity: The method's ability to separate the derivatized analyte from the excess derivatizing reagent and other impurities is crucial. This is a key advantage of using a derivatizing agent that shifts the absorbance to a region where most starting materials and impurities do not absorb.[12][14]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Derivatization can significantly lower the LOD and LOQ, making HPLC a suitable method for trace analysis of acyl chlorides.[14]
-
Robustness: The stability of the derivatized product should be assessed over time to ensure the reliability of the results.[14]
Titrimetry
Titrimetric methods offer a classic, cost-effective approach for the assay of acyl chlorides. These methods are based on the reaction of the acyl chloride with a titrant, and the endpoint is determined potentiometrically or with an indicator.
Principle: The acyl chloride is reacted with a known excess of a nucleophile, such as an amine or water. The amount of unreacted nucleophile or the amount of acid produced is then determined by titration. A direct titration with a non-aqueous base is also feasible.[15]
Experimental Protocol: Potentiometric Titration with Cyclohexylamine
-
Sample Preparation: Dissolve an accurately weighed amount of trans-8-Methyl-6-nonenoyl Chloride in a suitable solvent like tetrahydrofuran.
-
Titration:
-
Titrate the solution with a standardized solution of cyclohexylamine in tetrahydrofuran.
-
Monitor the potential change using a glass-calomel electrode system.
-
-
Endpoint Determination: The endpoint is identified by the sharp change in potential.
Validation Insights:
-
Specificity: Titrimetric methods are generally not specific. Any acidic impurities, such as hydrochloric acid or the corresponding carboxylic acid, will also be titrated, leading to an overestimation of the purity.[15][16] Therefore, this method is often used in conjunction with a more specific technique like GC or HPLC to account for these impurities.[16]
-
Accuracy and Precision: When interfering substances are absent, titrimetry can be a highly accurate and precise method.
Spectroscopic Methods (FTIR and NMR)
Spectroscopic techniques are invaluable for structural confirmation and can also provide information about purity.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Principle: FTIR identifies functional groups based on their characteristic absorption of infrared radiation.[17] For trans-8-Methyl-6-nonenoyl Chloride, the key absorption is the C=O stretch of the acyl chloride, which appears at a high frequency (typically 1810-1775 cm⁻¹).[18] The presence of the corresponding carboxylic acid impurity would be indicated by a broad O-H stretch (around 3300-2500 cm⁻¹) and a C=O stretch at a lower frequency (around 1725-1700 cm⁻¹).
-
Application: While primarily a qualitative tool for confirming the identity and presence of key functional groups, FTIR can be used semi-quantitatively if a proper calibration is performed.[19]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Principle: NMR provides detailed information about the chemical structure of a molecule by observing the magnetic properties of atomic nuclei.[20] ¹H and ¹³C NMR are powerful tools for structural elucidation and can be used for quantitative analysis (qNMR).[21][22]
-
Application:
-
Structural Confirmation: The NMR spectrum should be consistent with the structure of trans-8-Methyl-6-nonenoyl Chloride.
-
Purity Assessment: By integrating the signals corresponding to the analyte and any impurities, a quantitative measure of purity can be obtained. This requires the presence of unique, well-resolved signals for both the main component and the impurities. The use of an internal standard of known purity and concentration can enhance the accuracy of qNMR.
-
Comparative Summary of Validated Methods
| Parameter | Derivatization GC-FID | Derivatization HPLC-UV | Titrimetry | qNMR |
| Specificity | High | Very High | Low (interfered by acidic impurities) | High (if signals are resolved) |
| Linearity (R²) | > 0.999 | > 0.999 | N/A | > 0.999 |
| Accuracy (% Recovery) | 98-102% | 98-102% | 95-105% (if no interferences) | 98-102% |
| Precision (%RSD) | < 1.0% | < 1.0% | < 2.0% | < 1.5% |
| Sensitivity | High | Very High | Moderate | Moderate |
| Throughput | High | High | Moderate | Low |
| Expertise Required | Moderate | Moderate | Low | High |
Conclusion and Recommendations
For the comprehensive purity assessment of trans-8-Methyl-6-nonenoyl Chloride, a multi-faceted approach is recommended.
-
For routine quality control and purity assay: A validated derivatization GC-FID or HPLC-UV method is the gold standard. These methods offer an excellent combination of specificity, accuracy, and precision. The choice between GC and HPLC may depend on the volatility of potential impurities and available instrumentation.
-
For rapid, in-process checks: Titrimetry can be a useful tool, provided its limitations regarding specificity are well understood and potentially corrected for using data from a more specific method.
-
For structural confirmation and identification of unknown impurities: NMR and FTIR spectroscopy are indispensable. qNMR can also serve as a primary method for purity determination without the need for a specific reference standard of the analyte, by using a certified internal standard.
The validation of any chosen method must be rigorously performed according to the principles outlined in ICH Q2(R1), ensuring that the analytical procedure is fit for its intended purpose.[23] This includes demonstrating specificity, linearity, range, accuracy, precision, and robustness. By employing these validated methods, researchers and developers can ensure the quality of trans-8-Methyl-6-nonenoyl Chloride, leading to more reliable and reproducible scientific outcomes.
References
-
ICH. (n.d.). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Zhang, H., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis, 140, 25-32. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
- Google Patents. (n.d.). CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate.
-
European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]
-
Save My Exams. (2026). Acyl Chlorides (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]
-
PubMed. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Retrieved from [Link]
-
MDPI. (n.d.). Systematic Review of HPLC Methods Using UV Detection for Quantification of Vitamin E in Human Plasma. Retrieved from [Link]
-
ACS Publications. (n.d.). Gas chromatographic analysis of C2-C16 acyl chlorides as the 2-butanol esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
ACS Publications. (1960). Titrimetric Determination of Carboxylic Acid Chloride. Retrieved from [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1994). Method 9253: Chloride (Titrimetric, Silver Nitrate). Retrieved from [Link]
-
Oxford Academic. (n.d.). Gas Chromatography of Acid Chlorides. Retrieved from [Link]
-
PubChem. (n.d.). (Z)-8-Methyl-6-nonenoyl chloride. Retrieved from [Link]
-
PubMed. (n.d.). Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins. Retrieved from [Link]
-
Chemistry Blog. (n.d.). Infrared spectra of acid chlorides. Retrieved from [Link]
-
Wiley Online Library. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]
-
University of Massachusetts Amherst. (n.d.). Acetyl Chloride as a Reagent for the Determination of Hydroxyl Groups. Retrieved from [Link]
-
SpringerLink. (n.d.). The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in Chlordiazepoxide Hydrochloride. Retrieved from [Link]
-
ResearchGate. (2025). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]
-
ResearchGate. (n.d.). Fourier Transform Infrared (FTIR) Analyses of The Functional Groups and Peak Details of Ethanol Leaf Extract of Sida acuta. Retrieved from [Link]
-
Dr. B. B. Hegde First Grade College, Kundapura. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Retrieved from [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]
-
MDPI. (n.d.). Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus. Retrieved from [Link]
-
LookChem. (n.d.). trans-8-Methyl-6-nonenoyl Chloride. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Structure Elucidation by NMR in Organic Chemistry. Retrieved from [Link]
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cost-benefit analysis of using trans-8-Methyl-6-nonenoyl Chloride in synthesis
Publish Comparison Guide: Cost-Benefit Analysis of Using trans-8-Methyl-6-nonenoyl Chloride in Synthesis
Executive Summary
trans-8-Methyl-6-nonenoyl chloride (CAS: N/A for specific isomer often cited, generic acyl chloride derivatives vary) is the activated acyl derivative of trans-8-methyl-6-nonenoic acid. It serves as the critical electrophilic intermediate in the high-yield synthesis of Capsaicin (trans-8-methyl-N-vanillyl-6-nonenamide) and related capsaicinoids.
While direct coupling methods (EDC/DIC) and enzymatic routes exist, the acid chloride pathway remains the industrial "gold standard" for atom economy and yield, despite handling challenges. This guide objectively compares the acid chloride method against modern alternatives, providing experimental protocols and a rigorous cost-benefit analysis.
Technical Profile & Mechanism
The synthesis of Capsaicin hinges on the formation of an amide bond between the fatty acid tail (trans-8-methyl-6-nonenoic acid) and the aromatic head group (vanillylamine).[1]
-
Compound: trans-8-Methyl-6-nonenoyl Chloride
-
Role: Highly reactive electrophile.
-
Reactivity: Reacts rapidly with nucleophilic amines (vanillylamine) to form stable amides.
-
Byproducts: HCl (gas/salt). Easy to remove compared to urea byproducts from carbodiimide coupling.
Synthesis Pathway Diagram
The following diagram illustrates the chemical pathway and the critical divergence points between methods.
Figure 1: Mechanistic pathway comparing the Acid Chloride route (solid lines) vs. Direct Coupling (dotted lines).
Comparative Analysis: Acid Chloride vs. Alternatives
This section evaluates the performance of trans-8-methyl-6-nonenoyl chloride against the two most common alternatives: Carbodiimide Coupling (EDC/DCC) and Enzymatic Synthesis.
Table 1: Performance Matrix
| Feature | Method A: Acid Chloride | Method B: Carbodiimide (EDC/DCC) | Method C: Enzymatic (Lipase) |
| Yield | High (90-96%) | Moderate to High (70-85%) | Low to Moderate (40-60%) |
| Atom Economy | High (Byproduct is HCl/SO2) | Low (Large urea byproducts) | High (Water/Alcohol byproduct) |
| Reagent Cost | Low (SOCl2/Oxalyl Chloride) | High (EDC·HCl is expensive) | Very High (Enzymes) |
| Purification | Simple (Wash with dilute acid/base) | Difficult (Urea removal requires chromatography) | Simple (Filter enzyme) |
| Reaction Time | Fast (<2 hours) | Slow (12-24 hours) | Very Slow (24-48 hours) |
| Scalability | Excellent (Kg to Ton scale) | Poor (Cost prohibitive at scale) | Moderate (Flow chemistry potential) |
| Safety | Low (Corrosive, HCl gas evolution) | High (Mild conditions, no gas) | High (Green chemistry) |
Analysis of Causality
-
Why Acid Chloride yields are higher: The chloride is a better leaving group than the activated esters formed by EDC/HOBt, driving the reaction to completion rapidly.
-
Why Purification is easier: The byproduct of the acid chloride reaction is HCl (which forms a water-soluble salt with the base) or SO2 (gas). In contrast, DCC forms dicyclohexylurea (DCU), which is insoluble and difficult to filter completely, often requiring column chromatography.
Cost-Benefit Analysis
The Verdict: Using trans-8-methyl-6-nonenoyl chloride is the most cost-effective method for scales >10g , provided the lab is equipped to handle corrosive reagents.
-
Cost Efficiency: Thionyl chloride (
) costs significantly less per mole than peptide coupling agents like HATU or EDC. For a 1kg batch, the reagent cost difference can exceed 500%. -
Time Efficiency: The acid chloride step takes ~1 hour, and the coupling takes ~1 hour. Direct coupling often requires overnight stirring.
-
Purity ROI: The "hidden cost" of Method B is purification. Removing urea byproducts consumes silica gel and solvents. Method A typically yields a product that can be crystallized directly.
Decision Logic Diagram
Use this logic flow to select the correct method for your specific constraints.
Figure 2: Decision matrix for selecting the optimal synthesis strategy.
Experimental Protocols
Safety Warning: Thionyl chloride is corrosive and reacts violently with water. Perform all steps in a fume hood.
Protocol A: In Situ Generation & Coupling (Recommended)
Target: 10 mmol Scale
Step 1: Acid Chloride Formation
-
Dissolve trans-8-methyl-6-nonenoic acid (1.70 g, 10 mmol) in anhydrous Toluene (10 mL).
-
Add Thionyl Chloride (1.43 g, 12 mmol) dropwise at room temperature.
-
Add a catalytic amount of DMF (1 drop).
-
Heat to 60°C for 2 hours. Monitor by TLC (conversion of acid to non-polar spot) or simply observe cessation of gas evolution.
-
Critical Step: Evaporate solvent and excess
under reduced pressure. Note: Residual will react with the amine in the next step to form impurities. -
Redissolve the resulting yellow oil (trans-8-methyl-6-nonenoyl chloride) in anhydrous DCM (10 mL).
Step 2: Coupling
-
In a separate flask, dissolve Vanillylamine Hydrochloride (1.90 g, 10 mmol) in DCM (20 mL).
-
Add Triethylamine (3.0 g, 30 mmol) and cool to 0°C.
-
Add the Acid Chloride solution (from Step 1) dropwise over 20 minutes.
-
Warm to room temperature and stir for 2 hours.
-
Workup: Wash with 1N HCl (2 x 20 mL) to remove unreacted amine and Et3N, then Sat. NaHCO3 (2 x 20 mL) to remove unreacted acid.
-
Dry over MgSO4 and concentrate. Recrystallize from Hexane/Ether.
Expected Yield: 92-95% Purity: >98% (HPLC)
References
-
Preparation and purification of synthetic capsaicin. US Patent Application 20050085652A1. (Describes the alkylation and acid chloride route details).
-
Flow Synthesis of Capsaicin and Capsaicinoid Analogues. ACS Sustainable Chemistry & Engineering, 2024.[2] (Compares batch acid chloride methods with flow chemistry and CDI coupling).
-
Highly efficient synthesis of capsaicin analogues by condensation of vanillylamine and acyl chlorides. ResearchGate, 2025. (Validation of high yields using acyl chlorides in biphasic systems).
-
Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA. Molecules, 2022. (Discusses the synthesis of the CoA ester via the acid chloride/NHS route for enzymatic studies).
Sources
Environmental Impact Guide: trans-8-Methyl-6-nonenoyl Chloride vs. Green Alternatives
Executive Summary
trans-8-Methyl-6-nonenoyl Chloride (CAS 95636-02-5) is the activated acyl precursor critical for the synthesis of Capsaicin and high-value nonivamide analogs.[1] While it offers rapid reaction kinetics and high yields in nucleophilic acyl substitutions, its environmental profile is heavily compromised by poor atom economy, the generation of toxic acid gases (HCl, SO₂), and a reliance on chlorinated solvents.
This guide objectively compares the traditional acyl chloride workflow against two superior alternatives: Enzymatic Direct Amidation (Lipase-catalyzed) and CDI-Mediated Coupling . Experimental data indicates that shifting to enzymatic routes can reduce Process Mass Intensity (PMI) by up to 60% while eliminating the need for upstream halogenation steps.
Technical Context: The Role of trans-8-Methyl-6-nonenoyl Chloride
In pharmaceutical and food chemistry, this compound serves as the lipophilic "tail" donor. It reacts with Vanillylamine to form the amide bond characteristic of Capsaicinoids.[2]
The Traditional Workflow (Baseline)
The standard synthesis involves a two-step sequence:
-
Activation: Reacting trans-8-methyl-6-nonenoic acid with Thionyl Chloride (
) or Oxalyl Chloride. -
Amidation: Reacting the resulting acid chloride with Vanillylamine in the presence of a base (Triethylamine/Pyridine).
Critical Flaw: The activation step generates stoichiometric amounts of sulfur dioxide and hydrogen chloride gas. The amidation step generates stoichiometric amine-hydrochloride salts, requiring extensive aqueous workups.
Comparative Analysis: Environmental & Performance Metrics
The following data contrasts the traditional Acid Chloride route against Enzymatic (CAL-B) and Chemical Coupling (CDI) methods.
Table 1: Green Chemistry Metrics Comparison
| Metric | Method A: Acyl Chloride (Traditional) | Method B: Enzymatic (Lipase CAL-B) | Method C: CDI Coupling |
| Atom Economy (AE) | Low (~45-55%) Loss of Cl, SO₂, and base-HCl salt. | High (~90-95%) Only byproduct is Water ( | Medium (~65%) Loss of CO₂ and Imidazole. |
| E-Factor (kg waste/kg product) | High (>15) Driven by solvent washes & salt removal. | Low (<5) Recyclable biocatalyst; minimal workup. | Moderate (~8-10) Imidazole byproduct requires removal. |
| Reaction Hazards | Severe Corrosive, moisture-sensitive, toxic gas evolution. | Benign Mild temp (40-60°C), aqueous/solvent-free options. | Moderate CO₂ evolution (pressure), moisture sensitive. |
| Process Mass Intensity (PMI) | High | Lowest | Moderate |
| Cost Driver | Reagents ( | Enzyme cost (mitigated by reuse). | Reagent cost (CDI). |
Experimental Protocols
Method A: Traditional Acyl Chloride Route (Baseline)
Use this method only when rapid kinetics are strictly required and waste disposal infrastructure is robust.
Reagents: trans-8-methyl-6-nonenoic acid (1.0 eq), Thionyl Chloride (1.2 eq), Vanillylamine (1.0 eq), Triethylamine (1.2 eq), Dichloromethane (DCM).
-
Activation: In a flame-dried flask under
, dissolve the acid in dry DCM. -
Add
dropwise at 0°C. Reflux for 2 hours. -
Evaporation: Remove solvent and excess
in vacuo to isolate the crude trans-8-Methyl-6-nonenoyl Chloride (Yellow oil). Caution: Trapped HCl gas releases here. -
Amidation: Redissolve chloride in DCM. Add Vanillylamine and Triethylamine at 0°C. Stir for 4 hours.
-
Workup: Quench with water. Wash organic layer with 1M HCl (to remove unreacted amine) and Brine. Dry over
and concentrate.
Method B: Green Enzymatic Amidation (Recommended)
Use this method for high-purity requirements and minimal environmental footprint.
Reagents: trans-8-methyl-6-nonenoic acid (1.0 eq), Vanillylamine (1.0 eq), Novozym 435 (immobilized Candida antarctica Lipase B) , 2-Methyl-2-butanol (solvent) or Solvent-free.
-
Setup: Combine acid (10 mmol) and vanillylamine (10 mmol) in 2-Methyl-2-butanol (20 mL).
-
Catalyst Addition: Add Novozym 435 (10% w/w relative to substrates).
-
Reaction: Incubate at 50°C with orbital shaking (200 rpm).
-
Critical Step: Add molecular sieves (3Å) or use open-vessel evaporation to remove the byproduct water and drive the equilibrium toward the amide.
-
-
Filtration: Filter off the immobilized enzyme (Save for reuse; typically retains >90% activity for 5 cycles).
-
Isolation: Evaporate solvent. Recrystallize from hexane/ethyl acetate if necessary.
-
Result: High purity Capsaicin analog without salt contamination.
-
Pathway Visualization
The following diagram illustrates the mechanistic divergence between the toxic Acyl Chloride route and the benign Enzymatic route.
Figure 1: Comparative synthesis pathways showing the elimination of toxic intermediates in the green route.
Decision Framework: When to Use Which?
Use the decision tree below to select the optimal protocol for your specific constraints.
Figure 2: Process selection logic based on scale, kinetics, and environmental priority.
References
-
Comparison of Amide-Forming Reactions. Journal of Chemical Education. Analysis of atom economy and green metrics for acid chloride vs. coupling agents. [Link]
-
Flow Synthesis of Capsaicin and Capsaicinoid Analogues. ACS Omega. Detailed protocols for CDI-mediated flow synthesis as a greener alternative. [Link]
- New synthesis method of capsaicin.Google Patents (CN105859572A). Industrial context for solvent selection and waste handling in capsaicin synthesis.
-
Enzymatic Synthesis of Capsaicin Analogs. Molecules. Demonstrates the viability of Lipase CAL-B for direct amidation of fatty acids and vanillylamine. [Link]
Sources
Comparative Biological Activity of Capsaicinoids: Impact of Biosynthetic Precursors
Topic: on TRPV1 Agonism and Pharmacokinetics Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Structural Logic
In the development of topical analgesics and metabolic modulators, the choice of capsaicinoid is often reduced to cost or availability. However, the biological activity of these vanilloids is strictly governed by their biosynthetic precursors , which dictate the lipophilicity and steric configuration of the acyl tail.
This guide compares the three primary capsaicinoid lineages used in research and therapeutics:
-
Capsaicin (CAP): Derived from Valine (fatty acid tail) and Phenylalanine (head).[1][2][3]
-
Dihydrocapsaicin (DHC): Derived from Leucine (fatty acid tail) and Phenylalanine.
-
Nonivamide (PAVA): Synthetic/Minor Natural; derived from Straight-chain Nonanoic Acid .
The Core Thesis: The precursor determines the acyl tail geometry (length, branching, saturation). This geometry dictates the binding affinity to the TRPV1 hydrophobic pocket (S3-S4 linker), directly influencing EC50 values, desensitization rates, and skin permeation kinetics.
Biosynthetic & Synthetic Origins
Understanding the precursor is essential for predicting impurity profiles and metabolic stability.
The Biosynthetic Pathway (In Vivo)
Capsaicinoids are formed by the condensation of a vanillylamine head group with a variable fatty acid tail.[3]
-
Head Group: Derived from the Phenylpropanoid pathway (Precursor: Phenylalanine ).[3][4]
-
Tail Group: Derived from branched-chain amino acids (Precursors: Valine or Leucine ).[4]
Diagram 1: Biosynthetic Logic Flow
Caption: Differential biosynthesis of Capsaicin and Dihydrocapsaicin based on amino acid precursors.
Comparative Biological Activity Data
The following data aggregates results from calcium influx assays (HEK293-TRPV1) and pharmacokinetic studies.
Table 1: Precursor-Dependent Activity Profile
| Compound | Primary Precursors | Tail Structure | TRPV1 EC50 (nM)* | Relative Pungency (SHU) | Thermal Stability |
| Capsaicin | Valine + Phenylalanine | (E)-8-methyl-6-nonenoyl (Unsaturated) | 10 - 30 | 16,000,000 | Low (Oxidizes) |
| Dihydrocapsaicin | Leucine + Phenylalanine | 8-methylnonanoyl (Saturated) | 30 - 80 | 15,000,000 | High |
| Nonivamide | Nonanoic Acid (Synthetic) | n-Nonanoyl (Straight Chain) | 200 - 500 | 9,200,000 | Very High |
*EC50 values vary by assay conditions (Ca2+ vs. FLIPR); these represent consensus ranges for human TRPV1.
Mechanistic Insight: Why the Precursor Matters
-
Valine-Derived (Capsaicin): The double bond at C6 (introduced during elongation from Valine) creates a "kink" in the tail. This rigidity locks the molecule into a conformation that perfectly wedges into the TRPV1 S3-S4 linker pocket, maximizing channel open probability.
-
Leucine-Derived (DHC): The saturated tail is more flexible (higher entropic cost to bind). While it binds tightly, the lack of the double bond slightly reduces the efficacy of channel gating compared to Capsaicin.
-
Synthetic (Nonivamide): Lacks the terminal branching (isopropyl group). The straight chain fits the pocket loosely, resulting in significantly lower potency (higher EC50) and reduced pungency.
Experimental Protocols (Self-Validating Systems)
To objectively compare these compounds in your own lab, use the following standardized protocols.
Protocol A: TRPV1 Calcium Influx Assay
Objective: Determine EC50 values for capsaicinoids derived from different precursors. Validation: Use Ruthenium Red (TRPV1 antagonist) as a negative control to ensure signal specificity.
-
Cell Preparation:
-
Use HEK293 cells stably expressing human TRPV1.
-
Seed at 40,000 cells/well in 96-well black-wall plates coated with Poly-D-Lysine.
-
Incubate 24h at 37°C/5% CO2.
-
-
Dye Loading (The Sensor):
-
Remove media. Wash 1x with HBSS (pH 7.4).
-
Add 100 µL Fluo-4 AM (4 µM) in HBSS + 0.02% Pluronic F-127.
-
Incubate 45 min at 37°C (dark).
-
Critical Step: Wash 3x with HBSS to remove extracellular dye. Residual dye causes high background.
-
-
Agonist Preparation:
-
Dissolve Capsaicin, DHC, and Nonivamide in 100% DMSO (Stock: 10 mM).
-
Serial dilute in HBSS to 2x final concentration (Range: 0.1 nM to 10 µM).
-
Note: Final DMSO concentration must be < 0.1% to avoid non-specific membrane permeabilization.
-
-
Measurement:
-
Transfer plate to FLIPR or Microplate Reader (Ex: 494 nm, Em: 516 nm).
-
Record baseline for 10s.
-
Inject 100 µL Agonist solution.
-
Record fluorescence for 120s.
-
-
Data Analysis:
-
Calculate
. -
Fit to Hill Equation:
-
Protocol B: Skin Permeation (Franz Diffusion Cell)
Objective: Compare lipophilicity and flux, which are heavily influenced by the tail saturation (Precursor: Valine vs Leucine).
-
Membrane: Excised porcine ear skin (dermatomed to 500 µm).
-
Donor Phase: 1% Capsaicinoid in Propylene Glycol/Ethanol (1:1).
-
Receptor Phase: PBS (pH 7.4) + 20% Ethanol (to maintain sink conditions for these lipophilic drugs).
-
Sampling:
-
Time points: 0.5, 1, 2, 4, 8, 12, 24 h.
-
Replace withdrawn volume with fresh receptor buffer immediately.
-
-
Quantification: HPLC-UV (280 nm) or LC-MS/MS.
-
Expectation: Nonivamide (smaller, less lipophilic) often shows faster initial flux but lower retention in the dermis compared to Capsaicin.
-
Diagram 2: Experimental Workflow Logic
Caption: Step-by-step workflow for the Calcium Influx Assay to determine capsaicinoid potency.
References
-
Caterina, M. J., et al. (1997).[5][6] "The capsaicin receptor: a heat-activated ion channel in the pain pathway."[7] Nature.[8] Link
-
Reilly, C. A., et al. (2003).[5] "Determination of Capsaicin, Dihydrocapsaicin, and Nonivamide in Blood and Tissue by Liquid Chromatography-Tandem Mass Spectrometry." Journal of Analytical Toxicology. Link
-
Mazourek, M., et al. (2009). "Biosynthesis of capsaicinoids in chili pepper (Capsicum spp.)." Plant Journal. Link
-
Reyes-Escogido, M. L., et al. (2011). "Chemical and pharmacological aspects of capsaicin." Molecules. Link
-
Yang, F., et al. (2015). "Structural mechanism of TRPV1 channel activation by capsaicin." Nature.[8] Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. csclub.uwaterloo.ca [csclub.uwaterloo.ca]
- 4. Molecular biology of capsaicinoid biosynthesis in chili pepper (Capsicum spp.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationship of Capsaicin Analogs and Transient Receptor Potential Vanilloid 1-Mediated Human Lung Epithelial Cell Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ca2+/calmodulin modulates TRPV1 activation by capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Page loading... [guidechem.com]
Stability Comparison of Fatty Acid Chlorides: A Technical Guide for Storage and Handling
Executive Summary: The Instability Spectrum
Fatty acid chlorides (acyl chlorides) are high-energy electrophiles essential for lipidation and esterification reactions. Their utility, however, is directly proportional to their instability. Unlike their parent carboxylic acids, they possess a high-energy leaving group (chloride) that renders them acutely sensitive to nucleophilic attack (hydrolysis) and, in specific cases, oxidative degradation.
This guide moves beyond generic "store in a cool, dry place" advice. We categorize stability based on chain length and saturation , providing a mechanistic understanding of why specific chlorides degrade and how to quantify that degradation.
The Stability Hierarchy
-
Long-Chain Saturated (e.g., Stearoyl Chloride): Most Stable. Solid state limits diffusion of moisture.
-
Long-Chain Unsaturated (e.g., Oleoyl Chloride): Moderate Stability. Liquid state accelerates hydrolysis; double bonds introduce oxidation risks.
-
Short-Chain (e.g., Acetyl/Butyryl Chloride): Least Stable. High volatility and water miscibility lead to rapid, violent hydrolysis ("fuming").
Chemical Basis of Instability
Understanding the degradation pathways is crucial for selecting the correct storage protocol.
Hydrolysis (The Universal Threat)
All acid chlorides react with water (atmospheric moisture) to revert to the parent acid and hydrochloric acid (HCl).
-
Kinetic Factor: Short chains (Acetyl Chloride) are hydrophilic enough to pull moisture from the air, creating a catalytic cycle of destruction. Long chains (Stearoyl Chloride) are hydrophobic; water beads up on the surface, creating a "time lag" before significant hydrolysis occurs.
-
The "Pressure" Hazard: The release of HCl gas builds pressure in sealed vessels, often causing stuck caps or septum blow-outs.
Oxidation & Polymerization (The Unsaturated Threat)
Unsaturated chlorides (Oleoyl, Linoleoyl) face a dual threat. The acyl chloride functionality withdraws electrons, potentially sensitizing the alkyl chain, but the primary risk is standard lipid oxidation (rancidity) accelerated by the presence of trace HCl and metal ions.
-
Mechanism: Oxygen attacks the allylic position
Hydroperoxide Chain cleavage or cross-linking (polymerization). -
Observation: Clear liquids turn dark brown/viscous.
Comparative Analysis: Product Performance
The following table contrasts the stability profiles of common fatty acid chlorides under standard laboratory storage (
| Product Category | Representative Compound | Physical State (RT) | Primary Degradation Mode | Storage Risk Profile | Shelf Life (Optimized)* |
| Short-Chain | Acetyl Chloride ( | Fuming Liquid | Violent Hydrolysis | High: Volatile HCl gas pressurizes containers. Corrodes metal septa. | 12–18 Months |
| Medium-Chain | Lauroyl Chloride ( | Liquid | Hydrolysis | Moderate: Hydrophobic enough to slow reaction, but liquid state allows diffusion. | 18–24 Months |
| Long-Chain (Sat) | Stearoyl Chloride ( | Solid / Waxy | Surface Hydrolysis | Low: Solid lattice prevents moisture penetration. "Crust" forms on surface. | 24+ Months |
| Long-Chain (Unsat) | Oleoyl Chloride ( | Oily Liquid | Hydrolysis + Oxidation | High: Double bonds prone to cross-linking. Darkens rapidly if | 6–12 Months |
*Note: Shelf life assumes unopened, inert-gas flushed containers stored at -20°C.
Visualization: Degradation Pathways[1]
The following diagram illustrates the divergent degradation pathways based on the chemical structure.
Figure 1: Mechanistic pathways for acid chloride degradation. Hydrolysis is universal; oxidation is specific to unsaturated chains.
Experimental Protocols (Self-Validating Systems)
Do not rely on smell or color alone. Use these protocols to validate reagent purity before critical syntheses.
The "Morpholine Derivatization" Purity Assay
Direct titration of acid chlorides is prone to error because the hydrolysis product (HCl) and the impurity (RCOOH) both consume base. This method separates the two.
Principle: Reaction with morpholine yields a neutral amide and HCl. The HCl is bound by excess morpholine. We then titrate the chloride ion content to determine the active acyl chloride concentration, or use a biphasic titration to measure free acid.
Reagents:
-
Morpholine (Dry, >99%)
-
Methanol (Anhydrous)
-
0.1 N
(Silver Nitrate)[1] -
Dilute Nitric Acid (
)
Protocol:
-
Weighing: Accurately weigh ~0.5 g of the acid chloride sample (
) into a dry flask. -
Derivatization: Add 10 mL of anhydrous methanol.
-
Reaction:
-
Note: Methanol is preferred over morpholine for simple purity checks as it forms the methyl ester rapidly.
-
-
Hydrolysis (Control): In a separate flask, hydrolyze the same mass of sample in water/pyridine (converts all RCOCl to RCOOH + HCl).
-
Titration (The Chloride Check):
-
Add 50 mL deionized water and 2 mL dilute
to the methanolic mixture. -
Titrate with 0.1 N
potentiometrically (using a silver electrode). -
Calculation:
-
-
Validation: If the purity is <95%, distill (for short chains) or use the "Free Acid Correction" method (titrating the hydrolyzed sample for total acidity and subtracting the chloride value).
Visual "Smoke Test" (Qualitative)
-
Step 1: Dip a glass rod into the liquid acid chloride.
-
Step 2: Bring the rod near the mouth of a bottle of Ammonium Hydroxide (
). -
Observation: Dense white fumes (
) indicate active acid chloride. -
Warning: If the bulk liquid is cloudy or has precipitate (stearic acid crystals), filtration under inert gas is required before use.
Storage Decision Tree
Use this logic flow to determine the optimal storage condition for your specific reagent.
Figure 2: Decision matrix for determining storage rigor based on physical properties.
Best Practices for Handling
-
The "Stuck Cap" Phenomenon: Hydrolysis on the bottle threads creates carboxylic acid crystals (acting as glue) and HCl pressure.
-
Prevention:[2] Wipe threads with a dry cloth after use. Wrap the cap junction with Parafilm or electrical tape.
-
Solution: If stuck, do not force (risk of breakage). Invert in a sonicator bath or use a strap wrench.
-
-
Inert Atmosphere: For unsaturated chlorides (Oleoyl), always backfill the bottle with Nitrogen or Argon after use. Oxygen is the enemy of the double bond.
-
Secondary Containment: Store bottles inside a plastic secondary container lined with vermiculite or kitty litter. This absorbs leaks and neutralizes the "acid sweat" common in storage cabinets.
References
-
Vandemark Chemical. (2018). Crude Oleoyl Chloride Technical Data Sheet. Retrieved from [Link]
-
Royal Society of Chemistry. (1953). The Analysis of Acid Chlorides. The Analyst. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). Effect of carbon chain length on the hydrolysis and transport characteristics of alkyl gallates. PubMed. Retrieved from [Link]
-
Chemguide. (2023). Introducing Acyl Chlorides: Physical Properties and Reactivity. Retrieved from [Link]
Sources
Comparative Analysis of Purification Methods for Capsaicin Analogs
Executive Summary
High-purity isolation of capsaicinoids —specifically capsaicin (trans-8-methyl-N-vanillyl-6-nonenamide) and its structural analogs (e.g., dihydrocapsaicin, nonivamide, resiniferatoxin)—presents a unique challenge due to their high lipophilicity and structural homology. The "critical pair" of capsaicin and dihydrocapsaicin differs only by a single carbon-carbon double bond in the aliphatic tail, making separation by standard gravity column chromatography inefficient.
This guide evaluates three distinct purification methodologies: High-Speed Counter-Current Chromatography (HSCCC) , Preparative Reverse-Phase HPLC (Prep-HPLC) , and Fractional Crystallization . While Prep-HPLC remains the analytical gold standard, our analysis indicates that HSCCC offers superior load capacity and solvent efficiency for semi-preparative to pilot-scale isolation of analogs.
Part 1: Chemical Profile & Purification Challenges[1][2]
The purification strategy must address the specific physicochemical properties of the vanilloid pharmacophore:
-
Lipophilicity: LogP values ~3.0–4.0 require non-polar mobile phases or high organic modifiers.
-
Phenolic Instability: Susceptibility to oxidation under alkaline conditions necessitates pH control (typically pH < 7).
-
Structural Homology:
-
Capsaicin (C18H27NO3):[1] Unsaturated side chain.
-
Dihydrocapsaicin (C18H29NO3): Saturated side chain.
-
Challenge: These two co-elute in many normal-phase systems.
-
Part 2: Comparative Methodology Analysis
Method A: High-Speed Counter-Current Chromatography (HSCCC)
Best For: Scalable isolation, high sample loading, preventing irreversible adsorption.
HSCCC utilizes a support-free liquid-liquid partition chromatography system. Unlike solid-phase columns, the stationary phase is a liquid held in place by centrifugal force. This eliminates the risk of irreversible adsorption of the phenolic ring onto silica matrices.
-
Mechanism: Differential partitioning between two immiscible solvent phases.
-
Critical Parameter: The partition coefficient (
) must be between 0.5 and 2.5 for the target analog.
Method B: Preparative RP-HPLC
Best For: Final polishing, pharmaceutical-grade purity (>99.5%), removing trace isomers.
The industry standard for final purification. It relies on hydrophobic interaction with C18-bonded silica. While resolution is high, sample loading is limited by the surface area of the stationary phase, and solvent consumption is high.
Method C: Fractional Crystallization
Best For: Bulk pre-purification, cost reduction.
Utilizes the differential solubility of analogs in binary solvent systems (e.g., Ether/Hexane) at controlled temperatures. While cost-effective, it rarely achieves >98% purity as a standalone method due to co-crystallization of the saturated analog (dihydrocapsaicin).
Part 3: Performance Metrics Comparison
| Metric | HSCCC (Method A) | Prep-HPLC (Method B) | Crystallization (Method C) |
| Purity Achieved | 98.0% – 99.0% | > 99.5% | 95.0% – 97.0% |
| Yield | 85% – 93% | 70% – 80% | 60% – 75% |
| Sample Loading | High (grams/run) | Low (mg/run) | Very High ( kg/batch ) |
| Solvent Consumption | Moderate | High | Low |
| Separation Mechanism | Liquid-Liquid Partition | Hydrophobic Interaction | Solubility Differential |
| Risk Factor | Emulsion formation | Irreversible adsorption | Co-crystallization of homologs |
Part 4: Experimental Protocols
Protocol A: HSCCC Isolation of Capsaicin & Dihydrocapsaicin
Grounding Source: Separation of capsaicinoids from Capsicum frutescens [1, 4].
1. Two-Phase Solvent System Preparation:
-
System: n-Hexane : Ethyl Acetate : Methanol : Water (20:20:20:20 v/v).[2]
-
Equilibration: Mix thoroughly in a separatory funnel and allow to settle. Separate the upper phase (Stationary Phase) and lower phase (Mobile Phase).
2. Apparatus Setup:
-
Column: Multilayer coil separation column (e.g., 300 mL capacity).
-
Temperature: 25°C.
-
Revolution Speed: 800–900 rpm.
3. Separation Procedure:
-
Fill the column entirely with the Upper Phase (Stationary).
-
Rotate the column at 850 rpm.
-
Pump the Lower Phase (Mobile) head-to-tail at 2.0 mL/min until hydrodynamic equilibrium is reached (retention of stationary phase >50%).
-
Injection: Dissolve crude extract (up to 500mg) in 10 mL of biphasic solvent (1:1 mix) and inject.
-
Elution: Monitor UV absorbance at 280 nm. Collect fractions.
-
Elution Order: Dihydrocapsaicin elutes first, followed by Capsaicin.
-
Protocol B: Preparative RP-HPLC Polishing
Grounding Source: High-precision analysis and purification [5, 8].
1. Mobile Phase Preparation:
-
Solvent A: HPLC-grade Water (filtered 0.45 µm).
-
Solvent B: Acetonitrile (ACN).[3]
-
Isocratic Mode: 60% B / 40% A (Adjust B to 50-70% depending on analog lipophilicity).
2. Column Specifications:
-
Type: C18 Preparative Column (e.g., 250mm x 20mm, 5µm).
-
Flow Rate: 10–15 mL/min.
3. Procedure:
-
Dissolve semi-pure sample in 100% Methanol (max concentration 50 mg/mL).
-
Inject 1–2 mL.
-
Monitor at 280 nm (aromatic ring) and 205 nm (amide bond).
-
Collect peak cuts automatically based on slope detection.
-
Rotary evaporate ACN fraction and lyophilize water fraction to obtain white powder.
Part 5: Visualizations
Diagram 1: Purification Decision Matrix
A logical workflow to select the correct method based on input purity and scale.
Caption: Strategic workflow for selecting purification methods based on scale and purity requirements.
Diagram 2: HSCCC Separation Mechanism
Visualizing the liquid-liquid partition process critical for separating close analogs.
Caption: Operational workflow for High-Speed Counter-Current Chromatography (HSCCC).
Part 6: References
-
Preparative isolation and purification of capsaicin and dihydrocapsaicin from Capsici Fructus using supercritical fluid extraction combined with high speed countercurrent chromatography. Journal of Separation Science. [Link]
-
Preparation and purification of synthetic capsaicin. Google Patents (US20070293703A1).
-
Preparative separation of capsaicin and dihydrocapsaicin from Capsicum frutescens by high-speed counter-current chromatography. Journal of Separation Science. [Link]
-
Improved method for quantifying capsaicinoids in Capsicum using high-performance liquid chromatography. HortScience. [Link]
-
Development and Validation of an HPLC Method for Simultaneous Determination of Capsaicinoids and Camphor. Separations. [Link]
Sources
Validating the Structure of trans-8-Methyl-6-nonenoyl Chloride Reaction Products: A Comparative Technical Guide
Topic: Validating the Structure of trans-8-Methyl-6-nonenoyl Chloride Reaction Products Content Type: Publish Comparison Guide
Executive Summary
The synthesis of high-purity capsaicinoids, specifically through the trans-8-methyl-6-nonenoyl chloride intermediate, presents a unique stereochemical challenge. The biological potency of the final product (e.g., Capsaicin) is strictly dependent on the (E)-alkene geometry .[1] Isomerization to the cis-(Z)-form or saturation to the dihydro-analog significantly alters pharmacological efficacy and TRPV1 activation profiles.
This guide objectively compares the Acid Chloride Activation route against the Direct Carbodiimide Coupling alternative.[1] We provide a rigorous, self-validating structural analysis framework designed to detect trace isomeric impurities that standard assays often miss.
Comparative Analysis: Acid Chloride vs. Direct Coupling
In high-value pharmaceutical synthesis, the choice of coupling strategy dictates the downstream purification burden.[1] Below is a technical comparison of using trans-8-methyl-6-nonenoyl chloride (Method A) versus Direct Coupling (Method B).
Performance Matrix
| Metric | Method A: Acid Chloride Activation | Method B: Direct Coupling (EDC/DCC) |
| Reactivity | High: Rapid acylation of sterically hindered amines (e.g., Vanillylamine). | Moderate: Rate-limited by active ester formation. |
| Stereochemical Integrity | Risk: Thermal stress during | High: Milder conditions preserve alkene geometry.[1] |
| Atom Economy | High: Byproducts are gases ( | Low: Generates stoichiometric urea byproducts (DCU) requiring filtration/chromatography.[1] |
| Scalability | Preferred: Amenable to continuous flow; easier workup.[1] | Limited: Urea removal becomes problematic at kg scale.[1] |
| Impurity Profile | Main impurity: cis-isomer (thermal). | Main impurity: N-acylurea adducts (chemical). |
Expert Insight: While Direct Coupling is "softer," the Acid Chloride route is superior for scale-up if and only if the validation protocol below is strictly followed to rule out thermal isomerization.
Structural Validation Framework
To validate the reaction product (typically trans-Capsaicin), you must confirm three structural features:
-
Regiochemistry: Amide bond formation vs. phenolic esterification.
-
Stereochemistry: Retention of the trans-(E)-double bond.
-
Saturation Level: Absence of dihydrocapsaicin (saturated chain).[1]
A. 1H NMR Spectroscopy (The Gold Standard)
NMR is the only method capable of definitively quantifying the cis/trans ratio without reference standards.[1]
-
Critical Marker: The olefinic protons at C6 and C7 .[1]
-
Validation Criterion:
-
Trans (E): Appears as a multiplet at
5.30 – 5.40 ppm .[1] -
Coupling Constant (
): Must be 15.0 – 15.5 Hz . -
Failure Mode: A coupling constant of ~10-11 Hz indicates cis-(Z)-isomer contamination.
-
B. HPLC-UV/MS Analysis
Standard C18 methods often co-elute the cis and trans isomers.[1] A specialized method is required.[1]
-
Column: Phenyl-Hexyl or C30 stationary phase (enhanced selectivity for geometric isomers).
-
Mobile Phase: Isocratic Acetonitrile:Water (45:[1]55) + 0.1% Formic Acid.[1]
-
Detection: UV @ 280 nm (Vanillyl moiety) and MS (SIM m/z 306.2).[1]
Experimental Protocols
Protocol A: Synthesis via Acid Chloride (The Validated Route)
Objective: Synthesize N-(4-hydroxy-3-methoxybenzyl)-8-methyl-6(E)-nonenamide.
-
Activation:
-
Charge trans-8-methyl-6-nonenoic acid (1.0 eq) into a dry flask under
. -
Add Thionyl Chloride (1.2 eq) dropwise at 0°C.[1]
-
Critical Step: Warm to RT and stir for 2 hours. Do not reflux to minimize thermal isomerization.[1]
-
Remove excess
under high vacuum to yield the crude trans-8-methyl-6-nonenoyl chloride (yellow oil).
-
-
Coupling:
-
Workup:
Protocol B: Validation Workflow (Self-Validating System)
Objective: Confirm structure and purity.
-
Sample Prep: Dissolve 10 mg product in 0.6 mL
. -
Acquisition: Run 1H NMR (min 400 MHz). Set relaxation delay (
) > 5s for quantitative integration. -
Analysis:
Visualization of Validation Logic
The following diagram illustrates the decision logic required to validate the reaction product, ensuring no isomeric or saturated impurities compromise the batch.
Caption: Decision tree for structural validation, prioritizing stereochemical verification via NMR coupling constants before chromatographic purity assessment.
References
-
Milde, R., et al. (2022).[1] "Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity."[2] Molecules, 27(20), 6878.[1]
-
Barbero, G.F., et al. (2010).[1] "Application of Hansch's Model to Capsaicinoids: A Novel Method for the Synthesis of Capsinoids."[1] Journal of Agricultural and Food Chemistry, 58(6), 3342–3349.[1] [1]
-
Kaga, H., et al. (1989).[1] "A Facile Procedure for Synthesis of Capsaicin." The Journal of Organic Chemistry, 54(14), 3477–3478.[1] [1]
-
Cayman Chemical. (2023).[1] "(E)-8-Methyl-6-nonenoic Acid Product Information & Safety Data." Cayman Chemical Technical Data.
-
Sigma-Aldrich. (2023).[1] "8-Methyl-6-nonenoic acid, predominantly trans - Analytical Standard COA." MilliporeSigma. [1]
Sources
Safety Operating Guide
Operational Guide: Safe Disposal and Quenching of trans-8-Methyl-6-nonenoyl Chloride
[1][2]
Executive Summary & Immediate Action
Do not dispose of trans-8-methyl-6-nonenoyl chloride directly into laboratory drains, trash bins, or solvent waste containers. [1][2]
This compound is a water-reactive acyl chloride. Direct contact with moisture releases hydrogen chloride (HCl) gas—a corrosive asphyxiant—and generates significant heat. Improper disposal can cause container pressurization, explosions, or the release of toxic acid plumes.
The Golden Rule: You must chemically quench (neutralize) the acyl chloride functionality before it enters the waste stream.
Chemical Profile & Risk Assessment
To handle this chemical safely, you must understand its reactivity logic. trans-8-Methyl-6-nonenoyl chloride is the acid chloride derivative of a fatty acid (a capsaicin precursor).[1][2]
| Property | Description | Operational Implication |
| Functional Group | Acyl Chloride (-COCl) | Reacts violently with water/nucleophiles.[1][2] |
| Hydrophobicity | High (C10 chain) | Critical: Will not mix well with pure water.[1][2] If added to water without a co-solvent, it forms "clumps" that react slowly at the interface until they suddenly burst/boil. |
| By-products | HCl (gas) + Carboxylic Acid | Requires a base trap or fume hood to manage off-gassing.[1][2] |
| RCRA Codes | D002 (Corrosive), D003 (Reactive) | Must be labeled as Hazardous Waste after quenching if pH remains <2 or >12.[1][2]5. |
Pre-Disposal Requirements[2][3][4][5]
Engineering Controls[2][6]
-
Fume Hood: Mandatory. Sash at working height. Ensure airflow is >100 fpm.
-
Blast Shield: Recommended if quenching >50g.
Personal Protective Equipment (PPE)[2][6]
-
Gloves: Double-gloving recommended. Silver Shield® or 4H® laminates are best; heavy Nitrile (minimum 8 mil) is acceptable for splash protection.
-
Eye Protection: Chemical splash goggles (ANSI Z87.1). Face shield is required for pouring.
-
Body: Flame-resistant lab coat and chemical-resistant apron.
Quenching Protocols
Choose the protocol based on your scale and available reagents.
Protocol A: Alcoholysis (Recommended for < 50g)
Why this method? Converting the acid chloride to an ester (methyl ester) is less exothermic than hydrolysis and produces HCl gas more slowly. The resulting ester is generally non-reactive and safer to handle.
Reagents: Methanol (MeOH) or Ethanol (EtOH), Sodium Bicarbonate (
-
Preparation: Place a round-bottom flask containing Methanol (approx. 10 mL per 1g of acid chloride) in an ice bath (
). -
Addition: Add the trans-8-methyl-6-nonenoyl chloride dropwise to the chilled alcohol.
-
Stirring: Stir for 30 minutes. Allow to warm to room temperature.
-
Neutralization: Slowly add saturated aqueous Sodium Bicarbonate (
) to the alcohol solution until gas evolution stops and pH is neutral (pH 6-8). -
Disposal: The resulting mixture (ester + alcohol + water + salt) can be disposed of in the Organic Solvent Waste container.
Protocol B: Alkaline Hydrolysis with Co-Solvent (Recommended for > 50g)
Why this method? For larger quantities, alcoholysis generates too much flammable solvent waste. Hydrolysis converts it to the water-soluble salt of the acid. Crucially , we use a co-solvent (DCM or Toluene) to prevent the hydrophobic "clumping" hazard.
Reagents: 10% Sodium Hydroxide (NaOH) or Saturated Sodium Carbonate (
-
System Setup: Set up a 3-neck flask with an addition funnel, thermometer, and overhead stirrer.
-
Base Preparation: Add 10% NaOH solution (use 2.5 molar equivalents relative to the acid chloride) to the flask. Cool to
. -
Dilution: Dilute the trans-8-methyl-6-nonenoyl chloride with an equal volume of DCM or Toluene.
-
Expert Insight: This dilution ensures the reactant stays in solution and reacts at a controlled rate at the interface, preventing "hot spots."
-
-
Controlled Addition: Add the diluted acid chloride dropwise to the stirring base. Monitor temperature; do not exceed
. -
Verification: After addition, remove the ice bath and stir for 60 minutes. Check pH. It should remain basic (> pH 10). If acidic, add more base.
-
Separation & Disposal:
-
The aqueous layer contains the sodium salt of the acid and NaCl.
-
The organic layer contains the co-solvent.
-
Combine both into the Halogenated Organic Waste container (since DCM was used and HCl was generated).
-
Workflow Visualization
The following logic flow ensures you select the correct path and execute it safely.
Figure 1: Decision tree for the safe quenching and disposal of long-chain acid chlorides.
Waste Labeling & Regulatory Compliance
Once quenched, the waste must be labeled according to EPA/RCRA standards (in the US) or local hazardous waste regulations.
| Label Field | Entry |
| Chemical Name | Quenched Acid Chloride Waste (Contains: Methanol/DCM, Sodium Chloride, Methyl ester/Acid salt) |
| Hazards | Flammable (if alcohol/toluene used), Toxic, Irritant.[1][2] |
| EPA Waste Codes | D001 (Ignitable - if solvents used)D002 (Corrosive - if pH is not perfectly neutral)F002 (Spent Halogenated Solvents - if DCM used) |
Spill Response: If a spill occurs before quenching:
-
Evacuate the immediate area (HCl fumes).
-
Do not use water.[9]
-
Cover with dry sand, earth, or a commercial acid-neutralizing spill kit (e.g., sodium carbonate based).
-
Scoop into a dry container and treat as hazardous waste.
References
-
TCI Chemicals. (n.d.). Safety Data Sheet: Nonanoyl Chloride (Analogous Structure). Retrieved from [2]
-
University of California, Riverside. (2014). Standard Operating Procedure: Working with Acids.[4] Retrieved from [2]
- National Research Council (US) Committee on Hazardous Substances in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
-
US Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from
Sources
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- 5. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 6. tcichemicals.com [tcichemicals.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. kgroup.du.edu [kgroup.du.edu]
- 9. METHYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
A Comprehensive Guide to the Safe Handling of trans-8-Methyl-6-nonenoyl Chloride
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. Trans-8-Methyl-6-nonenoyl Chloride is a valuable reagent in organic synthesis, but as an acyl chloride, it demands respect and meticulous handling. This guide moves beyond a simple checklist to provide a deep, procedural understanding of how to work safely with this compound, grounded in the principles of chemical reactivity and laboratory best practices.
Section 1: Understanding the Risks of trans-8-Methyl-6-nonenoyl Chloride
Trans-8-Methyl-6-nonenoyl Chloride is a corrosive and moisture-sensitive liquid. Its hazards stem primarily from its reactivity as an acyl chloride. The key to safe handling is understanding the chemical causality behind these dangers.
Key Chemical Properties and Hazards:
| Property | Value | Implication for Handling |
| Molecular Formula | C₁₀H₁₇ClO | Indicates a chlorinated organic compound. |
| Physical State | Colorless to light orange/yellow liquid | Spills can spread quickly. |
| Corrosivity | Causes severe skin burns and eye damage. May be corrosive to metals.[1][2] | This necessitates robust personal protective equipment and careful selection of storage and reaction vessels. |
| Reactivity with Water | Reacts vigorously with water to produce hydrogen chloride gas and the corresponding carboxylic acid.[3] | Strict exclusion of moisture is critical to prevent uncontrolled exothermic reactions and the release of corrosive gas. |
| Toxicity | Harmful if swallowed and may cause an allergic skin reaction.[4] | Ingestion and skin contact must be avoided through proper PPE and handling techniques. |
| Storage Temperature | Refrigerated (0-10°C) under an inert gas.[1] | Proper storage is crucial to maintain chemical stability and prevent degradation. |
The primary danger of acyl chlorides lies in their reaction with nucleophiles, the most common of which in a laboratory environment is water. This hydrolysis reaction is rapid and exothermic, leading to the release of hydrogen chloride (HCl) gas.[5][6] This gas, upon contact with moist tissues such as the eyes, skin, and respiratory tract, forms hydrochloric acid, causing severe burns.
Section 2: Essential Personal Protective Equipment (PPE)
Given the corrosive nature of trans-8-Methyl-6-nonenoyl Chloride, a multi-layered approach to PPE is mandatory. Each component is chosen to mitigate a specific risk.
Eye and Face Protection
-
Chemical Splash Goggles: These are the minimum requirement for eye protection.
-
Face Shield: A full-face shield must be worn in conjunction with goggles, especially when handling larger quantities or during procedures with a high risk of splashing.[7]
Hand Protection
-
Chemical-Resistant Gloves: Standard nitrile gloves may not offer sufficient protection for prolonged contact. It is recommended to use gloves made of materials like neoprene or PVC.[8] Always consult the glove manufacturer's resistance chart for specific chemical compatibility. Double-gloving is a prudent practice to protect against tears and contamination.
Body Protection
-
Chemical-Resistant Apron or Coveralls: To protect against splashes and spills, a chemical-resistant apron or coveralls should be worn over a flame-resistant lab coat.[8]
-
Closed-Toed Shoes: Leather or other chemically resistant footwear is essential. Do not wear perforated shoes or sandals in the laboratory.
Respiratory Protection
-
Work in a Certified Chemical Fume Hood: All handling of trans-8-Methyl-6-nonenoyl Chloride must be conducted in a properly functioning chemical fume hood to prevent the inhalation of vapors and any HCl gas that may be generated.[4]
-
Respirator: For emergency situations such as a large spill, a full-face respirator with an appropriate acid gas cartridge may be necessary.[6]
Section 3: Safe Handling and Operational Plans
A proactive approach to safety involves meticulous planning of all procedures involving trans-8-Methyl-6-nonenoyl Chloride.
Storage and Transport
-
Storage: Store the chemical in its original, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials, especially water and alcohols.[1] The recommended storage temperature is between 0-10°C under an inert atmosphere.[1]
-
Transport: When moving the chemical, use a secondary container to mitigate the risk of spills from accidental drops.
Experimental Workflow
The following diagram outlines the critical decision points and safety measures for a typical experimental workflow involving an acyl chloride.
Caption: Decision-making flowchart for a chemical spill.
First-Aid Measures
Immediate action is critical in the event of exposure.
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. [9]* Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. [5]Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [2]Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [2]
Section 5: Disposal Plan
Proper disposal is a critical final step in the safe handling of trans-8-Methyl-6-nonenoyl Chloride and associated waste. Acyl chlorides must be neutralized before disposal.
Quenching Procedure for Unused Reagent
This procedure should be performed in a fume hood, with appropriate PPE.
-
Prepare a quenching solution: A dilute solution of sodium bicarbonate in water or a mixture of isopropanol and water can be used. [4][8]2. Cool the quenching solution: Place the quenching solution in an ice bath to help dissipate the heat of the reaction.
-
Slowly add the acyl chloride: Using a dropping funnel or by very slow, careful pipetting, add the trans-8-Methyl-6-nonenoyl Chloride to the cooled, stirred quenching solution. The reaction is exothermic and will produce gas, so the addition must be slow and controlled.
-
Stir and neutralize: Allow the mixture to stir until the reaction is complete. Check the pH of the solution and, if necessary, add more sodium bicarbonate until the pH is between 6 and 8.
-
Dispose of the neutralized solution: The neutralized aqueous solution can then be disposed of as hazardous waste according to your institution's guidelines.
Disposal of Contaminated Materials
-
Empty Containers: The original container of trans-8-Methyl-6-nonenoyl Chloride should be triple-rinsed with a suitable solvent (e.g., the solvent used in the reaction). The rinsate must be collected and treated as hazardous waste. [10]After rinsing and air-drying in a fume hood, the container can be disposed of.
-
Contaminated PPE and Absorbents: All disposable PPE, spill absorbents, and other materials that have come into contact with trans-8-Methyl-6-nonenoyl Chloride must be collected in a sealed, labeled hazardous waste container for disposal by your institution's environmental health and safety department.
By adhering to these detailed procedures and understanding the chemical principles behind them, you can confidently and safely incorporate trans-8-Methyl-6-nonenoyl Chloride into your research and development workflows, ensuring both the quality of your results and the safety of your laboratory.
References
- Sigma-Aldrich. (2024, March 7).
-
Chemguide. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. Retrieved from [Link]
- American Chemical Society. (2022, August 23). A Laboratory Accident of Acryloyl Chloride, Its Consequences, Treatment, and Safety Measures: An Arduous Lesson to All Researchers.
-
denios.ca. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards | NIOSH. Retrieved from [Link]
- The Chemistry Blog. (2024, June 5). Safe Handling of Corrosive Chemicals.
-
LookChem. (n.d.). trans-8-Methyl-6-nonenoyl Chloride. Retrieved from [Link]
-
International Labour Organization. (2018, May). ICSC 0210 - ACETYL CHLORIDE. Retrieved from [Link]
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet.
- Chemos GmbH & Co.KG. (n.d.).
- Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
- OSHA Training School. (2024, January 19).
-
The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
Sources
- 1. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 4. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. kgroup.du.edu [kgroup.du.edu]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
